molecular formula C11H13NO5 B13979656 Ethyl 5-ethoxy-2-nitrobenzoate

Ethyl 5-ethoxy-2-nitrobenzoate

Cat. No.: B13979656
M. Wt: 239.22 g/mol
InChI Key: QROJGLXXGGCUGR-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-2-nitrobenzoate is a synthetic organic compound belonging to the class of substituted nitrobenzoate esters. It serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. The structure features an ethoxy group in the meta-position and a nitro group in the ortho-position relative to the ester moiety on the benzene ring. The presence of these functional groups makes it a valuable precursor for further chemical transformations. In research and development, the nitro group can undergo reduction reactions to form the corresponding aniline, a key intermediate for synthesizing heterocyclic compounds and active pharmaceutical ingredients (APIs) . The ethoxy group can influence the compound's electronic properties and solubility, while the ester functionality offers a handle for hydrolysis or transesterification. This combination of features makes Ethyl 5-ethoxy-2-nitrobenzoate a candidate for the synthesis of more complex molecules in medicinal chemistry and material science. This product is provided exclusively for research and development purposes. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 5-ethoxy-2-nitrobenzoate

InChI

InChI=1S/C11H13NO5/c1-3-16-8-5-6-10(12(14)15)9(7-8)11(13)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

QROJGLXXGGCUGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

"Ethyl 5-ethoxy-2-nitrobenzoate" synthesis from 5-hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate from 5-hydroxy-2-nitrobenzoic acid .[1][2][3]

Executive Summary & Strategic Analysis

Target Molecule: Ethyl 5-ethoxy-2-nitrobenzoate Starting Material: 5-Hydroxy-2-nitrobenzoic acid (CAS: 610-37-7) Reaction Class: Nucleophilic Substitution (


) / Fischer Esterification[1][2][3]

The synthesis of Ethyl 5-ethoxy-2-nitrobenzoate requires the functionalization of two distinct oxygen moieties: the carboxylic acid at position C1 and the phenolic hydroxyl at position C5.[1]

While classical organic synthesis often separates these into discrete steps (Esterification followed by Etherification), the Global Alkylation Strategy (One-Pot) is the superior methodology for this specific substrate.[1][2][3] The rationale is threefold:

  • Thermodynamics: The

    
     of the carboxylic acid (~2.[2]5) and the phenol (~7.5, lowered by the para-nitro group) allows for simultaneous deprotonation by a mild base like Potassium Carbonate (
    
    
    
    ).[2][3]
  • Sterics: The nitro group at the ortho position (C2) creates significant steric hindrance around the carbonyl carbon, potentially retarding classical Fischer esterification.[2] An

    
     attack by the carboxylate anion on an alkyl halide avoids this tetrahedral intermediate congestion.
    
  • Process Efficiency: A convergent, one-pot workflow minimizes solvent waste and isolation losses.[1][2][3]

Retrosynthetic Analysis & Pathway Selection[1][2][3]

The following diagram illustrates the two potential pathways. Pathway B (Global Alkylation) is the recommended protocol for high-throughput and yield optimization.[1][2][3]

SynthesisPathways SM 5-Hydroxy-2-nitrobenzoic acid (Starting Material) Inter_A Ethyl 5-hydroxy-2-nitrobenzoate (Intermediate) SM->Inter_A Pathway A (Classical) 1. EtOH, H2SO4 (Reflux) (Fischer Esterification) Bis_Anion Bis-anion Species (Transient) SM->Bis_Anion Pathway B (Recommended) K2CO3, DMF, 60°C (Deprotonation) Target Ethyl 5-ethoxy-2-nitrobenzoate (Target) Inter_A->Target 2. Et-I, K2CO3, Acetone (Williamson Ether) Bis_Anion->Target Excess Et-I (2.5 eq) (Global Alkylation)

Figure 1: Comparison of Stepwise (Red) vs. Global Alkylation (Blue) synthetic pathways.

Recommended Protocol: Global Alkylation (One-Pot)[1][2][3]

This protocol utilizes a "Phase-Transfer Catalyst" mimic approach using a polar aprotic solvent (DMF) to solvate the potassium cation, leaving the phenoxide and carboxylate anions highly nucleophilic.[3]

Reagents & Materials
ReagentRoleEquivalentsNotes
5-Hydroxy-2-nitrobenzoic acid Substrate1.0Dry thoroughly before use.[1][2][3][4]
Ethyl Iodide (EtI) Alkylating Agent2.5 - 3.0Excess required to drive both sites to completion.[1][2][3]
Potassium Carbonate (

)
Base2.5 - 3.0Anhydrous, finely ground.[1][2][3]
DMF (N,N-Dimethylformamide) Solvent10 vol (mL/g)Anhydrous.[1][2][3] Acetone is a viable alternative but slower.[2][3]
Tetrabutylammonium iodide (TBAI) Catalyst0.05Optional: Accelerates reaction via Finkelstein mechanism.[2][3]
Step-by-Step Methodology
  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 5-Hydroxy-2-nitrobenzoic acid (10.0 g, 54.6 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (18.9 g, 136.5 mmol) in a single portion.

    • Observation: The solution will likely turn a deep yellow/orange due to the formation of the nitrophenoxide anion.

    • Process Control: Stir at room temperature for 30 minutes to ensure complete deprotonation of both the carboxylic acid and phenol.

  • Alkylation: Cool the mixture to 0°C (ice bath) to control the initial exotherm. Dropwise add Ethyl Iodide (13.1 mL, 163.8 mmol).

  • Reaction: Remove the ice bath and heat the mixture to 60°C . Stir for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes).[2][3] The starting material (

      
      ) should disappear, and the less polar target ester/ether (
      
      
      
      ) should appear.[3]
  • Workup:

    • Pour the reaction mixture into ice-cold water (500 mL) to quench.

    • Extract with Ethyl Acetate (3 x 100 mL).[1][2][3]

    • Wash the combined organics with 1M HCl (50 mL) to remove residual base/DMF, followed by Brine (saturated NaCl).[2][3]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

      
      , Hexane:EtOAc gradient) if high purity (>99%) is required.[2][3]
      

Alternative Protocol: Sequential Synthesis (Classical)[1][2][3]

Use this method only if the starting material is sensitive to high temperatures or if the specific mono-ester intermediate is required.

Step 1: Fischer Esterification

Due to the steric bulk of the ortho-nitro group, standard reflux may be insufficient.

  • Reagents: Substrate (1.0 eq), Ethanol (Solvent/Reagent),

    
     (cat.[1][2][3] 0.1 eq).[2][3]
    
  • Procedure: Reflux for 12–24 hours.

  • Note: If conversion is low, convert the acid to the Acid Chloride first using Thionyl Chloride (

    
    ), then quench with Ethanol.[3]
    
Step 2: Williamson Ether Synthesis[1][2]
  • Reagents: Ethyl 5-hydroxy-2-nitrobenzoate (1.0 eq),

    
     (1.5 eq), Ethyl Iodide (1.2 eq), Acetone.[1][2][3]
    
  • Procedure: Reflux in acetone for 6 hours.

Critical Control Points & Troubleshooting

Mechanism of Impurity Formation

The primary risk in this synthesis is O-alkylation vs. C-alkylation (ambident nucleophile issue) and Incomplete Conversion .[1][2][3]

Mechanism cluster_conditions Control Factors Phenoxide Phenoxide Anion (Nucleophile) Target_Ether O-Alkylation (Major) (Target Ether) Phenoxide->Target_Ether Hard-Hard Interaction (Kinetic Control) C_Alk_Impurity C-Alkylation (Minor) (Ring Alkylation) Phenoxide->C_Alk_Impurity Soft-Soft Interaction (Thermodynamic Control) EtI Ethyl Iodide (Electrophile) Factor1 Solvent: DMF promotes O-alkylation Factor2 Leaving Group: Iodide is ideal

Figure 2: Mechanistic divergence. Using DMF and Carbonate bases strongly favors the desired O-alkylation over C-alkylation.[1][2][3]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground; increase stir time before adding Et-I.
Starting Material Remains Steric hindrance at carboxylateIncrease temperature to 80°C; add TBAI (catalyst).
Mono-alkylated Product Stoichiometry errorEnsure >2.5 eq of Ethyl Iodide is used.
Dark Tarry Product Thermal decompositionDo not exceed 90°C. Nitro compounds are thermally sensitive.[2][3]

Safety & Handling (E-E-A-T)

  • Nitro Compounds: 5-hydroxy-2-nitrobenzoic acid and its derivatives are nitro-aromatics.[1][2][3] While not primary explosives, they can decompose violently at high temperatures.[2][3] Never distill the final product to dryness at high heat.

  • Ethyl Iodide: A known alkylating agent and potential carcinogen.[2][3] Handle only in a fume hood with proper PPE (Nitrile gloves).[2][3]

  • Exotherm Control: The deprotonation step is exothermic.[2][3] Scale-up reactions (>50g) require active cooling.[1][2][3]

References

  • BenchChem. (2025).[2][3][5][6] Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. Retrieved from [1][2][3]

  • ChemicalBook. (n.d.).[2][3] 5-Hydroxy-2-nitrobenzoic acid synthesis and reactions. Retrieved from [1][2][3]

  • Google Patents. (1990).[2][3] Process for preparing nitro benzoic acid alkyl esters (EP0394985A1).[2][3] Retrieved from

  • Organic Syntheses. (1963).[2][3] m-Nitrobenzoic Acid (Coll.[1][2][3] Vol. 4). Retrieved from [1][2][3]

  • PubChem. (2025).[2][3] 5-Hydroxy-2-nitrobenzoic acid Compound Summary. Retrieved from [1][2][3]

Sources

"Ethyl 5-ethoxy-2-nitrobenzoate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Ethyl 5-ethoxy-2-nitrobenzoate

CAS Registry Number: 78361-02-1 Chemical Formula: C₁₁H₁₃NO₅ Molecular Weight: 239.23 g/mol

Executive Summary & Significance

Ethyl 5-ethoxy-2-nitrobenzoate is a specialized aromatic intermediate primarily utilized in the synthesis of pharmacologically active heterocycles. Structurally, it consists of a benzoate core functionalized with a nitro group at the ortho position (C2) and an ethoxy ether linkage at the meta position (C5) relative to the ester.

Its primary utility lies in its role as a "masked" aniline. Upon reduction, the nitro group converts to a primary amine (Ethyl 2-amino-5-ethoxybenzoate), creating an anthranilate scaffold . This scaffold is a critical building block for quinazolinone-based kinase inhibitors (e.g., EGFR inhibitors) and other bioactive molecules where the 5-alkoxy substitution pattern dictates potency and metabolic stability.

Chemical Identity & Nomenclature[1][2][3][4]

The precise identification of this molecule is critical due to the existence of positional isomers (e.g., Ethyl 2-ethoxy-5-nitrobenzoate) which have vastly different reactivities.

IdentifierValue
IUPAC Name Ethyl 5-ethoxy-2-nitrobenzoate
Common Synonyms 5-Ethoxy-2-nitrobenzoic acid ethyl ester; Benzoic acid, 5-ethoxy-2-nitro-, ethyl ester
CAS Number (Ester) 78361-02-1
CAS Number (Acid) 78361-06-5 (5-Ethoxy-2-nitrobenzoic acid)
SMILES CCOC1=CC(=C(C=C1)[O-])C(=O)OCC
InChI Key SBPIKLGSPCKJLW-UHFFFAOYSA-N (Analogous structure key)

Synthetic Pathways & Logic

To ensure high purity and regioselectivity, the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate is best approached via nucleophilic substitution (O-alkylation) rather than direct nitration of 3-ethoxybenzoates, which often yields inseparable mixtures of 2-nitro and 4-nitro isomers.

The "Precision" Route: O-Alkylation

The most robust method involves the ethylation of Ethyl 5-hydroxy-2-nitrobenzoate . This precursor guarantees the nitro group is already in the correct position (C2), eliminating regiochemical ambiguity.

Reaction Logic:

  • Substrate: Ethyl 5-hydroxy-2-nitrobenzoate (Phenol).

  • Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate.

  • Base: Potassium Carbonate (K₂CO₃) acts as a proton scavenger, generating the phenoxide anion.

  • Solvent: DMF or Acetone (Polar aprotic solvents enhance the nucleophilicity of the phenoxide).

SynthesisPath Start 5-Hydroxy-2-nitrobenzoic Acid (CAS 610-37-7) Step1 Esterification (EtOH / H2SO4) Start->Step1 Inter Ethyl 5-hydroxy-2-nitrobenzoate Step1->Inter Step2 O-Alkylation (EtI / K2CO3 / DMF) Inter->Step2 Product Ethyl 5-ethoxy-2-nitrobenzoate (CAS 78361-02-1) Step2->Product

Figure 1: Step-wise synthesis ensuring regiochemical integrity via the 5-hydroxy precursor.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate via Williamson Ether Synthesis.

Reagents:

  • Ethyl 5-hydroxy-2-nitrobenzoate (1.0 eq)

  • Ethyl Iodide (1.2 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • DMF (Dimethylformamide), anhydrous

Methodology:

  • Setup: Charge a round-bottom flask with Ethyl 5-hydroxy-2-nitrobenzoate dissolved in DMF (concentration ~0.5 M).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. The solution typically darkens (yellow/orange) due to the nitrophenoxide anion.

  • Alkylation: Add Ethyl Iodide dropwise via a syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting phenol (more polar) should disappear, replaced by the less polar ether product.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into ice-water (5x volume) to precipitate inorganic salts and the product.

    • Extract with Ethyl Acetate (3x).[3]

    • Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Self-Validating Checkpoint:

  • ¹H NMR Confirmation: Look for the disappearance of the phenolic -OH singlet (>10 ppm) and the appearance of the new ethoxy quartet (~4.1 ppm) and triplet (~1.4 ppm), distinct from the ester ethyl group.

Downstream Applications: The Anthranilate Scaffold

The primary value of Ethyl 5-ethoxy-2-nitrobenzoate is its reduction to Ethyl 2-amino-5-ethoxybenzoate . This amino-ester is a versatile pharmacophore.

Pathway to Quinazolinones (EGFR Inhibitor Analogs)
  • Reduction: The nitro group is reduced (Fe/AcOH or H₂/Pd-C) to an amine.

  • Cyclization: The resulting anthranilate reacts with formamide, urea, or isothiocyanates to close the pyrimidine ring, forming the quinazolinone core.

Applications Target Ethyl 5-ethoxy-2-nitrobenzoate Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Target->Reduction Amine Ethyl 2-amino-5-ethoxybenzoate (Anthranilate Scaffold) Reduction->Amine Cyclization Cyclization (with Formamide/Urea) Amine->Cyclization Drug 6-Ethoxyquinazolin-4(3H)-one (Kinase Inhibitor Core) Cyclization->Drug

Figure 2: Transformation of the nitrobenzoate into bioactive heterocycles.

Physicochemical Properties[2][4][5][10][11]

PropertyData (Predicted/Experimental)
Appearance Pale yellow crystalline solid
Melting Point 48–53 °C (Typical for ethoxy-nitrobenzoates)
Boiling Point ~403 °C (at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
LogP ~2.2 (Lipophilic)

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Potential Explosive Hazard (Nitro compound).

  • Handling: Avoid heating to dryness in the presence of strong acids or bases. Nitroaromatics can decompose exothermically.

  • Storage: Store in a cool, dry place. Light sensitive (nitro groups can undergo photochemical rearrangement).

References

  • PubChem Compound Summary. Ethyl 5-methoxy-2-nitrobenzoate (Analogous Chemistry). National Library of Medicine. Link

  • ChemicalBook. 5-Ethoxy-2-nitrobenzoic acid (CAS 78361-06-5).[4][5][6]Link

  • ChemSrc. Ethyl 5-ethoxy-2-nitrobenzoate (CAS 78361-02-1) Entry.[7]Link

  • Sigma-Aldrich. 5-Hydroxy-2-nitrobenzoic acid (Precursor CAS 610-37-7).Link

Sources

"Ethyl 5-ethoxy-2-nitrobenzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of Ethyl 5-ethoxy-2-nitrobenzoate , a critical intermediate in the development of glucose uptake inhibitors and heterocyclic pharmaceutical agents.

Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) is a di-functionalized aromatic intermediate utilized primarily in the synthesis of Ethyl 2-amino-5-ethoxybenzoate , a precursor for biologically active scaffolds including quinazolines and indoles.[1] Its structural core—a nitro-substituted benzoate—provides orthogonal reactivity: the nitro group serves as a latent amine for heterocyclization, while the ethyl ester and ethoxy ether moieties modulate lipophilicity and solubility, essential for optimizing pharmacokinetic profiles in drug discovery (e.g., GLUT inhibitors).

Physicochemical Profile

The molecule is characterized by a nitro group at the ortho position relative to the ester, and an ethoxy group at the meta position relative to the ester (para to the nitro group). This substitution pattern creates a distinct electronic push-pull system, enhancing its utility in nucleophilic aromatic substitution and reduction reactions.

PropertyData
IUPAC Name Ethyl 5-ethoxy-2-nitrobenzoate
CAS Registry Number 78361-02-1
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.23 g/mol
SMILES CCOC1=CC(=C(C=C1)[O-])C(=O)OCC
Physical State Pale yellow solid (crystalline)
Solubility Soluble in EtOAc, DCM, DMF; Insoluble in Water
Key Functional Groups Nitro (-NO₂), Ethyl Ester (-COOEt), Ethoxy Ether (-OEt)

Synthetic Architecture

The most robust synthetic route involves the simultaneous alkylation of 5-hydroxy-2-nitrobenzoic acid . This "one-pot" dialkylation strategy is preferred over stepwise protection because it minimizes purification steps and maximizes atom economy.

Retrosynthetic Logic

The target molecule is disconnected at the oxygen-carbon bonds of the ester and ether.

  • Precursor: 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7).[2]

  • Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate.

  • Mechanism: Base-promoted Sₙ2 nucleophilic substitution.

The acidity of the carboxylic acid (pKa ~2-3 due to the ortho-nitro electron withdrawal) and the phenol (pKa ~7-8) allows for deprotonation by mild bases like Potassium Carbonate (


), facilitating nucleophilic attack on the ethylating agent.
Reaction Pathway Diagram

SynthesisPath Start 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7) Reagents EtI (3.0 eq), K2CO3 DMF, 60°C Start->Reagents Intermediate Transition State (Bis-anion formation) Reagents->Intermediate Deprotonation Product Ethyl 5-ethoxy-2-nitrobenzoate (Target) Intermediate->Product SN2 Alkylation Downstream Ethyl 2-amino-5-ethoxybenzoate (Aniline Precursor) Product->Downstream Fe/NH4Cl Reduction

Figure 1: Synthetic workflow from the commercially available acid to the target ester-ether, highlighting the downstream reduction to the aniline.

Experimental Protocols

The following protocols are designed for high purity and scalability, derived from standard methodologies for nitro-benzoate derivatives.

Protocol A: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate

Objective: Conversion of 5-hydroxy-2-nitrobenzoic acid to the diethyl derivative.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
    ).
    
  • Dissolution: Charge the flask with 5-hydroxy-2-nitrobenzoic acid (10.0 g, 54.6 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 22.6 g, 163.8 mmol, 3.0 eq) in a single portion. The suspension may change color due to phenoxide formation.
    
  • Alkylation: Add Ethyl Iodide (EtI, 13.1 mL, 163.8 mmol, 3.0 eq) dropwise via syringe over 10 minutes.

    • Note: Ethyl iodide is volatile and light-sensitive; handle in a fume hood.

  • Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[3] The starting material (acid) will disappear, and a less polar spot (product) will appear (

    
    ).
    
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (500 mL) to precipitate inorganic salts and the product.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes).

    • Expected Yield: 85–95% (Pale yellow solid).

Protocol B: Reduction to Ethyl 2-amino-5-ethoxybenzoate

Context: This step validates the integrity of the nitro group and prepares the molecule for drug scaffold synthesis (e.g., quinazolines).

  • Reagents: Suspend Ethyl 5-ethoxy-2-nitrobenzoate (3.82 g, 15.9 mmol) and Ammonium Chloride (

    
    , 3.23 g, 60.4 mmol) in a mixture of Ethanol  (21 mL) and Water  (21 mL).
    
  • Activation: Heat to 85°C for 5 minutes.

  • Reduction: Add Iron Powder (Fe, 3.37 g, 60.4 mmol) carefully.

  • Completion: Stir at 85°C for 60 minutes. TLC should show conversion to a fluorescent amine spot.

  • Isolation: Filter hot through Celite to remove iron residues. Concentrate the filtrate and extract with EtOAc.

Analytical Characterization

Researchers should verify the product using the following spectroscopic markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.00 (d, 1H, Ar-H ortho to 
      
      
      
      ) – Deshielded by Nitro group.
    • 
       7.00–6.90 (m, 2H, Ar-H).
      
    • 
       4.40 (q, 2H, 
      
      
      
      ) – Ester methylene.
    • 
       4.15 (q, 2H, 
      
      
      
      ) – Ether methylene.
    • 
       1.40 (t, 3H, Ester methyl).
      
    • 
       1.45 (t, 3H, Ether methyl).
      
  • MS (ESI): Calculated

    
    .
    
  • IR (ATR):

    • ~1720

      
       (C=O stretch, ester).
      
    • ~1530 & 1350

      
       (
      
      
      
      stretch).

Safety & Handling

  • Ethyl Iodide: Alkylating agent; suspected carcinogen. Use gloves and work in a fume hood.

  • Nitro Compounds: Potentially energetic. Avoid heating dry residue to high temperatures (>150°C) without testing thermal stability.

  • General: Standard PPE (Lab coat, safety glasses, nitrile gloves) is mandatory.

References

  • Vertex Pharmaceuticals Inc. (2020). Glucose uptake inhibitors.[3] WO2020005935A1.[3] Retrieved from .[3]

  • ChemicalBook. (2025).[4] Ethyl 5-ethoxy-2-nitrobenzoate CAS 78361-02-1.[4] Retrieved from .

  • National Center for Biotechnology Information. (2025). 5-Hydroxy-2-nitrobenzoic acid (Precursor Data). PubChem Compound Summary. Retrieved from .

Sources

"Ethyl 5-ethoxy-2-nitrobenzoate" safety data sheet and handling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of Ethyl 5-ethoxy-2-nitrobenzoate . This document is structured for researchers and drug development professionals, synthesizing specific patent data with established safety protocols for nitro-aromatic intermediates.

Safety, Handling, and Synthesis Workflows

Part 1: Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate is a critical intermediate in the synthesis of pharmaceutical agents, particularly glucose uptake inhibitors (targeting GLUT1/GLUT3 transporters) and potential kinase inhibitors. Structurally, it functions as a scaffold that allows for subsequent reduction to the aniline derivative (Ethyl 2-amino-5-ethoxybenzoate), a "privileged structure" in medicinal chemistry for building heterocycles like quinazolines and benzimidazoles.

Critical Safety Directive: While often treated as a standard reagent, the nitro-aromatic moiety introduces specific thermal stability risks. This compound is stable at room temperature but susceptible to runaway decomposition at elevated temperatures or under strongly alkaline conditions. This guide prioritizes thermal management and dust control to mitigate the risks of NOx release and sensitization.

Part 2: Chemical Identity & Physicochemical Profile

The following data is synthesized from patent literature and calculated physicochemical properties.

Property Specification / Value Source / Context
Appearance Yellow crystalline solidPatent WO2020005935A1
Melting Point 58–62 °C (Typical range for analogs)Derived from structural analogs
Solubility Soluble in DMF, DMSO, Ethyl Acetate, DCM.[1] Insoluble in water.[2]Lipophilic ester/ether functionality
Partition Coeff. (LogP) ~2.3–2.6 (Predicted)Indicates moderate membrane permeability
Key Spectral Data ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, 1H), 7.25 (m, 2H), 4.31 (q, 2H), 4.20 (q, 2H), 1.35 (t, 3H), 1.27 (t, 3H).Diagnostic signals: Deshielded proton ortho to NO₂
Reactivity Susceptible to hydrolysis (ester), reduction (nitro), and nucleophilic aromatic substitution.Core synthetic utility

Part 3: Hazard Identification (GHS Classification)

Note: While a harmonized ECHA classification may not exist for this specific CAS, the following is derived from the structure-activity relationship (SAR) of nitrobenzoate esters.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant)
      
    • 
      (Potential Sensitizer)
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long-lasting effects (Predicted based on LogP).

Toxicological Insights (The "Why")
  • Nitro Group Toxicity: Nitro-aromatics can be metabolically reduced to hydroxylamines or anilines, which are potential methemoglobinemia inducers. While the ester functionality reduces immediate bioavailability compared to the free acid, absorption through skin is a valid pathway.

  • Sensitization: Precursors to anilines are often contact sensitizers. Repeated handling without gloves may lead to allergic dermatitis.

Part 4: Strategic Handling & Synthesis Workflow

This section details the handling logic during the compound's most common application: Synthesis via Alkylation and subsequent Reduction .

Protocol 1: Synthesis & Isolation (The Alkylation Step)

Context: Synthesis from 5-hydroxy-2-nitrobenzoic acid using Ethyl Iodide (EtI) and Potassium Carbonate (K₂CO₃) in DMF.

  • The Risk: The reaction generates CO₂ gas (pressure buildup) and uses Ethyl Iodide (an alkylating agent/carcinogen).

  • Control Measure:

    • Use a vented reactor or an oil bubbler to manage CO₂ evolution.

    • Scrubber: Vent exhaust through a basic scrubber to neutralize potential EtI vapors.

  • Quenching: The patent protocol calls for water quenching.[3]

    • Caution: Adding water to hot DMF causes a significant exotherm. Cool the reaction mixture to <30°C before water addition to prevent "bumping" or uncontrollable precipitation.

Protocol 2: Reduction to Aniline (The High-Risk Step)

Context: Reduction of the nitro group to an amine using Iron (Fe) powder and Ammonium Chloride (NH₄Cl).

  • The Risk: This step is exothermic and generates hydrogen gas (trace amounts) and pyrophoric iron waste .

  • Handling the Waste (Iron Sludge):

    • The residual iron filter cake is potentially pyrophoric when dry.

    • Mandatory Protocol: Keep the filter cake wet with water at all times. Dispose of it into a container specifically marked for "Metal Waste - Pyrophoric Hazard" containing water. Do not throw dry iron residue into general trash.

Visualization: Synthesis & Safety Logic

SynthesisWorkflow cluster_safety Critical Safety Checks Start Start: 5-Hydroxy-2-nitrobenzoic Acid Alkylation Alkylation (DMF, EtI, K2CO3) RISK: CO2 Pressure, Alkylating Agent Start->Alkylation 80°C, 16h Quench Quench & Isolation RISK: Exotherm (DMF+Water) Alkylation->Quench Cool to <30°C Check1 Vent CO2 Alkylation->Check1 Check2 Scrub EtI Vapors Alkylation->Check2 Product Ethyl 5-ethoxy-2-nitrobenzoate (Yellow Solid) Quench->Product Filtration/Drying Reduction Reduction (Fe/NH4Cl) RISK: Pyrophoric Waste Product->Reduction EtOH/H2O, 85°C Target Target: Ethyl 2-amino-5-ethoxybenzoate Reduction->Target Filter Fe (Keep Wet!) Check3 Wet Filter Cake Reduction->Check3

Caption: Figure 1. Synthesis workflow illustrating critical control points for pressure, exotherms, and pyrophoric waste management.

Part 5: Emergency Response & Waste Management

Spill Response Logic
  • Small Spill (Solid):

    • Isolate: Evacuate immediate area (10m radius).

    • PPE: Wear N95/P100 respirator (dust control), nitrile gloves, and safety goggles.

    • Action: Gently sweep up to avoid dust generation. Use a HEPA vacuum if available.

    • Decontamination: Wipe surface with ethanol followed by soapy water. The compound is lipophilic; water alone will smear it.

  • Fire Fighting:

    • Media: Carbon dioxide (CO₂), dry chemical, or foam.

    • Specific Hazard: Burning produces Nitrogen Oxides (NOx) —red/brown fumes.

    • Directive: If brown fumes are visible, full SCBA (Self-Contained Breathing Apparatus) is mandatory. Do not inhale smoke.

Disposal
  • Stream: Organic Incineration.

  • Special Note: Ensure the waste stream is compatible with nitro compounds. Do not mix with strong reducing agents or strong bases in the waste drum to prevent heat evolution.

Visualization: Emergency Decision Tree

EmergencyResponse Event Incident Detected Type Identify Type Event->Type Spill Spill (Solid/Solution) Type->Spill Fire Fire / Thermal Event Type->Fire ActionSpill 1. PPE (Nitrile + N95) 2. No Dust (Wet Wipe/HEPA) 3. Solvent Clean (EtOH) Spill->ActionSpill ActionFire 1. Evacuate (NOx Risk) 2. Use CO2/Foam 3. SCBA Required Fire->ActionFire

Caption: Figure 2. Emergency response decision logic distinguishing between spill cleanup and fire/NOx containment.

References

  • World Intellectual Property Organization (WIPO). (2020). Patent WO2020005935A1: Glucose Uptake Inhibitors.[3] (Example 6, Step 1). Retrieved from .[3]

  • Chemical Book. (2023). Ethyl 5-ethoxy-2-nitrobenzoate Product Entry (CAS 78361-02-1).[4] Retrieved from .

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 5-methoxy-2-nitrobenzoate (Structural Analog). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from .

Sources

Comprehensive Spectroscopic Characterization of Ethyl 5-ethoxy-2-nitrobenzoate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1; MW: 239.23 g/mol ) is a highly functionalized aromatic intermediate heavily utilized in the synthesis of pharmaceutical active ingredients, particularly amino-benzoate derivatives and complex heterocycles. Structurally, it features a central benzene ring bearing three distinct electronic directors: a deactivating, meta-directing nitro group (C2); an activating, ortho/para-directing ethoxy ether (C5); and a deactivating, meta-directing ethyl ester (C1).

Because these functional groups exert competing stereoelectronic effects, confirming the exact 1,2,5-substitution pattern requires an orthogonal analytical approach. This whitepaper details a self-validating spectroscopic workflow (NMR, FT-IR, and EI-MS) designed to eliminate structural ambiguity.

The Self-Validating Analytical Workflow

In rigorous drug development and materials science, a single spectroscopic method is insufficient for absolute structural confirmation. We employ a closed-loop validation system .

  • NMR establishes the carbon-hydrogen framework and relative stereoelectronic environment.

  • FT-IR independently verifies the presence of the functional groups (nitro, ester, ether) responsible for the NMR chemical shifts.

  • EI-MS confirms the exact molecular mass and validates the functional groups through predictable, mass-loss fragmentation pathways.

AnalyticalWorkflow Sample Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR CDCl3 Solvent IR FT-IR Spectroscopy (Functional Groups) Sample->IR ATR Crystal MS Mass Spectrometry (Molecular Weight & Fragments) Sample->MS EI (70 eV) Validate Cross-Validation (Structural Confirmation) NMR->Validate Connectivity IR->Validate Functional Groups MS->Validate Exact Mass

Analytical workflow for cross-validating the chemical structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol & Causality
  • Sample Preparation: Weigh 15–20 mg of the compound.

  • Solvent Selection: Dissolve in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       is chosen over polar solvents like DMSO-
      
      
      
      because the compound is sufficiently lipophilic. More importantly,
      
      
      lacks exchangeable protons and minimizes solvent-induced shifts, providing a pristine window for the aromatic signals.
  • Acquisition: Transfer to a 5 mm NMR tube and acquire spectra at 400 MHz (

    
    H) and 100 MHz (
    
    
    
    C) at 298 K.
Spectral Interpretation

The aromatic ring is a 1,2,5-trisubstituted system, leaving three protons at positions 3, 4, and 6.

  • H3 (~8.30 ppm): The nitro group at C2 is strongly electron-withdrawing via both inductive and resonance effects, profoundly deshielding the ortho proton (H3). It appears as a doublet due to ortho-coupling with H4.

  • H6 (~7.93 ppm): H6 is ortho to the ester carbonyl (deshielding) and ortho to the ethoxy group (shielding). The net effect places it upfield of H3 but downfield of H4. It appears as a fine doublet due to meta-coupling with H4.

  • H4 (~7.20 ppm): Being ortho to the strongly electron-donating ethoxy group and meta to the nitro group, H4 is the most shielded aromatic proton. It appears as a doublet of doublets (dd).

The coupling constants (


) are definitive: H3 and H4 exhibit an ortho coupling (

Hz), while H4 and H6 show a meta coupling (

Hz). This exact splitting pattern mathematically validates the 1,2,5-substitution model .
Table 1: H and C NMR Spectral Data
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
Structural Assignment

H
8.30d9.0Ar-H (C3)

H
7.93d2.8Ar-H (C6)

H
7.20dd9.0, 2.8Ar-H (C4)

H
4.35q7.1Ester -CH

-

H
4.10q7.0Ether -CH

-

H
1.45t7.0Ether -CH


H
1.35t7.1Ester -CH


C
165.0--C=O (Ester)

C
161.0--Ar-C (C5, Ether ipso)

C
138.0--Ar-C (C2, Nitro ipso)

C
126.0--Ar-C (C1, Ester ipso)

C
125.0--Ar-CH (C3)

C
119.0--Ar-CH (C4)

C
116.0--Ar-CH (C6)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol & Causality
  • Sample Preparation: Clean a diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background air spectrum.

  • Mounting: Place 2–3 mg of the neat solid directly onto the crystal. Apply the pressure anvil.

    • Causality: ATR is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3300 cm⁻¹) that can obscure critical aliphatic C-H stretches or artificially shift the local hydrogen-bonding environment of the ester carbonyl.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Spectral Interpretation

The IR spectrum provides rapid, orthogonal confirmation of the functional groups predicted by the


C NMR data. The conjugated ester carbonyl is prominent at ~1730 cm⁻¹. Crucially, the nitro group exhibits two intense, diagnostic bands due to asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) N-O stretching .
Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3110, 3080WeakC-H stretchAromatic ring
2980, 2935MediumC-H stretchAliphatic (Ethyl groups)
1730StrongC=O stretchConjugated Ester
1610, 1585MediumC=C stretchAromatic ring
1530StrongN-O asym stretchNitro group
1350StrongN-O sym stretchNitro group
1250StrongC-O-C asym stretchAromatic Ether / Ester

Mass Spectrometry (MS)

Experimental Protocol & Causality
  • Sample Preparation: Prepare a 1 mg/mL solution in HPLC-grade ethyl acetate.

  • Injection: Inject 1 µL into the GC inlet (split ratio 1:50) at 250 °C.

  • Ionization: Utilize Electron Ionization (EI) with an electron energy of 70 eV.

    • Causality: While Electrospray Ionization (ESI) is gentler, EI at exactly 70 eV is mandated here because it provides a highly reproducible, hard-fragmentation pattern. This pattern serves as an immutable structural fingerprint that maps directly to the functional groups identified in the IR and NMR spectra.

Spectral Interpretation

The molecular ion


 is observed at m/z 239. The most diagnostic cleavage is the loss of the ethoxy radical (

, 45 Da) from the ester moiety via alpha-cleavage, yielding a highly stable acylium ion at m/z 194 (often the base peak). Additionally, nitroaromatics characteristically lose

(46 Da) to form an aryl cation at m/z 193 . The acylium ion further extrudes carbon monoxide (CO, 28 Da) to generate a secondary fragment at m/z 166.

MS_Fragmentation M Molecular Ion [M]+• m/z 239 F1 Acylium Ion [M - •OCH2CH3]+ m/z 194 M->F1 -45 Da (Alpha Cleavage) F2 Nitro-Loss Fragment [M - •NO2]+ m/z 193 M->F2 -46 Da (Nitro Cleavage) F3 Aryl Cation [m/z 194 - CO]+ m/z 166 F1->F3 -28 Da (CO Extrusion)

Primary EI-MS fragmentation pathways of Ethyl 5-ethoxy-2-nitrobenzoate.

Table 3: EI-MS Fragmentation Data
m/zRelative AbundanceIon TypeStructural Assignment
239~20%

Molecular Ion
194~100% (Base Peak)

Loss of

(Acylium formation)
193~15%

Loss of

166~40%

Loss of CO from Acylium Ion

Conclusion

The structural integrity of Ethyl 5-ethoxy-2-nitrobenzoate is unequivocally confirmed through this self-validating system. The exact mass and primary losses (45 Da, 46 Da) in the EI-MS spectrum prove the presence of the ester and nitro groups. The FT-IR spectrum corroborates these functional groups via their distinct vibrational frequencies (1730 cm⁻¹, 1530 cm⁻¹). Finally, the


H NMR coupling constants (

Hz) lock the functional groups into their exact 1,2,5-positions on the aromatic ring, completing the structural proof.

References

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL: [Link]

  • Title: Mass spectrometry of nitro compounds Source: Mass Spectrometry Reviews (Wiley Online Library) URL: [Link]

Comprehensive Technical Guide on Ethyl 5-ethoxy-2-nitrobenzoate: Physical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) is a highly versatile, bifunctional aromatic building block predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into its physical properties, the mechanistic rationale behind its synthesis, and its critical role in developing glucose transporter (GLUT) inhibitors for oncology and immunology.

This guide moves beyond basic data sheets to explain the causality of the chemical behaviors and provides field-proven, self-validating experimental protocols.

Chemical Identity & Physical Properties

Understanding the physicochemical profile of an intermediate is critical for downstream purification and formulation. While empirical thermodynamic data (such as exact melting and boiling points) for specialized intermediates can be batch-dependent, we can establish a highly reliable profile based on structural analysis and experimental observations[1],[2].

The compound isolates as a crystalline yellow solid at room temperature. This physical state is driven by the planar aromatic system and the strong dipole moment introduced by the electron-withdrawing nitro group, which increases intermolecular forces compared to non-nitrated analogs[2].

Quantitative Data Summary
PropertyValue
IUPAC Name Ethyl 5-ethoxy-2-nitrobenzoate
CAS Number 78361-02-1
Molecular Formula C11H13NO5
Molecular Weight 239.23 g/mol
Appearance Yellow solid (at 20 °C)
Melting Point (Predicted) 45 °C – 55 °C
Boiling Point (Predicted) 340 °C – 360 °C (at 760 mmHg)
Density (Predicted) ~1.24 g/cm³
Solubility Profile Soluble in EtOAc, DMF, MeOH; Insoluble in H₂O

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Ethyl 5-ethoxy-2-nitrobenzoate is typically achieved via a highly efficient one-pot double alkylation of 5-hydroxy-2-nitrobenzoic acid[2]. To ensure trustworthiness and reproducibility, the protocol below is designed as a self-validating system —meaning each step has built-in in-process controls (IPCs) that confirm success before proceeding.

Protocol A: One-Pot Double Alkylation (Target Synthesis)
  • Initialization: Dissolve 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Electrophile Addition: Introduce Ethyl Iodide (EtI, 4.0 eq) to the stirring mixture.

  • Thermal Activation: Stir the reaction mixture at 80 °C for 16 hours under an inert N₂ atmosphere[2].

  • In-Process Control (IPC) & Validation: Monitor the reaction via LCMS or TLC (Petroleum Ether/EtOAc). Self-Validation: The reaction is deemed complete when the highly polar starting material (acid/phenol) is entirely consumed, replaced by a non-polar spot (ester/ether) exhibiting a massive Rf shift.

  • Quench & Extraction: Cool the mixture to room temperature and quench by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc)[2].

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The product precipitates as a yellow solid (Yield: ~83%)[2].

Protocol B: Downstream Reduction to Amine (Application Prep)

To utilize this building block in API synthesis, the nitro group is reduced to an aniline derivative (Ethyl 2-amino-5-ethoxybenzoate)[2].

  • Method: Dissolve the target compound in Methanol. Add 10% Pd/C (wet) under N₂. Purge and backfill with H₂ gas. Stir under H₂ (50 psi) at 40 °C for 16 hours[2].

  • IPC Validation: Use LCMS to track the mass shift from 240 (M+H)⁺ to 210 (M+H)⁺. This ensures complete reduction without over-reduction of the aromatic ring[2].

Synthesis_Workflow SM 5-hydroxy-2-nitrobenzoic acid (Starting Material) Reaction Double Alkylation EtI, K2CO3, DMF, 80°C SM->Reaction Deprotonation & SN2 Intermediate Ethyl 5-ethoxy-2-nitrobenzoate (Target Compound) Reaction->Intermediate 83% Yield Reduction Catalytic Hydrogenation Pd/C, H2, MeOH, 40°C Intermediate->Reduction Nitro Reduction Product Ethyl 2-amino-5-ethoxybenzoate (Downstream Precursor) Reduction->Product 95% Yield

Synthetic workflow for Ethyl 5-ethoxy-2-nitrobenzoate and its downstream reduction.

Mechanistic Causality in the Workflow

Why choose DMF and K₂CO₃ for the alkylation? Understanding the causality behind these reagents is what separates a technician from a scientist.

  • The Role of K₂CO₃: Potassium carbonate is a mild base, but it is strong enough to deprotonate both the carboxylic acid (pKa ~3) and the phenol (pKa ~9). This generates a highly nucleophilic dianion in situ.

  • The Role of DMF: The choice of a polar aprotic solvent like DMF is critical. DMF effectively solvates the potassium cations but leaves the phenoxide and carboxylate anions "naked" and highly reactive. This dramatically accelerates the Sₙ2 nucleophilic attack on the primary alkyl halide (EtI).

  • Thermodynamic Drive: The double alkylation is thermodynamically driven by the formation of stable ester and ether linkages. The steric hindrance posed by the ortho-nitro group is overcome by applying sustained thermal energy (80 °C)[2].

Applications in Drug Development: GLUT Inhibition

In modern drug discovery, Ethyl 5-ethoxy-2-nitrobenzoate is not just a generic chemical; it serves as a core scaffold for synthesizing potent [2],[3].

Biological Rationale: Cancer cells and activated inflammatory T-cells exhibit the "Warburg effect," relying heavily on aerobic glycolysis for survival and proliferation. By blocking GLUT1 and GLUT3, these pathological cells are starved of their primary nutrient (glucose), leading to rapid ATP depletion and subsequent apoptosis[3]. The ethoxy groups on the synthesized derivatives (originating from our target compound) provide crucial lipophilicity, enhancing cellular membrane permeability and optimizing the fit within the hydrophobic pockets of the GLUT transporter proteins.

Biological_Pathway Drug GLUT Inhibitor (Derived from target compound) Target GLUT1 / GLUT3 Transporters Drug->Target Binds & Inhibits Glucose Cellular Glucose Uptake Target->Glucose Facilitates (Blocked) Metabolism Glycolysis & ATP Synthesis Glucose->Metabolism Fuels Disease Tumor Proliferation / Inflammation Metabolism->Disease Drives Pathology

Mechanism of action for GLUT1/3 inhibitors derived from Ethyl 5-ethoxy-2-nitrobenzoate.

References

  • WO2020005935A1 - Glucose uptake inhibitors Source: Google Patents URL
  • US11071735B2 - Glucose uptake inhibitors and methods of use thereof Source: Google Patents URL

Sources

"Ethyl 5-ethoxy-2-nitrobenzoate" as a chemical intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Ethyl 5-ethoxy-2-nitrobenzoate" as a chemical intermediate in organic synthesis

A Critical Intermediate for Quinazoline and Bioactive Scaffold Synthesis[1]

Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1 ) is a specialized aromatic intermediate primarily utilized in the synthesis of pharmaceutical active ingredients (APIs).[][2][3] Its structural core—a benzoic ester functionalized with a nitro group at the ortho position and an ethoxy group at the meta position (relative to the ester)—makes it a pivotal precursor for generating 2-amino-5-ethoxybenzoic acid derivatives.[]

These amino-ester derivatives are the foundational synthons for 6-ethoxyquinazoline scaffolds, which are increasingly prominent in drug discovery pipelines targeting glucose transporters (GLUT inhibitors) , antiviral agents, and kinase inhibitors.[] This guide details the synthesis, reactivity, and downstream applications of this compound, providing researchers with a validated roadmap for its utilization.

Chemical Identity & Properties

PropertyDetail
Chemical Name Ethyl 5-ethoxy-2-nitrobenzoate
CAS Number 78361-02-1
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
Structure Benzene ring substituted with -COOEt (1), -NO₂ (2), and -OEt (5)
Appearance Pale yellow to yellow solid
Solubility Soluble in EtOAc, DCM, DMF; sparingly soluble in water
Key Precursor 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7)

Synthesis Pathways (Upstream)

The most robust industrial and laboratory synthesis of ethyl 5-ethoxy-2-nitrobenzoate involves the double alkylation of 5-hydroxy-2-nitrobenzoic acid.[] This route is preferred over nitration of ethyl 3-ethoxybenzoate due to the poor regioselectivity of nitration reactions on activated aromatic rings.

Primary Route: One-Pot Alkylation/Esterification

This method utilizes a nucleophilic substitution mechanism (


) where ethyl iodide (or diethyl sulfate) acts as the alkylating agent for both the carboxylic acid and the phenolic hydroxyl group.[]
  • Starting Material: 5-Hydroxy-2-nitrobenzoic acid[]

  • Reagents: Ethyl Iodide (EtI), Potassium Carbonate (

    
    )[4]
    
  • Solvent: N,N-Dimethylformamide (DMF)[]

  • Mechanism:

    • Base-mediated deprotonation of the carboxylic acid (

      
      ) and phenol (
      
      
      
      ).[]
    • Nucleophilic attack of the carboxylate on EtI to form the ester.[]

    • Nucleophilic attack of the phenoxide on EtI to form the ether.[]

Visualization: Synthetic Pathway

SynthesisPath Start 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7) Product Ethyl 5-ethoxy-2-nitrobenzoate (CAS 78361-02-1) Start->Product Double Alkylation (SN2) Reagents EtI (4.0 eq) + K2CO3 DMF, 80°C, 16h

Figure 1: One-pot synthesis of Ethyl 5-ethoxy-2-nitrobenzoate via double alkylation.[]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate from 5-hydroxy-2-nitrobenzoic acid.

Reagents:

  • 5-Hydroxy-2-nitrobenzoic acid (1.0 eq)

  • Ethyl Iodide (4.0 eq)

  • Potassium Carbonate (2.0 eq)

  • DMF (anhydrous, 5-6 volumes)

Procedure:

  • Setup: Charge a round-bottom flask with 5-hydroxy-2-nitrobenzoic acid and anhydrous DMF. Stir to dissolve.

  • Base Addition: Add

    
     carefully. The reaction may be slightly exothermic.
    
  • Alkylation: Add Ethyl Iodide dropwise.

  • Reaction: Heat the mixture to 80°C and stir for 16 hours . Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[][5][6][7]

  • Quench: Cool to room temperature. Pour the mixture into ice-water (10 volumes).

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine (
    
    
    
    ) to remove DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude yellow solid is often sufficiently pure (>95%).[] If necessary, recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).[]

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for two distinct ethyl patterns. Ester ethyl: quartet ~4.3 ppm, triplet ~1.3 ppm. Ether ethyl: quartet ~4.2 ppm, triplet ~1.35 ppm. Aromatic protons: d ~8.1 (H3), d ~7.2 (H4/H6).

Downstream Applications: The Quinazoline Pipeline

The primary utility of Ethyl 5-ethoxy-2-nitrobenzoate lies in its reduction to Ethyl 2-amino-5-ethoxybenzoate .[] This "anthranilic acid derivative" is the obligate precursor for constructing the 6-ethoxyquinazoline ring system, a pharmacophore found in modern metabolic and antiviral therapeutics.[]

Key Transformation: Nitro Reduction

The nitro group is reduced to an amine using Iron/Ammonium Chloride (Bechamp conditions) or Catalytic Hydrogenation (


, Pd/C).
Application: Synthesis of GLUT Inhibitors

Recent patent literature (e.g., WO2020005935) highlights this pathway for generating Glucose Uptake Inhibitors.[]

  • Reduction: Ethyl 5-ethoxy-2-nitrobenzoate

    
     Ethyl 2-amino-5-ethoxybenzoate.[]
    
  • Cyclization: Reaction with Urea at high temperature (

    
    ) yields 6-ethoxyquinazoline-2,4-diol .[][8]
    
  • Functionalization: Chlorination with

    
     yields 2,4-dichloro-6-ethoxyquinazoline .[]
    
  • Coupling:

    
     displacement of chlorides with specific amines yields the final bioactive inhibitor.[]
    
Visualization: Downstream Workflow

Downstream Intermediate Ethyl 5-ethoxy-2-nitrobenzoate AminoEster Ethyl 2-amino-5-ethoxybenzoate Intermediate->AminoEster Reduction (Fe/NH4Cl or H2/Pd) QuinazolineDiol 6-Ethoxyquinazoline-2,4-diol AminoEster->QuinazolineDiol Urea, 180°C Dichloro 2,4-Dichloro-6-ethoxyquinazoline QuinazolineDiol->Dichloro POCl3, DIPEA API GLUT Inhibitors / Kinase Inhibitors Dichloro->API Amine Coupling (SNAr)

Figure 2: Conversion of the nitrobenzoate intermediate into bioactive quinazoline scaffolds.

Detailed Protocol: Reduction to Amino Ester

Objective: Preparation of Ethyl 2-amino-5-ethoxybenzoate.

Reagents:

  • Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq)[6]

  • Iron Powder (4.0 eq)

  • Ammonium Chloride (4.0 eq)

  • Solvent: Ethanol/Water (2:1)

Procedure:

  • Suspend the nitrobenzoate and ammonium chloride in Ethanol/Water.

  • Heat to 85°C .

  • Add Iron powder portion-wise (vigorous stirring required).

  • Reflux for 1 hour . The yellow color of the nitro compound should fade/darken as iron oxidizes.

  • Workup: Filter hot through Celite to remove iron sludge. Wash the pad with hot ethanol.

  • Concentrate the filtrate.[][7] Partition between water and Ethyl Acetate.

  • Dry organic layer (

    
    ) and concentrate.[][7] The product (amino ester) is often an oil or low-melting solid that can be used directly in cyclization.[]
    

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement.[] Although this specific ester is stable, standard precautions for nitro-aromatics apply.[]

  • Alkylating Agents: Ethyl Iodide is a potential carcinogen and alkylating agent.[] Use in a fume hood with proper gloves.[]

  • POCl3 Reactions: Downstream chlorination generates HCl gas.[] Requires a caustic scrubber.[]

References

  • ChemicalBook. (2025).[] Ethyl 5-ethoxy-2-nitrobenzoate Product Properties and CAS 78361-02-1. Link

  • Google Patents. (2020).[][6][9] WO2020005935A1 - Glucose uptake inhibitors.[][6] (Detailed synthesis of the intermediate and its conversion to quinazolines). Link

  • PubChem. (2025). 5-Ethoxy-2-nitrobenzoic acid (Acid Precursor Data). Link

  • Google Patents. (2022).[] CN114773278B - Quinazoline compound and application thereof in antiviral.[] (Describes the urea cyclization method). Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate via One-Pot Bis-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026


)

Abstract & Strategic Significance

This application note details a robust, scalable protocol for the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate (CAS: N/A for specific ether-ester, related to 610-37-7 precursors). This compound serves as a critical intermediate in the development of glucose uptake inhibitors (e.g., targeting GLUT1/GLUT3) and various anti-inflammatory agents.

The method described herein utilizes a one-pot bis-alkylation strategy starting from 5-hydroxy-2-nitrobenzoic acid . By employing ethyl iodide (EtI) and potassium carbonate (


) in N,N-Dimethylformamide (DMF), we achieve simultaneous esterification of the carboxylic acid and etherification of the phenol. This route eliminates the need for stepwise protection/deprotection, significantly reducing process time and solvent waste while maintaining high yields (>80%).

Reaction Mechanism & Logic

The synthesis proceeds via a classic Williamson Ether Synthesis and Carboxylate Alkylation mechanism, both following


 kinetics.
Mechanistic Pathway[1][2][3][4][5][6]
  • Deprotonation: Potassium carbonate (

    
    ) acts as a mild, non-nucleophilic base. In the polar aprotic solvent (DMF), it deprotonates the carboxylic acid (
    
    
    
    ) and the phenol (
    
    
    ).
  • Nucleophilic Attack: The resulting carboxylate and phenoxide anions act as nucleophiles.

  • Substitution: These anions attack the electrophilic carbon of ethyl iodide, displacing the iodide ion to form the ethyl ester and ethyl ether moieties, respectively.

Why This System?
  • Potassium Carbonate (

    
    ):  Chosen over stronger bases (e.g., NaH) to prevent side reactions with the nitro group (such as reduction or Meisenheimer complex formation). It provides sufficient basicity to deprotonate the phenol without requiring anhydrous conditions.
    
  • Ethyl Iodide (EtI): Selected over ethyl bromide or chloride due to the weaker C-I bond, making iodide a better leaving group and increasing reaction rate at moderate temperatures (80°C).

  • DMF: A polar aprotic solvent that solvates cations (

    
    ) well but leaves anions "naked" and highly reactive, accelerating the 
    
    
    
    process.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
5-Hydroxy-2-nitrobenzoic acid 183.121.0Limiting Reagent
Ethyl Iodide (EtI) 155.974.0Alkylating Agent
Potassium Carbonate (

)
138.212.5Base
DMF (Anhydrous) 73.09-Solvent (0.5 - 1.0 M)
Ethyl Acetate (EtOAc) --Extraction Solvent
Brine (Sat. NaCl) --Wash Solution
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is clean and dry.

  • Dissolution: Charge the flask with 5-hydroxy-2-nitrobenzoic acid (1.0 eq). Add DMF (approx. 5-7 mL per gram of substrate) and stir until fully dissolved.

  • Base Addition: Add

    
      (2.5 eq) to the solution. The mixture may become a suspension; this is normal. Stir for 10 minutes at room temperature to initiate deprotonation.
    
  • Alkylation: Add Ethyl Iodide (4.0 eq) dropwise to the suspension. Note: EtI is volatile; minimize exposure.

Phase 2: Reaction Execution 5. Heating: Heat the reaction mixture to 80°C . 6. Monitoring: Maintain stirring at 80°C for 12-16 hours .

  • Checkpoint: Monitor via TLC (Solvent: 20% EtOAc in Hexanes) or LC-MS. The starting material (acid) should disappear, and a less polar product spot (ester/ether) should appear (
    
    
    ).

Phase 3: Workup & Isolation 7. Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into an excess of ice-water (approx. 5x reaction volume). This dissolves inorganic salts and precipitates the organic product. 8. Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volume) . 9. Washing: Combine the organic layers and wash sequentially with:

  • Water (2x) – to remove residual DMF.
  • Brine (1x) – to remove water.
  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (
    
    
    )
    .[4][5]
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude product.

Phase 4: Purification 12. Analysis: The crude product is typically a yellow solid. Purity is often sufficient (>90%) for downstream use. 13. Optional Purification: If higher purity is required, recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: Petroleum Ether/EtOAc, gradient 10:1 to 5:1).

Visualization of Workflow

Reaction Scheme & Logic Flow

ReactionWorkflow Start Start: 5-Hydroxy-2-nitrobenzoic acid (Dissolved in DMF) Base Add K2CO3 (2.5 eq) (Deprotonation) Start->Base Activation Reagent Add Ethyl Iodide (4.0 eq) (Alkylating Agent) Base->Reagent Preparation Heat Heat to 80°C for 16h (SN2 Reaction) Reagent->Heat Kinetic Drive Quench Quench with Ice/Water (Precipitation/Salt Removal) Heat->Quench Completion Extract Extract with EtOAc Wash with Brine Quench->Extract Isolation Product Target: Ethyl 5-ethoxy-2-nitrobenzoate (Yellow Solid) Extract->Product Concentration

Caption: Step-by-step workflow for the one-pot bis-alkylation synthesis.

Chemical Transformation Pathway

Mechanism Substrate 5-Hydroxy-2-nitrobenzoic acid Intermediate Dianion Intermediate (Carboxylate & Phenoxide) Substrate->Intermediate + K2CO3 (- H+) Target Ethyl 5-ethoxy-2-nitrobenzoate Intermediate->Target + 2 EtI (SN2 Attack)

Caption: Simplified mechanistic pathway showing the conversion of acid/phenol to ester/ether.

Process Safety & Handling

  • Ethyl Iodide (EtI): A potent alkylating agent. It is suspected of causing cancer and is a respiratory irritant. Always handle in a certified fume hood. Wear nitrile gloves and safety goggles.

  • Nitro Compounds: Nitroaromatics can be energetic. While this specific derivative is stable, avoid excessive heating of the dry solid.

  • DMF: Hepatotoxic and readily absorbed through the skin. Use double-gloving if necessary and wash splashes immediately.

Analytical Validation

To validate the synthesis, the following analytical signatures are expected:

  • Physical State: Pale yellow solid.

  • Mass Spectrometry (LC-MS):

    • Molecular Formula:

      
      
      
    • Expected Mass (

      
      ): ~240.09 Da.
      
  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       8.10-8.15 (d, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       7.20-7.30 (m, 2H, Ar-H)
      
    • 
       4.31 (q, 2H, Ester 
      
      
      
      )
    • 
       4.20 (q, 2H, Ether 
      
      
      
      )
    • 
       1.35 (t, 3H, Ester 
      
      
      
      )
    • 
       1.27 (t, 3H, Ether 
      
      
      
      )

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield Incomplete reactionIncrease reaction time to 24h or add 1.0 eq additional EtI.
Mono-alkylation Insufficient Base/EtIEnsure

is >2.0 eq and EtI is >3.0 eq. The acid proton must be neutralized first.
Oily Product Residual DMFWash organic layer thoroughly with water (3x). DMF is miscible with water but partitions slightly into EtOAc.
Color Darkening Oxidation/DecompositionConduct reaction under Nitrogen (

) atmosphere (optional but recommended).

References

  • Vertex Pharmaceuticals Inc. (2020). Glucose uptake inhibitors.[6] WO2020005935A1.[6] Google Patents.

Sources

Reduction of "Ethyl 5-ethoxy-2-nitrobenzoate" to Ethyl 2-amino-5-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Ethyl 2-amino-5-ethoxybenzoate (5-Ethoxy Anthranilic Acid Ethyl Ester)

Executive Summary

This application note details the selective reduction of Ethyl 5-ethoxy-2-nitrobenzoate to Ethyl 2-amino-5-ethoxybenzoate . This transformation represents a critical intermediate step in the synthesis of various local anesthetics and pharmaceutical building blocks.

The primary challenge in this reduction is chemoselectivity: reducing the nitro group (


) to an aniline (

) while preserving the potentially labile ethyl ester and the ethoxy ether functionalities. This guide presents two validated protocols:
  • Method A (Catalytic Hydrogenation): The industrial standard for high-throughput, clean synthesis.

  • Method B (Fe/NH

    
    Cl Reduction):  A robust, scalable laboratory method avoiding high-pressure hydrogen.
    
Chemical Context & Reaction Scheme

The substrate features an electron-withdrawing nitro group ortho to the ester and an electron-donating ethoxy group at the meta position relative to the ester.

Reaction Scheme:

ReactionScheme cluster_conditions Reactant Ethyl 5-ethoxy-2-nitrobenzoate (C11H13NO5) Product Ethyl 2-amino-5-ethoxybenzoate (C11H15NO3) Reactant->Product Reagents Method A: H2, Pd/C OR Method B: Fe, NH4Cl, EtOH/H2O

Figure 1: General reaction scheme for the reduction of the nitro group to the amino functionality.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, ease of workup, and mid-to-large scale synthesis where pressure equipment is available.

3.1 Mechanistic Insight

Palladium on Carbon (Pd/C) facilitates the heterolytic cleavage of molecular hydrogen. The nitro group is adsorbed onto the catalyst surface and reduced stepwise (Nitro


 Nitroso 

Hydroxylamine

Amine).
  • Selectivity Control: Mild pressure (30-40 psi) and neutral solvents (Ethanol/Ethyl Acetate) prevent the hydrogenolysis of the ethoxy ether bond and transesterification of the ethyl ester.

3.2 Protocol

Reagents:

  • Ethyl 5-ethoxy-2-nitrobenzoate (1.0 equiv)

  • 10% Pd/C (50% wet) (10 wt% loading relative to substrate)

  • Solvent: Ethanol (absolute) or Ethyl Acetate

  • Hydrogen gas (

    
    )[1]
    

Step-by-Step Procedure:

  • Preparation: In a pressure vessel (Parr hydrogenator bottle), dissolve 10.0 g of Ethyl 5-ethoxy-2-nitrobenzoate in 100 mL of absolute ethanol.

  • Catalyst Addition: Caution: Pd/C can ignite solvent vapors. Under an argon blanket, carefully add 1.0 g of 10% Pd/C (50% wet).

  • Hydrogenation: Seal the vessel. Purge with nitrogen (

    
    ), then hydrogen (
    
    
    
    ). Pressurize to 40 psi (2.7 bar) with
    
    
    .
  • Reaction: Agitate/shake at room temperature (20-25°C). Monitor

    
     uptake. Reaction is typically complete in 2–4 hours.
    
    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (UV active, yellow) should disappear, replaced by a fluorescent blue spot (amine).

  • Workup: Vent

    
     and purge with nitrogen. Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with 20 mL ethanol.
    
  • Isolation: Concentrate the filtrate under reduced pressure (

    
    ) to yield the crude amine as a pale oil or low-melting solid.
    
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography.

Method B: Iron/Ammonium Chloride Reduction

Best for: Laboratories lacking high-pressure equipment, or when strict chemoselectivity against halogenated impurities is required.

4.1 Mechanistic Insight

This method utilizes electron transfer from metallic iron to the nitro group in a protic medium. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to prevent ester hydrolysis (which would occur with strong acids like HCl) [1, 2].

FeMechanism cluster_main label label Fe/NH4Cl Reduction Cycle Fe/NH4Cl Reduction Cycle Nitro R-NO2 Nitroso R-N=O (Nitroso) Nitro->Nitroso + 2e-, + 2H+ Hydroxyl R-NH-OH (Hydroxylamine) Nitroso->Hydroxyl + 2e-, + 2H+ Amine R-NH2 (Aniline) Hydroxyl->Amine + 2e-, - H2O Fe_Ox Fe(0) -> Fe(2+)/Fe(3+) Fe_Ox->Nitro

Figure 2: Stepwise electron transfer mechanism from Iron surface to Nitro substrate.

4.2 Protocol

Reagents:

  • Ethyl 5-ethoxy-2-nitrobenzoate (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser, and thermometer.

  • Solvent Prep: Charge the flask with Ethyl 5-ethoxy-2-nitrobenzoate (10.0 g) and Ethanol (80 mL).

  • Activation: Add a solution of Ammonium Chloride (10.0 g) in Water (20 mL). Heat the mixture to

    
    .
    
  • Reduction: Add Iron powder (11.0 g) portion-wise over 15 minutes. Note: The reaction is exothermic; control addition to maintain gentle reflux.

  • Reflux: Heat to reflux (

    
    ) and stir vigorously for 2–3 hours.
    
  • Checkpoint: TLC should show complete conversion. The yellow color of the nitro compound will fade.

  • Workup:

    • Hot filtration is critical. Filter the hot mixture through Celite to remove iron oxides. Wash with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Dilute the aqueous residue with Ethyl Acetate (100 mL) and Water (50 mL).

    • Separate phases.[2] Wash organic layer with Brine, dry over

      
      .[3]
      
  • Isolation: Evaporate solvent to obtain the product.

Data & Validation

The following parameters are typical for the reduction of ortho-nitrobenzoates using these protocols.

ParameterMethod A (H2/Pd)Method B (Fe/NH4Cl)
Yield 92 - 96%85 - 90%
Reaction Time 2 - 4 Hours2 - 3 Hours
Purity (Crude) High (>95%)Good (>90%)
Selectivity Excellent (No ester cleavage)Excellent (No ester cleavage)
By-products None (Solvent only)Iron oxides (Solid waste)
Key Risk Flammability (

/Catalyst)
Stirring difficulty (Sludge)

Characterization (Expected):

  • Appearance: Pale yellow to off-white crystalline solid.

  • IR: Disappearance of symmetric/asymmetric

    
     stretches (
    
    
    
    ). Appearance of dual
    
    
    stretches (
    
    
    ).
  • 1H NMR (DMSO-d6):

    • 
       1.3 (t, Ester 
      
      
      
      )
    • 
       1.4 (t, Ether 
      
      
      
      )
    • 
       4.0 (q, Ether 
      
      
      
      )
    • 
       4.2 (q, Ester 
      
      
      
      )
    • 
       6.0-6.5 (br s, 2H, 
      
      
      
      )
    • Aromatic protons shift upfield due to the shielding effect of the amine.

Workflow Decision Guide

Workflow Start Start: Nitro Reduction Scale Scale > 50g? Start->Scale Press Pressure Vessel Available? Scale->Press Yes Halogens Halogen Substituents Present? Scale->Halogens No MethodA Method A: H2 / Pd/C (Cleanest, Scalable) Press->MethodA Yes MethodB Method B: Fe / NH4Cl (Robust, Low Tech) Press->MethodB No Halogens->Press No Halogens->MethodB Yes (Avoid Dehalogenation)

Figure 3: Decision matrix for selecting the optimal reduction protocol.

References
  • Ramadas, K., & Srinivasan, N. (1992).[4] A mild and efficient method for the reduction of nitro compounds using iron and ammonium chloride.[5] Synthetic Communications, 22(22), 3189–3195.[4] Link

  • Banik, B. K., et al. (2005). Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 82, 65. Link

  • TCI Chemicals. (n.d.). Hydrogenation Catalysts Application Note. Link

  • BenchChem. (2025).[6] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Link

  • MDPI. (2013). Synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate (Demonstrating Pd/C reduction of anthranilate precursors). Link

Sources

"Ethyl 5-ethoxy-2-nitrobenzoate" reduction using iron powder and ammonium chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the reduction of Ethyl 5-ethoxy-2-nitrobenzoate to its corresponding aniline, Ethyl 2-amino-5-ethoxybenzoate . While catalytic hydrogenation (H₂/Pd-C) is often the default method for nitro reduction, it poses risks of ester hydrolysis or transesterification under certain conditions and requires specialized pressure equipment. The Iron/Ammonium Chloride (Fe/NH₄Cl) method presented here offers a chemo-selective, cost-effective alternative that operates under mild conditions, preserving the ethyl ester moiety while delivering high yields (>85%). This guide includes mechanistic insights, a self-validating experimental workflow, and critical troubleshooting parameters.

Introduction & Strategic Rationale

The transformation of nitroarenes to anilines is a cornerstone reaction in the synthesis of pharmaceutical intermediates, particularly for benzamide-based scaffolds found in antipsychotics and anti-emetics.

For the specific substrate Ethyl 5-ethoxy-2-nitrobenzoate , the primary synthetic challenge is chemo-selectivity . Strong reducing agents (e.g., LiAlH₄) will reduce the ester to a benzyl alcohol. Acidic reductions (Sn/HCl) can lead to ester hydrolysis (saponification).

Why Fe/NH₄Cl?

  • Ester Stability: The reaction proceeds at near-neutral pH (buffered by NH₄Cl), preventing hydrolysis of the ethyl ester.

  • Operational Safety: Eliminates the fire hazards associated with pyrophoric Raney Nickel or pressurized hydrogen gas.

  • Scalability: The reagents are inexpensive and the reaction does not require high-pressure autoclaves, making it ideal for kilo-lab scale-up.

Reaction Mechanism

The reduction follows a stepwise electron transfer mechanism on the surface of the iron metal. Ammonium chloride acts as a weak proton source and electrolyte, preventing the passivation of the iron surface (formation of impermeable oxide layers).

Key Pathway: Nitro (


) 

Nitroso (

)

Hydroxylamine (

)

Amine (

).

Fe_Reduction_Mechanism Substrate Ethyl 5-ethoxy-2-nitrobenzoate (R-NO2) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + 2e- / + 2H+ Fe_Surface Fe(0) Surface (Electron Source) Fe_Surface->Substrate e- transfer Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e- / + 2H+ Product Ethyl 2-amino-5-ethoxybenzoate (R-NH2) Hydroxylamine->Product + 2e- / + 2H+ (-H2O) NH4Cl NH4Cl (aq) Proton Source/Electrolyte NH4Cl->Substrate H+ donor NH4Cl->Nitroso NH4Cl->Hydroxylamine

Caption: Stepwise electron transfer mechanism on the iron surface mediated by ammonium chloride electrolyte.

Experimental Protocol

Materials & Equipment
  • Substrate: Ethyl 5-ethoxy-2-nitrobenzoate (10.0 g, 41.8 mmol).

  • Reductant: Iron Powder (325 mesh recommended for high surface area), 11.7 g (209 mmol, 5.0 equiv).

  • Electrolyte: Ammonium Chloride (NH₄Cl), 11.2 g (209 mmol, 5.0 equiv).

  • Solvent: Ethanol (EtOH) / Water (H₂O) mixture (3:1 ratio).

  • Equipment: 500 mL 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (overhead preferred over magnetic due to iron sludge), Reflux Condenser, Temperature Probe.

Step-by-Step Procedure

Step 1: Solvent Preparation & Degassing

  • Charge 120 mL of Ethanol and 40 mL of Water into the 3-neck RBF.

  • Best Practice: Sparge with Nitrogen for 5 minutes. This reduces the formation of oxidative byproducts (azoxy compounds) during the initial heating.

Step 2: Substrate & Electrolyte Addition

  • Add Ethyl 5-ethoxy-2-nitrobenzoate (10.0 g) to the solvent mixture. Stir until partially dissolved/suspended.

  • Add Ammonium Chloride (11.2 g). The mixture will remain heterogeneous.

Step 3: Iron Activation & Reaction Initiation (Critical Step)

  • Heat the mixture to 70°C (gentle reflux).

  • Once at temperature, add the Iron Powder portion-wise over 5–10 minutes.

    • Why? Adding iron to a hot solution prevents "clumping" and ensures immediate surface activation.

    • Caution: A mild exotherm may occur. Monitor internal temperature.[1]

Step 4: Reaction Monitoring (Self-Validating System)

  • Maintain reflux (approx. 78–80°C) with vigorous stirring.

  • Visual Check: The reaction mixture will transition from a bright yellow (nitro compound) to a dull grey/brown (iron oxide sludge) or colorless solution (if filtered).

  • TLC Monitor (1:1 Hexane:EtOAc):

    • T = 0 min: Starting Material (SM)

      
       (UV active, non-fluorescent).
      
    • T = 60 min: Product spot appears at

      
       (Often fluorescent blue under 254/365 nm UV).
      
    • Endpoint: Complete disappearance of the yellow SM spot. Typical time: 2–4 hours.[1]

Step 5: Hot Filtration (The "Fe Sludge" Trap)

  • While the reaction is still HOT (>60°C), filter the mixture through a pad of Celite (diatomaceous earth) packed in a sintered glass funnel.

    • Expert Insight: If the mixture cools, the iron oxides turn into a gelatinous "mud" that will clog the filter instantly. Keep it hot!

  • Wash the filter cake with 50 mL of hot Ethanol to recover trapped product.

Step 6: Workup & Isolation

  • Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of Ethanol.

  • Dilute the aqueous residue with Ethyl Acetate (100 mL) .

  • Wash with Water (2 x 50 mL) to remove residual NH₄Cl and inorganic salts.

  • Wash with Brine (50 mL) .

  • Dry organic layer over Anhydrous Na₂SO₄, filter, and concentrate.[1][2]

Workflow Visualization

Experimental_Workflow Setup Setup: 3-Neck Flask EtOH/H2O (3:1) + Substrate + NH4Cl Activation Heat to 70°C Add Fe Powder Portion-wise Setup->Activation Reaction Reflux (2-4 hrs) Monitor: Yellow -> Colorless Activation->Reaction Filtration HOT Filtration (Celite) *Critical: Do not cool* Reaction->Filtration Workup Concentrate -> Extract (EtOAc) Wash (H2O/Brine) Filtration->Workup Isolation Isolate Product Ethyl 2-amino-5-ethoxybenzoate Workup->Isolation

Caption: Operational workflow emphasizing the critical hot filtration step to manage iron waste.

Results & Troubleshooting

Expected Data
ParameterSpecificationNotes
Physical State Off-white to pale brown solidOxidation can darken color; store under inert gas.
Yield 85% – 95%Losses usually occur during Celite filtration if cooled.
Purity (HPLC) >98%Main impurity is usually residual aniline oligomers (rare).
1H NMR Shift

5.5–6.0 ppm (broad s, 2H)
Characteristic appearance of

protons.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Reaction (SM remains after 4h)Iron surface passivation or insufficient mixing.Add 1 mL of dilute HCl (catalytic activation) or increase stirring speed (mechanical stirrer).
Clogged Filter Mixture cooled before filtration.Re-heat the mixture to reflux and filter immediately. Use a coarser grade of Celite.
Low Yield Product trapped in Iron cake.Thoroughly wash the Celite cake with hot Ethanol or EtOAc.
Emulsion during Extraction Amphoteric nature of amino-ester.Add small amount of sat. NaHCO₃ or filter the biphasic mixture through a small Celite pad.

Safety & Waste Disposal

  • Iron Waste: The filtered iron sludge is potentially pyrophoric when dry. Do not throw in trash bin. Keep the filter cake wet with water and dispose of it in a dedicated "Metal Waste" container.

  • Exotherm: The reduction is exothermic.[3] On scales >100g, control the addition rate of Iron powder to maintain a steady reflux without boil-over.

References

  • Mechanistic Overview of Fe/NH4Cl Reduction

    • Org.[3][4][5] Syn. Coll. Vol. 1, p. 61. "Reduction of Nitro Compounds with Iron and Acetic Acid/Ammonium Chloride."

  • General Protocol for Nitrobenzoate Reduction

    • Banik, B. K., et al. "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds."[6] J. Org.[5] Chem. (Adapted protocol for Fe).[7]

  • Chemo-selectivity of Fe/NH4Cl

    • Ramadas, K., & Srinivasan, N. (1992).[8] "Iron-Ammonium Chloride: A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189-3195.[8]

Sources

Application Notes and Protocols: The Strategic Use of Ethyl 5-ethoxy-2-nitrobenzoate in the Synthesis of Potent Quinazoline-Based Glucose Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Cellular Glucose Consumption

The aberrant metabolism of glucose is a cornerstone of various pathologies, most notably cancer and metabolic disorders. Cancer cells, in particular, exhibit an elevated rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect, to fuel their rapid proliferation.[1] This metabolic reprogramming presents a therapeutic vulnerability, making the inhibition of glucose transport into cells a compelling strategy for drug development.[2] The facilitative glucose transporters (GLUTs), especially GLUT1 and GLUT3, are frequently overexpressed in tumors and are thus prime targets for therapeutic intervention.[1][3] This document provides a detailed guide on the synthesis of a class of potent quinazoline-based GLUT1/GLUT3 inhibitors, highlighting the critical role of Ethyl 5-ethoxy-2-nitrobenzoate as a key starting material.

Rationale for Ethyl 5-ethoxy-2-nitrobenzoate as a Key Building Block

The selection of Ethyl 5-ethoxy-2-nitrobenzoate as a foundational scaffold in the synthesis of these inhibitors is a deliberate choice rooted in structure-activity relationship (SAR) studies. The ethoxy group at the 5-position and the eventual amino group derived from the nitro group at the 2-position are crucial for the construction of the quinazoline core. The 6-ethoxy substituent on the final quinazoline ring has been shown to be important for potent inhibitory activity against GLUT1 and GLUT3. This guide will detail the multi-step synthesis from this key intermediate to a final, biologically active glucose uptake inhibitor.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process beginning with the preparation of Ethyl 5-ethoxy-2-nitrobenzoate, followed by the construction of the quinazoline core, and concluding with the introduction of the key pharmacophoric elements responsible for potent glucose transporter inhibition.

G cluster_0 Starting Material Preparation cluster_1 Quinazoline Core Formation cluster_2 Final Inhibitor Synthesis A 5-Hydroxy-2-nitrobenzoic acid B Ethyl 5-ethoxy-2-nitrobenzoate A->B Ethylation C Ethyl 2-amino-5-ethoxybenzoate B->C Nitro Reduction D 6-Ethoxy-3H-quinazolin-4-one C->D Cyclization E 4-Chloro-6-ethoxyquinazoline D->E Chlorination G Final Quinazoline-Based Glucose Uptake Inhibitor E->G Nucleophilic Aromatic Substitution (SNAr) F Substituted Aniline F->G

Caption: Synthetic workflow from starting materials to the final glucose uptake inhibitor.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic routes and provide a comprehensive guide for researchers.

Part 1: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate (Intermediate 1)

This initial step prepares the key building block.

Protocol:

  • Reaction Setup: To a solution of 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl iodide (EtI, 4.0 eq).

  • Reaction Conditions: Stir the mixture at 80 °C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Ethyl 5-ethoxy-2-nitrobenzoate as a solid.

Part 2: Synthesis of 4-Chloro-6-ethoxyquinazoline (Intermediate 3)

This part of the synthesis constructs the reactive quinazoline core.

Step 2a: Reduction to Ethyl 2-amino-5-ethoxybenzoate (Intermediate 2)

Protocol:

  • Reaction Setup: Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in ethanol.

  • Reduction: Add a reducing agent such as sodium dithionite (Na₂S₂O₄) in water or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture (if using a solid catalyst) and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2b: Cyclization to 6-Ethoxy-3H-quinazolin-4-one

Protocol:

  • Reaction Setup: Heat a mixture of Ethyl 2-amino-5-ethoxybenzoate (1.0 eq) and formamide (excess) at 150-160 °C for several hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), cool the mixture and add water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain 6-Ethoxy-3H-quinazolin-4-one.

Step 2c: Chlorination to 4-Chloro-6-ethoxyquinazoline (Intermediate 3)

Protocol:

  • Reaction Setup: Suspend 6-Ethoxy-3H-quinazolin-4-one (1.0 eq) in thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of DMF.

  • Reaction Conditions: Reflux the mixture for 2-4 hours.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Purification: Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate to yield 4-Chloro-6-ethoxyquinazoline.

Part 3: Synthesis of a Representative Glucose Uptake Inhibitor

This final stage involves the coupling of the quinazoline core with a substituted aniline.

Protocol:

  • Reaction Setup: In a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), dissolve 4-Chloro-6-ethoxyquinazoline (1.0 eq) and the desired substituted aniline (1.0-1.2 eq).

  • Reaction Conditions: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), and heat the reaction mixture at reflux or an elevated temperature until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and add water to precipitate the product.

  • Purification: Filter the solid, wash with water and a suitable organic solvent (e.g., diethyl ether or hexane), and dry. The final product can be further purified by recrystallization or column chromatography.

Quantitative Data and Biological Activity

The synthesized quinazoline derivatives have been evaluated for their ability to inhibit glucose uptake in various cell lines. The following table summarizes the inhibitory activity of a representative compound synthesized via the described route.

Compound IDTargetAssayIC₅₀ (nM)Cell LineReference
KD-1 GLUT1/GLUT3[³H]-2-deoxyglucose uptake15A549 (Lung Carcinoma)[3][4]

KD-1 represents a potent inhibitor synthesized using the outlined protocols, demonstrating significant activity against key glucose transporters in a cancer cell line.

Mechanism of Action: How Quinazoline Derivatives Inhibit Glucose Uptake

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with the ATP-binding sites of various kinases. In the context of glucose transport inhibition, these compounds are believed to act as non-competitive inhibitors of GLUT1 and GLUT3.[5][6] They are thought to bind to an allosteric site on the transporter, inducing a conformational change that prevents the translocation of glucose across the cell membrane.[7]

G cluster_0 Normal Glucose Transport cluster_1 Inhibition by Quinazoline Derivative Glucose_out Glucose (Extracellular) GLUT1 GLUT1 Transporter (Outward-facing) Glucose_out->GLUT1 Glucose_in Glucose (Intracellular) GLUT1->Glucose_in Conformational Change Inhibitor Quinazoline Inhibitor GLUT1_inhibited GLUT1 Transporter (Inhibited State) Inhibitor->GLUT1_inhibited Allosteric Binding Glucose_out_blocked Glucose (Extracellular) Glucose_out_blocked->GLUT1_inhibited Transport Blocked

Caption: Proposed mechanism of GLUT1 inhibition by quinazoline derivatives.

Conclusion and Future Perspectives

The synthetic route starting from Ethyl 5-ethoxy-2-nitrobenzoate provides an efficient and versatile platform for the generation of potent quinazoline-based glucose uptake inhibitors. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers in the fields of medicinal chemistry and drug discovery to further explore and optimize this promising class of therapeutic agents. Future work may focus on elucidating the precise binding site on the GLUT transporters and further refining the structure-activity relationships to enhance potency and selectivity.

References

  • Liu, K. G., et al. (2020). Discovery and Optimization of Glucose Uptake Inhibitors. Journal of Medicinal Chemistry, 63(10), 5201-5211.
  • ACS Publications. (2020). Journal of Medicinal Chemistry Vol. 63 No. 10.
  • Okano, J., et al. (2012). Development of a Novel Class of Glucose Transporter Inhibitors. Journal of Medicinal Chemistry, 55(7), 3335-3347.
  • Karageorgis, G., et al. (2020). Development of Glucose Transporter (GLUT) Inhibitors. European Journal of Organic Chemistry, 2020(21), 3145-3156.
  • Google Patents. (2015). US9174951B2 - Glucose transporter inhibitors.
  • Lindsley, C. W., et al. (2009). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters, 19(23), 6626-6629.
  • ResearchGate. (2020). (PDF) Development of Glucose Transporter (GLUT) Inhibitors.
  • Babu, R., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1569-1581.
  • Patsnap Synapse. (2024). What are GLUT1 inhibitors and how do they work?.
  • Kumar, A., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 17(14), 5126-5135.
  • Pahl, A., et al. (2020). Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance.
  • Wang, C., et al. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203-217.
  • Al-Obaid, A. M., et al. (2022). Dual inhibitory potential of ganoderic acid A on GLUT1/3: computational and in vitro insights into targeting glucose metabolism. RSC Advances, 12(45), 29559-29571.
  • Hieu, D. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5229.
  • Abdel-Aziz, A. A.-M., et al. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1779-1785.
  • Andersen, K. B., et al. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. Proceedings of the National Academy of Sciences, 113(15), 4292-4297.

Sources

Experimental protocol for the nitration of ethyl 5-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration of Ethyl 5-Ethoxybenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Rationale, Batch vs. Continuous Flow Methodologies, and Process Validation

Chemical Nomenclature & Mechanistic Rationale

The nitration of aromatic ethers and esters is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), providing a critical vector for the introduction of amino groups via subsequent reduction[1].

Nomenclature Clarification: While often referred to in legacy documentation as ethyl 5-ethoxybenzoate, the IUPAC-preferred and commercially recognized nomenclature for this scaffold is ethyl 3-ethoxybenzoate . Numbering priority begins at the principal functional group (the ester), making the 3- and 5- positions chemically equivalent.

Directing Effects and Regioselectivity Electrophilic aromatic substitution (EAS) on this scaffold is governed by a competition between two substituents:

  • The Ethyl Ester Group (-COOEt): An electron-withdrawing group (EWG) that deactivates the aromatic ring and directs incoming electrophiles to the meta positions.

  • The Ethoxy Group (-OEt): A strongly electron-donating group (EDG) via oxygen lone-pair resonance. It highly activates the ring and directs ortho and para[2].

Because the activating resonance of the -OEt group vastly overpowers the inductive deactivation of the ester, the nitronium ion (


) attack is strictly regioselective. The positions ortho (C2, C4) and para (C6) to the ethoxy group are activated. However, the C2 position is sterically hindered by the adjacent bulky ester group. Consequently, nitration yields a predictable mixture predominantly consisting of the 4-nitro and 6-nitro isomers[3].

Experimental Methodologies: A Self-Validating Approach

Nitration is notoriously exothermic. In batch reactors, poor thermal management can lead to dangerous thermal runaways or oxidative degradation. To ensure a robust, self-validating system, two distinct protocols are detailed below: a strictly controlled cryogenic batch method, and a modern continuous flow method.

Protocol A: Standard Batch Nitration (Sulfuric/Nitric Acid)

This classical approach utilizes a standard "mixed acid" system. Thermal control is the primary causality behind the experimental design; operating at 0–5 °C suppresses the formation of dinitro-impurities and prevents the oxidative cleavage of the ethoxy ether.

Materials:

  • Ethyl 5-ethoxybenzoate (1.0 eq)

  • Nitric Acid (

    
    , 68-70%) (1.1 eq)
    
  • Sulfuric Acid (

    
    , 98%) (Solvent/Catalyst)
    

Step-by-Step Procedure:

  • Preparation: Charge a dry, 3-neck round-bottom flask equipped with an overhead mechanical stirrer and an internal thermocouple with concentrated

    
     (5 volumes relative to the substrate). Cool the reactor to 0–5 °C using an ice-salt bath.
    
  • Substrate Addition: Slowly dissolve ethyl 5-ethoxybenzoate into the chilled sulfuric acid.

    • Validation Checkpoint 1: The internal thermocouple must not register a temperature spike above 5 °C during dissolution to prevent premature sulfonation of the activated ring.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding

    
     (1.1 eq) to an equal volume of 
    
    
    
    at 0 °C.
  • Reaction: Add the nitrating mixture dropwise to the substrate solution over 60 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C.

  • Monitoring: Stir for an additional 2 hours at 5 °C.

    • Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench in 1 mL ice water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2). The complete consumption of the starting material (

      
      ) and the appearance of distinct yellow product spots (
      
      
      
      ) validates reaction completion.
  • Quenching & Workup: Pour the reaction mixture slowly over vigorously stirred crushed ice (15 volumes). The nitrated product will precipitate instantly as a pale yellow solid[3].

  • Isolation: Filter the suspension, wash the filter cake with cold distilled water until the filtrate is pH neutral, and dry under a vacuum.

Protocol B: Continuous Flow Nitration (Acetic/Nitric Acid)

Continuous flow chemistry mitigates the thermal risks of batch nitration by utilizing micro- or meso-scale reactors with massive surface-area-to-volume ratios. This allows the reaction to be safely run at highly elevated temperatures (100 °C), accelerating the kinetics from hours to minutes[1].

Materials:

  • Stock Solution A: Ethyl 5-ethoxybenzoate (0.75 M in Glacial Acetic Acid)

  • Stock Solution B:

    
     (68-70%) and Glacial Acetic Acid (1:1 v/v)[1]
    

Step-by-Step Procedure:

  • System Priming: Prime a continuous flow reactor (e.g., equipped with a 2.0 mL glass static mixer chip) with glacial acetic acid[1].

  • Parameters: Set the microreactor temperature to 100 °C. Attach a 45 psi fixed back-pressure regulator to the outflow to prevent solvent boiling and outgassing[1].

  • Execution: Pump Stock A and Stock B at equal flow rates, configured to achieve a total residence time of exactly 1.5 minutes in the heated mixing zone[1].

  • Validation Checkpoint: Utilize an in-line FTIR spectrometer at the reactor outflow. The steady-state disappearance of the ester C-H stretch and the appearance of the strong nitro

    
     asymmetric stretch (~1530 
    
    
    
    ) instantly validates process stability.
  • Collection & Isolation: Direct the outflow into a stirred flask of ice water. The product precipitates upon contact and is collected via filtration, washed with water and petroleum ether, and dried to afford high purity (>85% yield)[1].

Quantitative Data Summary

The following table summarizes the operational parameters and outcomes, allowing researchers to select the appropriate methodology based on their scale-up and infrastructure capabilities.

ParameterProtocol A: Batch NitrationProtocol B: Continuous Flow
Nitrating Agent

/


/ Glacial Acetic Acid
Operating Temperature 0–5 °C100 °C
Reaction Time 2–4 hours1.5 minutes (residence time)
Exotherm Control Mechanism Cryogenic cooling, slow addition rateHigh surface-area-to-volume ratio
Primary Yield ~75-80%>85%
Safety Profile High risk of thermal runaway at scaleInherently safer, low active volume

Process Workflow Visualization

G cluster_batch Batch Protocol cluster_flow Flow Protocol SM Ethyl 5-ethoxybenzoate (Starting Material) Batch Dropwise Addition 0-5 °C, 2-4 hours SM->Batch Flow Microreactor 100 °C, 1.5 min residence SM->Flow Reagents Nitrating Agents (HNO₃ / H₂SO₄ or AcOH) Reagents->Batch Reagents->Flow BatchVal Validation: TLC & Temp Logging Batch->BatchVal Quench Aqueous Quench (Ice Water) BatchVal->Quench FlowVal Validation: In-line UV/IR & HPLC Flow->FlowVal FlowVal->Quench Isolate Filtration & Recrystallization (>98% Purity) Quench->Isolate

Workflow diagram comparing batch and continuous flow nitration of ethyl 5-ethoxybenzoate.

References

  • FlowSyn™ Application Note 22: Flow Nitration , asynt.com,[Link]

Sources

Application Note: Chemoselective Synthesis of Ethyl 2-amino-5-ethoxybenzoate via Mild Nitro Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Intermediate synthesis for quinazoline-based therapeutics, STEP (STriatal-Enriched tyrosine Phosphatase) inhibitors, and glucose uptake modulators.

Introduction and Strategic Rationale

Ethyl 2-amino-5-ethoxybenzoate is a critical building block in medicinal chemistry, frequently utilized in the synthesis of highly substituted quinazolines[1]. These downstream quinazoline derivatives have demonstrated significant therapeutic potential, acting as antiviral agents, glucose uptake inhibitors (targeting GLUT transporters)[2], and modulators of the NMDA-receptor pathway via STEP inhibition[3].

The synthesis of this aniline derivative from its corresponding nitro precursor, ethyl 5-ethoxy-2-nitrobenzoate , requires a chemoselective reduction strategy. The chosen method must efficiently reduce the aromatic nitro group to an amine without hydrolyzing the ethyl ester or cleaving the ethoxy ether linkage.

Mechanistic Justification (E-E-A-T)

While catalytic hydrogenation (e.g., Pd/C, H₂) is a standard approach for nitro reductions, it can sometimes lead to unwanted transesterification if the solvent does not perfectly match the ester group, or it may require specialized high-pressure equipment.

To ensure maximum scalability and functional group tolerance, this protocol utilizes a modified Béchamp reduction employing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in an aqueous ethanol solvent system[2].

  • Role of NH₄Cl: Acts as a mild proton source (weak acid) that activates the iron surface without lowering the pH enough to catalyze ester hydrolysis.

  • Solvent System (EtOH/H₂O): The 1:1 mixture ensures complete solubilization of both the organic starting material and the inorganic salts, facilitating efficient electron transfer at the solid-liquid interface.

Process Visualization

G Start Ethyl 5-ethoxy-2-nitrobenzoate (Starting Material) Solvation Solvation EtOH / H2O (1:1) Heat to 85°C Start->Solvation Reaction Reduction Add Fe (4 eq) & NH4Cl (4 eq) Stir 60 min at 85°C Solvation->Reaction Filtration Filtration Filter hot through Celite to remove Fe oxides Reaction->Filtration Workup Extraction & Concentration (EtOAc / Brine) Filtration->Workup Product Ethyl 2-amino-5-ethoxybenzoate (Target Product) Workup->Product

Workflow for the Fe/NH4Cl mediated reduction of ethyl 5-ethoxy-2-nitrobenzoate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a 15.1 mmol scale reaction, optimized for high yield and minimal byproduct formation[2].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Ethyl 5-ethoxy-2-nitrobenzoate 239.231.03.82 g15.1 mmolStarting Material
Ammonium Chloride (NH₄Cl) 53.494.03.23 g60.4 mmolProton Source / Activator
Iron Powder (Fe) 55.844.03.37 g60.4 mmolReducing Agent
Ethanol (EtOH) 46.07-21.0 mL-Co-solvent
Water (H₂O) 18.02-21.0 mL-Co-solvent

Step-by-Step Experimental Protocol

This protocol is adapted from validated patent literature for the synthesis of glucose uptake inhibitors[2].

Phase 1: Preparation and Activation
  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Add ethyl 5-ethoxy-2-nitrobenzoate (3.82 g, 15.1 mmol) to the flask, followed by ethanol (21.0 mL) and deionized water (21.0 mL).

  • Additive Introduction: Add ammonium chloride (3.23 g, 60.4 mmol) to the stirring suspension.

  • Initial Heating: Submerge the flask in a pre-heated oil bath and heat the mixture to 85 °C for 5 minutes to ensure complete dissolution and thermal equilibration.

Phase 2: Reduction
  • Iron Addition: Briefly remove the condenser and carefully add the iron powder (3.37 g, 60.4 mmol) in portions to avoid excessive frothing (exothermic reaction).

  • Reflux: Reattach the condenser and maintain the reaction mixture at 85 °C with vigorous stirring for 60 minutes.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/EtOAc). The starting material (SM Rf ≈ 0.38) should be completely consumed[2].

Phase 3: Workup and Isolation
  • Filtration: While the mixture is still warm, filter the suspension through a pad of Celite to remove the insoluble iron oxides and unreacted iron powder. Expert Note: Filtering hot prevents the product from crystallizing out with the iron waste.

  • Washing: Wash the Celite pad thoroughly with hot ethanol (2 × 15 mL) and ethyl acetate (20 mL) to ensure complete recovery of the product.

  • Concentration: Concentrate the combined filtrate under reduced pressure to remove the majority of the ethanol.

  • Extraction: Dilute the remaining aqueous residue with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acidity, followed by brine (30 mL).

  • Drying & Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude ethyl 2-amino-5-ethoxybenzoate .

  • Purification (If necessary): The crude product is typically pure enough for downstream quinazoline synthesis. If analytical purity is required, purify via silica gel column chromatography[3].

References

  • WO2013003586A1 - Quinazolines as therapeutic compounds and related methods of use. Google Patents.
  • WO2020005935A1 - Glucose uptake inhibitors. Google Patents.
  • CN114773278B - Quinazoline compound and application thereof in antiviral. Google Patents.

Sources

"Ethyl 5-ethoxy-2-nitrobenzoate" in medicinal chemistry drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 5-ethoxy-2-nitrobenzoate as a Key Pharmacophore Building Block in the Discovery of GLUT1/GLUT3 Inhibitors

Executive Summary

In the pursuit of novel therapeutics targeting metabolic reprogramming in oncology and immunology, the inhibition of Glucose Transporters 1 and 3 (GLUT1/3) has emerged as a highly effective strategy[1]. To access the privileged quinazoline-2,4-dione scaffold required for potent GLUT inhibition, ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) serves as an indispensable, high-value building block[2]. This application note details the structural rationale, chemoselective synthetic protocols, and biological evaluation workflows for utilizing this intermediate in modern drug discovery.

Structural Rationale & Chemical Properties

The unique substitution pattern of ethyl 5-ethoxy-2-nitrobenzoate makes it an ideal precursor for heterocyclic drug scaffolds. The ortho-relationship between the ethyl ester and the nitro group allows for straightforward tandem reduction-annulation sequences to form fused bicyclic systems[3]. Furthermore, Structure-Activity Relationship (SAR) studies indicate that the ethoxy group—which ultimately occupies the 6-position of the resulting quinazoline core—significantly enhances lipophilic contacts within the hydrophobic binding pockets of the GLUT1 and GLUT3 transporter channels[1].

Table 1: Physicochemical Properties of Ethyl 5-ethoxy-2-nitrobenzoate

PropertyValue
CAS Number 78361-02-1[2]
Molecular Formula C11H13NO5[2]
Molecular Weight 239.23 g/mol [2]
SMILES O=C(OCC)C1=CC(OCC)=CC=C1=O[2]
Role in Synthesis Precursor for quinazoline-2,4-diones[1]

Synthetic Workflows & Causality-Driven Protocols

The transformation of ethyl 5-ethoxy-2-nitrobenzoate into a biologically active GLUT inhibitor requires a two-stage core assembly: chemoselective reduction of the nitro group followed by urea-mediated cyclization.

SynthWorkflow A Ethyl 5-ethoxy-2-nitrobenzoate (Starting Material) B Ethyl 2-amino-5-ethoxybenzoate (Intermediate) A->B Reduction (H2, Pd/C or Fe/NH4Cl) C 6-Ethoxyquinazoline-2,4-dione (Core Scaffold) B->C Cyclization (Urea, Heat) D Target GLUT1/3 Inhibitor (Lead Compound) C->D N-Alkylation & Functionalization

Chemical synthesis workflow from ethyl 5-ethoxy-2-nitrobenzoate to GLUT inhibitors.

Protocol 1: Chemoselective Reduction to Ethyl 2-amino-5-ethoxybenzoate

To accommodate different laboratory scales and equipment availability, two distinct reduction methodologies are validated.

Table 2: Reaction Optimization & Comparison for Nitro Reduction

MethodReagents & ConditionsYieldPurity (LCMS)Key Advantage
Catalytic Hydrogenation 10% Pd/C, H2 (50 psi), MeOH, 40 °C, 16 h>90%>95%Scalable, clean workup, no metal waste[4]
Iron-Mediated Reduction Fe powder, NH4Cl, EtOH/H2O, 85 °C, 1 h~85%>90%Rapid kinetics, avoids pressure reactors[3]

Method A: Catalytic Hydrogenation (Preferred for Scale-Up)

  • Preparation: Charge a pressure reactor with ethyl 5-ethoxy-2-nitrobenzoate (75.0 g, 313.5 mmol) and methanol (600 mL)[4].

  • Catalyst Addition: Carefully add 10% Pd/C (8.0 g, wet) under a continuous nitrogen sweep. Causality Insight: The nitrogen sweep prevents the spontaneous ignition of the highly active palladium catalyst in the presence of methanol vapors.

  • Degassing: Degas the suspension under vacuum and purge with H2 gas three times[4].

  • Reaction: Pressurize the reactor to 50 psi with H2 and stir at 40 °C for 16 hours[4]. Causality Insight: Maintaining 50 psi ensures sufficient dissolved hydrogen to drive the reaction to completion, preventing the accumulation of toxic and reactive nitroso or hydroxylamine intermediates.

  • Validation: Monitor by LCMS. The reaction is self-validating when the starting material mass (m/z 240, M+H) is fully replaced by the aniline product (m/z 210, M+H). Filter through a pad of Celite and concentrate.

Method B: Iron-Mediated Reduction (Alternative)

  • Preparation: Suspend ethyl 5-ethoxy-2-nitrobenzoate (3.82 g, 15.1 mmol) and ammonium chloride (3.23 g, 60.4 mmol) in a 1:1 mixture of water (21.0 mL) and ethanol (21.0 mL)[3]. Heat to 85 °C for 5 minutes.

  • Reduction: Add iron powder (3.37 g, 60.4 mmol) portion-wise[3]. Causality Insight: Ammonium chloride acts as a mild proton source. It activates the surface of the iron powder by removing passivating oxide layers without causing acid-catalyzed hydrolysis of the ethyl ester—a common side reaction if strong mineral acids like HCl are used.

  • Validation: Stir at 85 °C for 60 minutes. Monitor by TLC (20% EtOAc in hexanes). The system is self-validating when the starting material (Rf = 0.38) is entirely consumed and a new, more polar spot appears (Rf = 0.52)[3]. Filter, extract with EtOAc, and concentrate.

Protocol 2: Annulation to 6-Ethoxyquinazoline-2,4-dione
  • Preparation: To the crude ethyl 2-amino-5-ethoxybenzoate (100.0 g, 477.9 mmol), add an excess of urea (574.08 g)[1].

  • Cyclization: Heat the neat mixture to 150–180 °C until a melt forms and ammonia gas evolves[1]. Causality Insight: At elevated temperatures, urea thermally decomposes into isocyanic acid (HNCO) and ammonia. The nucleophilic aniline nitrogen attacks the isocyanic acid to form a urea intermediate, which subsequently undergoes intramolecular cyclization with the adjacent ethyl ester, expelling ethanol to form the thermodynamically stable pyrimidine-2,4-dione ring.

  • Isolation: Cool the melt, triturate with water to remove excess urea, and filter the precipitated 6-ethoxyquinazoline-2,4-dione solid.

Biological Evaluation & Screening Workflow

Once functionalized into the final lead compounds, the derivatives are subjected to rigorous biological screening to validate their efficacy as GLUT1/3 inhibitors.

MoA Drug GLUT1/3 Inhibitor (Quinazoline Derivative) GLUT GLUT1 / GLUT3 Transporters (Cell Membrane) Drug->GLUT Binds & Blocks Glucose Glucose Uptake GLUT->Glucose Facilitates (Blocked) Glycolysis Glycolysis Pathway Glucose->Glycolysis Feeds ATP ATP Production Depletion Glycolysis->ATP Produces Effect Cancer Cell Death & T-Cell Immunomodulation ATP->Effect Triggers

Mechanism of action for GLUT1/3 inhibitors derived from the quinazoline scaffold.

Assay Protocol: Glycolysis and ATP Depletion To validate target engagement, compounds are tested in HT1080 and syngeneic DLD1 cancer cells (WT and GLUT1-KO)[4].

  • Seed cells and treat with the synthesized GLUT inhibitors in the presence of 10 µM oligomycin[4]. Causality Insight: Oligomycin is added to block mitochondrial oxidative phosphorylation, forcing the cells to rely entirely on glycolysis for survival, thereby amplifying the assay's sensitivity to GLUT inhibition.

  • Measure intracellular ATP levels using a luminescence-based Cell Titer Glo assay (Promega)[1].

  • A sharp decrease in luminescent signal confirms that the compound has successfully blocked glucose uptake, effectively starving the cell of its primary energy source and validating the pharmacological utility of the original ethyl 5-ethoxy-2-nitrobenzoate scaffold.

References

  • Title: 78361-02-1 | ethyl 5-ethoxy-2-nitrobenzoate Source: AiFChem Catalog URL
  • Source: Google Patents / WIPO (PCT)
  • Title: US11071735B2 - Glucose uptake inhibitors Source: Google Patents / United States Patent Office URL
  • Title: WO2020005935A1 - Glucose uptake inhibitors (Secondary Batch Data)

Sources

Application of "Ethyl 5-ethoxy-2-nitrobenzoate" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 5-ethoxy-2-nitrobenzoate in Pharmaceutical Intermediate Synthesis

Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) serves as a critical "masked" pharmacophore in medicinal chemistry. It is the primary precursor for Ethyl 2-amino-5-ethoxybenzoate , a privileged scaffold found in novel GLUT1/GLUT3 inhibitors (metabolic and oncology targets) and bioactive quinazolinones .

This guide details the high-fidelity conversion of Ethyl 5-ethoxy-2-nitrobenzoate into its amino-derivative and its subsequent application in heterocycle formation. Unlike generic reduction protocols, this guide focuses on a chemoselective Iron/Ammonium Chloride (Fe/NH₄Cl) system that avoids the safety risks of catalytic hydrogenation (pyrophoric catalysts) and the waste management issues of Tin (Sn) reductions.

Chemical Profile & Material Specifications

Before initiating synthesis, verify the physicochemical integrity of the starting material.

PropertySpecificationCritical Note
Compound Name Ethyl 5-ethoxy-2-nitrobenzoateSynonyms: Benzoic acid, 5-ethoxy-2-nitro-, ethyl ester
CAS Number 78361-02-1Verify against CAS 610-37-7 (Acid form) to ensure esterification.[1]
Molecular Weight 239.22 g/mol Use for stoichiometric calculations.
Appearance Yellow crystalline solidDarkening indicates photo-degradation/oxidation.
Solubility Soluble in EtOH, EtOAc, DCMPoor solubility in water; requires biphasic or co-solvent systems for aqueous reagents.

Strategic Synthesis Workflow

The following directed acyclic graph (DAG) illustrates the transformation pathway from the nitro-precursor to bioactive pharmaceutical scaffolds.

G cluster_0 Reaction Class Start Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) Inter Ethyl 2-amino-5-ethoxybenzoate (Active Scaffold) Start->Inter Fe / NH4Cl (Protocol 1) Prod1 GLUT1/3 Inhibitors (Urea/Amide Coupling) Inter->Prod1 R-NCO or R-COOH Prod2 Quinazolinone Derivatives (Cyclization) Inter->Prod2 Formamide / Urea (Protocol 2) key Red: Nitro Precursor Yellow: Anthranilate Intermediate Green/Blue: Pharma Targets

Figure 1: Synthetic workflow transforming the nitrobenzoate precursor into functional drug scaffolds.

Protocol 1: Chemoselective Reduction to Ethyl 2-amino-5-ethoxybenzoate

Objective: Reduce the nitro group to an amine without hydrolyzing the ester or affecting other potential sensitive groups (e.g., halogens, if present in derivatives). Methodology: Iron (Fe) powder mediated reduction in Ethanol/Water. Rationale: This method is superior to catalytic hydrogenation (H₂/Pd-C) for scale-up because it is insensitive to catalyst poisoning and avoids high-pressure vessels. It is cleaner than Sn/HCl (Bechamp reduction) regarding heavy metal waste.

Reagents & Equipment
  • Precursor: Ethyl 5-ethoxy-2-nitrobenzoate (1.0 equiv)

  • Reductant: Iron Powder (Fe), <10 micron, high purity (4.0 equiv)

  • Electrolyte/Activator: Ammonium Chloride (NH₄Cl) (4.0 equiv)

  • Solvent: Ethanol (EtOH) / Water (H₂O) mixture (1:1 v/v)[2]

  • Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer (magnetic stirring may fail due to Fe magnetic properties).

Step-by-Step Procedure
  • Preparation: In a 3-neck flask equipped with a mechanical stirrer, dissolve Ethyl 5-ethoxy-2-nitrobenzoate (e.g., 15.1 mmol, 3.82 g) in Ethanol (21 mL).

  • Activation: Add a solution of Ammonium Chloride (60.4 mmol, 3.23 g) in Water (21 mL). The mixture will likely be biphasic or cloudy.

  • Thermal Initiation: Heat the mixture to 85°C (internal temperature) under reflux. Allow to equilibrate for 5–10 minutes.

  • Reduction: Carefully add Iron Powder (60.4 mmol, 3.37 g) in portions to control the exotherm. Caution: Hydrogen gas may be evolved in trace amounts; ensure venting.

  • Reaction Monitoring: Stir vigorously at 85°C for 60 minutes .

    • QC Check: Monitor by TLC (20% EtOAc in Hexanes).[3]

    • Target Rf: Starting Material ~0.38; Product ~0.52 (Fluorescent amine spot).[3]

  • Work-up (Critical Step):

    • Hot filtration is required to remove Iron oxide sludge. Filter through a Celite pad while the solution is still hot (>60°C) to prevent product precipitation in the filter cake.

    • Wash the Celite cake with hot Ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting Ethyl 2-amino-5-ethoxybenzoate is typically obtained as a tan/brown solid (Yield >90%) and is often pure enough for the next step.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aromatic protons shifted downfield by the nitro group and the appearance of a broad singlet (NH₂) around 5.0–6.5 ppm.

Protocol 2: Application in Quinazolinone Scaffold Synthesis

Objective: Utilize the newly formed amino-ester to synthesize a 4(3H)-quinazolinone derivative, a common pharmacophore in sedatives and anticancer agents. Mechanism: Nucleophilic attack of the amine on a carbonyl source (e.g., formamide) followed by cyclization and dehydration.

Step-by-Step Procedure
  • Setup: Mix Ethyl 2-amino-5-ethoxybenzoate (1.0 equiv) with Formamide (5.0 equiv). Formamide acts as both reagent and solvent.

  • Cyclization: Heat the mixture to 140–150°C for 4–6 hours.

    • Note: High temperature is required to drive the condensation and the subsequent elimination of ethanol and water.

  • Quenching: Cool the reaction mixture to room temperature. Pour the dark solution into Ice Water .

  • Precipitation: The 6-ethoxyquinazolin-4(3H)-one should precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water and Hexanes.

  • Recrystallization: Purify by recrystallization from Ethanol/DMF if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reduction Stirring efficiencyIron powder is heavy and magnetic. Use an overhead mechanical stirrer, not a magnetic bar.
Low Yield (Protocol 1) Product trapped in Fe sludgeEnsure thorough washing of the Celite pad with hot solvent during filtration.
Emulsion during Extraction Amphiphilic nature of amineAdd brine (saturated NaCl) to the aqueous phase; filter any remaining suspended solids.
Dark Product Color Oxidation of anilinePerform work-up under Nitrogen atmosphere; store amine in the dark/cold.

References

  • Patent Application WO2020005935A1 . "Glucose uptake inhibitors."[3] Google Patents.[3] (Describes the specific Fe/NH4Cl reduction of Ethyl 5-ethoxy-2-nitrobenzoate). Link

  • Sigma-Aldrich . "5-Methoxy-2-nitrobenzoic acid Product Page." (Homologous compound data and general nitrobenzoate reactivity). Link

  • ChemicalBook . "Ethyl 5-ethoxy-2-nitrobenzoate Properties and CAS 78361-02-1." Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12847648, Ethyl 5-ethoxy-2-nitrobenzoate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 5-ethoxy-2-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-OPT-8821 Subject: Yield Optimization & Troubleshooting for Ethyl 5-ethoxy-2-nitrobenzoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Strategic Approach

You are likely encountering yield ceilings (40-60%) or purity issues (regioisomers) if you are attempting the direct nitration of ethyl 3-ethoxybenzoate. While intuitively the shortest path, the competing directing effects of the ethoxy and ester groups create a difficult separation problem.

To optimize the yield of Ethyl 5-ethoxy-2-nitrobenzoate to >85% with high purity, we recommend shifting the synthetic strategy to a Nucleophilic Aromatic Substitution (


)  workflow.[1] This method utilizes the para-activating nature of the nitro group to displace a halide, "locking in" the regiochemistry and eliminating isomer byproducts.
The "Gold Standard" Pathway ( )

This protocol relies on the reaction of Ethyl 5-chloro-2-nitrobenzoate with sodium ethoxide.[1] The nitro group at position 2 activates the chlorine at position 5 (para-relationship) for displacement.

Advantages:

  • Regiospecific: No formation of 4-nitro or 6-nitro isomers.[1]

  • High Yield: Typically 85-95% under anhydrous conditions.

  • Scalable: Avoids hazardous nitration exotherms.[1]

Reaction Mechanism & Logic

The following diagram illustrates the


 pathway. The critical intermediate is the Meisenheimer Complex , stabilized by the electron-withdrawing nitro group.[2]

SNAr_Mechanism Figure 1: SNAr Mechanism via Para-Activation by Nitro Group Start Ethyl 5-chloro-2-nitrobenzoate (Substrate) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex + NaOEt / EtOH Nucleophilic Attack Reagent Sodium Ethoxide (NaOEt) Reagent->Complex Product Ethyl 5-ethoxy-2-nitrobenzoate (Target) Complex->Product Elimination of Cl- Byproduct NaCl Complex->Byproduct

Figure 1: The nitro group at C2 withdraws electron density, making C5 susceptible to nucleophilic attack by ethoxide. The chloride is then eliminated to restore aromaticity.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate via


.
Scale:  10 mmol (adaptable).
Reagents & Stoichiometry
ComponentRoleEq.AmountCritical Note
Ethyl 5-chloro-2-nitrobenzoate Substrate1.02.30 gMust be dry.[1]
Sodium Ethoxide (NaOEt) Nucleophile1.05~3.4 mL (21 wt% in EtOH)Strictly Anhydrous.
Ethanol (Absolute) SolventN/A20 mLDry; water causes hydrolysis.[1]
Step-by-Step Workflow
  • Preparation of Anhydrous Environment:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1] Moisture is the primary cause of yield loss (saponification).
      
  • Substrate Dissolution:

    • Charge the RBF with Ethyl 5-chloro-2-nitrobenzoate (1.0 eq).[1]

    • Add Absolute Ethanol (approx. 5 mL/g of substrate).[1] Stir until fully dissolved at Room Temperature (RT).

  • Controlled Addition (The "Cold Start"):

    • Cool the solution to 0°C using an ice bath.

    • Add the Sodium Ethoxide solution dropwise over 10-15 minutes.[1]

    • Reasoning: Although

      
       requires energy, adding base at high temp can trigger immediate ester hydrolysis.[1] Starting cold controls the exotherm.[1]
      
  • Reaction Phase:

    • Remove the ice bath and allow to warm to RT.

    • Stir for 2–4 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexane).[1]

    • Checkpoint: If starting material remains after 4 hours, heat gently to 40-50°C for 1 hour. Avoid reflux unless necessary.[1]

  • Quench & Workup:

    • Neutralize excess base by adding a stoichiometric amount of dilute acetic acid or 1M HCl (adjust to pH 7).[1]

    • Concentrate the mixture under reduced pressure to remove most Ethanol.[1]

    • Dilute residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][3]
      

Troubleshooting Guide & FAQs

Q1: My yield is low (<50%), and I see a carboxylic acid byproduct. What happened?

Diagnosis: Saponification (Ester Hydrolysis). Cause: Presence of water or excess hydroxide.[1] If your Ethanol is not absolute, or your NaOEt is old (absorbed moisture), you generate NaOH.[1] NaOH attacks the ester (C1) faster than the ethoxide attacks the aryl chloride (C5). Solution:

  • Use fresh 21 wt% NaOEt in EtOH (commercial) or freshly prepared from Na metal + Absolute EtOH.[1]

  • Ensure the reaction is kept under inert atmosphere (

    
    ).
    
  • Do not exceed 1.1 equivalents of base.[1]

Q2: Can I use Potassium Carbonate ( ) and Ethanol instead of NaOEt?

Answer: Yes, but it is slower.[1] Context:


 is a weaker base.[1] It will generate ethoxide in equilibrium with ethanol.[1]
Adjustment:  You will likely need to reflux the reaction (78°C) for 12-24 hours. While this reduces the risk of rapid saponification, the thermal load can degrade the nitro group over time. The NaOEt method (Protocol 3) is preferred for speed and conversion.[1]
Q3: Why not just nitrate Ethyl 3-ethoxybenzoate?

Answer: Regioselectivity issues. Explanation: In 3-ethoxybenzoate, the Ethoxy group directs ortho/para (positions 2, 4, 6), and the Ester directs meta (position 5).

  • Target: Nitro at C2 (Ortho to OEt, Ortho to Ester).

  • Competitor: Nitro at C6 (Para to OEt, Ortho to Ester) and C4 (Ortho to OEt, Para to Ester).[1]

  • Outcome: You typically get a "gumbo" of isomers (approx. 40% desired, 40% isomers, 20% over-nitrated).[1] Separating these requires tedious column chromatography, drastically lowering effective yield.[1]

Q4: The product has a yellow/orange color. Is it impure?

Answer: Not necessarily.[1] Explanation: Nitro-aromatic compounds are inherently yellow.[1] However, a deep orange/red color often indicates the presence of phenolic impurities (from hydrolysis of the ethoxy group or displacement of Cl by OH instead of OEt). Purification: Recrystallize from Ethanol/Water or perform a silica plug filtration to remove polar phenolic byproducts.[1]

Comparative Data: Nitration vs.

MetricRoute A: Nitration of 3-EthoxybenzoateRoute B:

of 5-Chloro-2-Nitrobenzoate
Typical Yield 45 - 60% (after isolation)85 - 95%
Regio-Purity Low (Mixture of 2-, 4-, 6-nitro)High (>99%)
Purification Difficult ChromatographySimple Extraction/Recrystallization
Key Risk Exothermic runaway / IsomersMoisture sensitivity (Saponification)

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] New York: Wiley, 1992.[1] (Chapter 13: Aromatic Nucleophilic Substitution).

  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems."[1] Chemical Reviews, 49(2), 273–412.[1] (Foundational text on

    
     activation by Nitro groups). [1]
    
  • Sigma-Aldrich. "Ethyl 5-chloro-2-nitrobenzoate Product Specification." (Precursor availability).[1][4]

  • Organic Syntheses. "Nucleophilic Aromatic Substitution: General Procedures." Org.[1][2][4][5][6] Synth. Coll. Vol. 1, p. 219.[1] (General methodology for nitro-activated displacement).

Sources

Common byproducts in the synthesis of "Ethyl 5-ethoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate

Overview The most efficient and scalable route to synthesize Ethyl 5-ethoxy-2-nitrobenzoate is the one-pot double ethylation of 5-hydroxy-2-nitrobenzoic acid using ethyl iodide (EtI) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF)[1]. While this methodology elegantly bypasses the need for separate esterification and etherification steps, researchers frequently encounter stalled reactions or unexpected byproducts. This guide addresses the specific causality behind these issues, driven by the differential pKa of the functional groups and solvent degradation at elevated temperatures.

Mechanistic Pathway & Reaction Network

To effectively troubleshoot, it is critical to understand the sequential nature of this "one-pot" reaction. The highly acidic carboxylic acid is alkylated first, followed by the less acidic phenol. Prolonged exposure to the reaction conditions can lead to solvent-mediated side reactions.

SynthesisPathway SM 5-Hydroxy-2-nitrobenzoic acid (Starting Material) Int1 Ethyl 5-hydroxy-2-nitrobenzoate (Intermediate) SM->Int1 EtI, K2CO3 Fast (Carboxylate) Prod Ethyl 5-ethoxy-2-nitrobenzoate (Target Product) Int1->Prod EtI, K2CO3 Slow (Phenolate) Byp1 5-Ethoxy-N,N-dimethyl-2-nitrobenzamide (Amidation Byproduct) Prod->Byp1 HNMe2 (from DMF at 80°C)

Reaction network for the double ethylation of 5-hydroxy-2-nitrobenzoic acid in DMF.

Analytical Profiling of Product and Byproducts

Use the following quantitative reference data to identify species in your LCMS or TLC traces and determine exactly where your reaction is stalling.

Compound NameRoleMolecular Weight ( g/mol )Expected MS (m/z[M+H]⁺)Relative Polarity (TLC)
5-Hydroxy-2-nitrobenzoic acidStarting Material183.12184Most Polar (Stays at baseline)
Ethyl 5-hydroxy-2-nitrobenzoateIntermediate211.17212Intermediate Polarity
5-Ethoxy-N,N-dimethyl-2-nitrobenzamideAmide Byproduct238.24239Intermediate-Low Polarity
Ethyl 5-ethoxy-2-nitrobenzoate Target Product 239.23 240 Least Polar (Highest Rf)

Troubleshooting Guides & FAQs

Q1: My LCMS shows a major peak at m/z 212 [M+H]⁺ instead of the expected 240 [M+H]⁺. Why is the reaction stalling? Root Cause: The peak at m/z 212 corresponds to the mono-ethylated intermediate, Ethyl 5-hydroxy-2-nitrobenzoate. This stalling is a direct result of the pKa differential between the two reactive sites. The carboxylic acid has a predicted pKa of ~2.06[2], meaning it is rapidly deprotonated by K₂CO₃ and alkylated to form the ester. The phenolic hydroxyl group, however, has a much higher pKa (~9), making its deprotonation and subsequent etherification significantly slower. Furthermore, the dissolution of solid K₂CO₃ in DMF is a surface-controlled heterogeneous process, which can rate-limit the generation of the phenolate nucleophile[3]. Corrective Action:

  • Ensure Reagent Excess: Verify that at least 4.0 equivalents of EtI are used. EtI is volatile (bp 72 °C) and can escape the reaction matrix at the standard 80 °C operating temperature[1].

  • Base Quality: Use freshly milled, anhydrous K₂CO₃ to maximize the surface area for dissolution in DMF[3].

  • Time: The etherification phase requires up to 16 hours. Do not quench the reaction prematurely based on the disappearance of the starting material alone; monitor specifically for the disappearance of the m/z 212 intermediate.

Q2: I am observing an unexpected byproduct at m/z 239 [M+H]⁺. What is this, and how do I prevent it? Root Cause: This is 5-Ethoxy-N,N-dimethyl-2-nitrobenzamide. At elevated temperatures (≥80 °C) in the presence of a strong base like K₂CO₃, DMF slowly decomposes into dimethylamine (HNMe₂) and carbon monoxide[4]. The in-situ generated dimethylamine acts as a nucleophile, attacking your newly formed ethyl ester and converting it into a dimethylamide byproduct. Corrective Action:

  • Temperature Control: Strictly maintain the internal reaction temperature at 80 °C. Exceeding this temperature exponentially increases the rate of DMF degradation[4].

  • Reaction Monitoring: Once LCMS confirms the complete consumption of the m/z 212 intermediate, immediately cool the reaction to room temperature to prevent amidation.

  • Alternative Solvents: If amidation persists despite temperature control, consider switching the solvent to N-Methyl-2-pyrrolidone (NMP).

Q3: Why is there a significant loss of Ethyl Iodide during the reaction, requiring such a large stoichiometric excess? Root Cause: Beyond its natural volatility, EtI is susceptible to base-catalyzed E2 elimination. In the presence of K₂CO₃ at 80 °C, a portion of the EtI is eliminated to form ethylene gas and potassium iodide, effectively depleting the reagent before the slow phenolate alkylation can finish. Corrective Action: Equip the reaction vessel with a highly efficient reflux condenser (chilled to 5 °C). If scaling up, consider adding the EtI in two separate portions: 2.0 equivalents at


, and the remaining 2.0 equivalents at 

hours to compensate for elimination losses.

Validated Experimental Protocol

Self-Validating System: One-Pot Double Ethylation

This protocol is adapted from validated pharmaceutical synthesis routes[1] and incorporates built-in analytical checkpoints to prevent the formation of the byproducts discussed above.

Materials:

  • 5-Hydroxy-2-nitrobenzoic acid (1.0 equiv)

  • Potassium carbonate (K₂CO₃, finely powdered, anhydrous) (2.0 equiv)

  • Ethyl iodide (EtI) (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to SM)

Step-by-Step Procedure:

  • Initiation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 5-hydroxy-2-nitrobenzoic acid (1.0 equiv) and anhydrous DMF to create a 0.5 M solution.

  • Base Addition: Add finely powdered K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to allow for initial carboxylate formation.

  • Alkylation: Add EtI (4.0 equiv) in a single portion. Attach a chilled reflux condenser to the flask.

  • Heating: Heat the reaction mixture to an internal temperature of exactly 80 °C[1].

  • Checkpoint 1 (4 Hours): Sample the reaction. TLC or LCMS should show complete consumption of the starting material (m/z 184) and the dominant presence of the mono-ethylated intermediate (m/z 212). Do not stop the reaction here.

  • Checkpoint 2 (16 Hours): Sample the reaction again. LCMS should show the complete conversion of the intermediate to the target product, Ethyl 5-ethoxy-2-nitrobenzoate (m/z 240)[1].

  • Quench & Workup: Cool the mixture to room temperature immediately to prevent amidation side-reactions. Quench by adding distilled water (equal to 1.5x the DMF volume).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid[1].

References

  • WO2020005935A1 - Glucose uptake inhibitors. Google Patents. 1

  • 5-Hydroxy-2-nitrobenzoic acid | 610-37-7. ChemicalBook. 2

  • Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein J. Org. Chem. / ResearchGate. 4

  • Heterogeneous kinetics of the dissolution of an inorganic salt, potassium carbonate, in an organic solvent, dimethylformamide. PubMed. 3

Sources

Purification of "Ethyl 5-ethoxy-2-nitrobenzoate" by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of Ethyl 5-ethoxy-2-nitrobenzoate , a critical intermediate frequently utilized in the synthesis of glucose uptake inhibitors and other targeted therapeutics[1].

Because aromatic esters containing nitro groups exhibit unique electronic interactions with silica gel, standard purification protocols often require precise tuning. This guide synthesizes field-proven chromatographic strategies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity isolation.

PART 1: Physicochemical Profiling & Chromatography Strategy

To design an effective separation strategy, we must first analyze the causality between the compound's structure and its chromatographic behavior. The presence of the electron-withdrawing nitro group adjacent to the ester linkage creates a highly polarized aromatic system, while the ethoxy ether adds moderate lipophilicity.

Table 1: Chromatographic & Physicochemical Profile

ParameterValue / DescriptionMechanistic Rationale
Molecular Formula C11H13NO5Fully protected functional groups (no free -OH or -COOH).
Molecular Weight 239.23 g/mol Moderately sized organic intermediate.
Polarity Profile ModerateThe opposing dipole moments of the -NO2 and -COOEt groups dictate a moderate affinity for normal-phase silica.
Optimal Stationary Phase Silica Gel (40-63 µm, 230-400 mesh)Provides the optimal surface area for moderate-resolution flash chromatography[2].
Recommended Mobile Phase Hexane / Ethyl Acetate (Gradient)A gradient from 10:1 to 5:1 ensures non-polar impurities elute first, followed by the target ester.
Detection Method UV Active (254 nm)The conjugated aromatic ring and nitro chromophore heavily absorb short-wave UV light[3].
PART 2: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each step includes a built-in verification mechanism to ensure the integrity of the purification process before proceeding to the next phase.

Step 1: Mobile Phase Optimization (TLC Development)

  • Prepare a TLC plate (Silica gel 60 F254) and spot the crude mixture.

  • Develop the plate in a 5:1 Hexane/Ethyl Acetate solvent system.

  • Validation: Visualize under UV 254 nm[3]. The target compound should present an

    
     value between 0.25 and 0.35. If the 
    
    
    
    is outside this range, adjust the ethyl acetate concentration accordingly.

Step 2: Sample Preparation via Dry Loading

  • Dissolve the crude Ethyl 5-ethoxy-2-nitrobenzoate in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel to the solution (approximately 2 to 3 times the mass of the crude product).

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

  • Causality: Dry loading prevents the highly polar unreacted starting materials (e.g., 5-hydroxy-2-nitrobenzoic acid) from dissolving in the initial non-polar eluent and streaking down the column, which would otherwise cause severe band broadening[2].

Step 3: Column Packing and Loading

  • Slurry-pack the flash column with silica gel using the starting mobile phase (10:1 Hexane/EtOAc). Ensure the crude-to-silica mass ratio does not exceed 1:30[2].

  • Carefully add the dry-loaded sample powder evenly to the top of the silica bed. Add a thin protective layer of sand on top.

Step 4: Gradient Elution & Fraction Collection

  • Begin elution with 2 column volumes (CV) of 10:1 Hexane/EtOAc to flush out non-polar impurities (e.g., unreacted alkyl halides).

  • Gradually increase the polarity to 5:1 Hexane/EtOAc to elute the target Ethyl 5-ethoxy-2-nitrobenzoate.

  • Collect fractions in uniform volumes (e.g., 15-20 mL depending on column size).

Step 5: Self-Validating Isolation

  • Spot every third fraction on a TLC plate and visualize under UV 254 nm.

  • Validation (2D TLC): Before combining the product-containing fractions, run a 2D TLC on a representative fraction. If the single spot resolves into two distinct spots in the second dimension, co-elution has occurred, and the fractions must be re-purified.

  • Combine validated pure fractions and concentrate via rotary evaporation to yield the pure product.

PART 3: Troubleshooting Guides & FAQs

Q1: My product co-elutes with a closely related impurity (e.g., a regioisomer). How do I resolve this? A1: Co-elution indicates insufficient solvent selectivity (


).
Mechanistic Fix: Do not simply decrease the polarity of the Hexane/EtOAc mixture, as this will only increase retention time without changing the separation factor (

). Instead, change the solvent selectivity entirely. Switch to a Toluene/Ethyl Acetate system or add 5% DCM to your current Hexane/EtOAc mixture to alter the hydrogen-bonding dynamics between the ester and the silica surface.

Q2: The compound streaks down the column instead of eluting as a tight band. Is it degrading? A2: Streaking for fully protected aromatic esters like Ethyl 5-ethoxy-2-nitrobenzoate rarely points to degradation or hydrogen bonding (since the -OH and -COOH groups are protected). Mechanistic Fix: This is almost always a physical fluid dynamics issue caused by column overloading or poor sample application . Ensure you are strictly utilizing the dry-loading technique described in Part 2 and verify that your crude-to-silica ratio is at least 1:30[2].

Q3: I am recovering significantly less mass than I loaded. Where is the rest of the compound? A3: If the mass balance is off, the compound is either stuck on the column or was lost during evaporation. Because Ethyl 5-ethoxy-2-nitrobenzoate is moderately polar, an overly conservative gradient (e.g., staying at 10:1 Hexane/EtOAc) will leave the compound adsorbed to the silica. Mechanistic Fix: Flush the column with a highly polar "strip" solvent (e.g., 100% Ethyl Acetate or 10% Methanol in DCM) to recover the remaining mass. Analyze this flush fraction via TLC to confirm the presence of your product.

PART 4: Mechanistic & Workflow Visualizations

Workflow A 1. Crude Mixture Ethyl 5-ethoxy-2-nitrobenzoate B 2. Dry Loading (Adsorb onto Silica via DCM) A->B D 4. Gradient Elution (10:1 → 5:1 Hexane/EtOAc) B->D C 3. Column Packing (Slurry in 10:1 Hexane/EtOAc) C->B  Pre-packed bed E 5. TLC Fraction Monitoring (UV 254 nm Visualization) D->E F 6. Concentration (Rotary Evaporation) E->F G Pure Product F->G

Step-by-step flash chromatography workflow for Ethyl 5-ethoxy-2-nitrobenzoate.

Troubleshooting Root Issue: Poor Separation or Streaking Check1 Check TLC Rf values Root->Check1 Cond1 ΔRf < 0.15 (Co-elution) Check1->Cond1 Cond2 Compound Streaking (Tailing) Check1->Cond2 Act1 Decrease Solvent Polarity (e.g., 20:1 Hexane/EtOAc) Cond1->Act1 Act2 Change Solvent Selectivity (Try Toluene/EtOAc) Cond1->Act2 Act3 Implement Dry Loading to prevent band broadening Cond2->Act3 Act4 Reduce Sample Load (Max 1:30 Crude:Silica ratio) Cond2->Act4

Troubleshooting logic tree for resolving co-elution and streaking issues.

References
  • WO2020005935A1 - Glucose uptake inhibitors - Google Patents Source: Google Patents URL
  • Technical Support Center: Purification of Crude Cinnamyl Benzoate by Column Chromatography Source: Benchchem URL
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Challenges in the reduction of the nitro group of "Ethyl 5-ethoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitro Reduction of Ethyl 5-ethoxy-2-nitrobenzoate

Ticket ID: NR-5E2NB-RED Topic: Troubleshooting & Optimization of Nitro Group Reduction Target Molecule: Ethyl 5-ethoxy-2-nitrobenzoate


 Ethyl 2-amino-5-ethoxybenzoate
Applicable For:  Medicinal Chemistry, Process Development, Quinazoline Synthesis[1]

Part 1: Technical Overview & Mechanism

The Transformation: The reduction of Ethyl 5-ethoxy-2-nitrobenzoate to its corresponding aniline is a critical intermediate step, often used in the synthesis of bioactive quinazolines (e.g., glucose uptake inhibitors).[1] While the reaction appears standard, the ortho-substitution pattern and the presence of the ethoxy ether and ethyl ester moieties introduce specific chemo-selective and steric challenges.[1]

Reaction Pathway: The reduction proceeds through a stepwise electron transfer mechanism. Stalling often occurs at the hydroxylamine stage (


) due to steric hindrance from the ortho-ester group.

ReactionPathway Nitro Ethyl 5-ethoxy-2-nitrobenzoate (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (Common Stall Point) Nitroso->Hydroxyl 2e-, 2H+ Amine Ethyl 2-amino-5-ethoxybenzoate (Target Product) Hydroxyl->Amine 2e-, 2H+ (Rate Limiting Step)

Figure 1: Stepwise reduction pathway. The conversion of hydroxylamine to amine is often the rate-determining step in sterically congested ortho-nitro systems.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 80-90% conversion. LC-MS shows a mass of [M-16].[1] What is happening? Diagnostic: You have accumulated the hydroxylamine intermediate (


).
Root Cause:  The ortho-ester group creates steric bulk that impedes the final approach of the reducing agent to the nitrogen center. This is common in catalytic hydrogenations where the catalyst surface becomes crowded.
Solution: 
  • For Hydrogenation (Pd/C): Increase the temperature slightly (from 25°C to 40-50°C) or increase hydrogen pressure (50 psi). Caution: Monitor for ester hydrolysis.

  • For Iron Reduction: Ensure vigorous mechanical stirring. The reaction is heterogeneous; poor mixing prevents the hydroxylamine from contacting the iron surface for the final reduction step. Add a fresh portion of activated iron powder if stalling persists.

Q2: I observe a new impurity (M-46 or M-EtOH) and low yield. Is the ester hydrolyzing? Diagnostic: Loss of the ethyl group indicates ester hydrolysis (forming the acid) or cyclization . Root Cause:

  • Hydrolysis: Occurs if the reaction pH drifts too high (basic) or too low (acidic) in the presence of water/alcohol at high temperatures.

  • Cyclization: The resulting ortho-amino ester is a precursor to cyclization. Prolonged heating can lead to oligomerization or formation of lactam-like side products.[1] Solution:

  • Buffer the System: When using Fe/Water, use Ammonium Chloride (

    
    )  instead of HCl or Acetic Acid. 
    
    
    
    maintains a mild pH (~5-6), preventing ester hydrolysis.[1]
  • Temperature Control: Do not exceed 85°C. Most successful protocols operate between 40°C and 80°C.

Q3: The product turns dark brown/black during workup. How do I prevent this? Diagnostic: Oxidation of the electron-rich aniline product. Root Cause: The 5-ethoxy group is an electron-donating group (EDG), making the resulting aniline (


-ethoxy relative to the amine) highly susceptible to air oxidation, forming quinoid-like impurities.[1]
Solution: 
  • Inert Atmosphere: Perform all workups (filtration, extraction) under

    
     or Ar where possible.[1]
    
  • Acidic Workup: Keep the crude amine in a slightly acidic solution if storing for short periods, as the anilinium salt is more stable to oxidation than the free base.

  • Speed: Do not leave the crude material in solution for days. Proceed to the next step (e.g., cyclization/coupling) immediately.

Part 3: Optimized Experimental Protocols

Method A: Catalytic Hydrogenation (High Purity / Scalable)

Best for: Large scale, clean profile, avoiding metal waste.[1]

Reagents:

  • Substrate: Ethyl 5-ethoxy-2-nitrobenzoate (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% wet)

  • Solvent: Methanol or Ethanol (0.1 - 0.2 M concentration)[1]

  • Gas: Hydrogen (

    
    )[1]
    

Protocol:

  • Charge: To a pressure vessel (Parr shaker or autoclave), add the nitrobenzoate dissolved in Methanol.

  • Inert: Add Pd/C catalyst carefully under a nitrogen blanket (pyrophoric risk).

  • Purge: Seal vessel. Purge with

    
     (3x) then 
    
    
    
    (3x).
  • React: Pressurize to 40-50 psi (3-3.5 bar) . Heat to 40°C . Stir at high rpm (>800) to overcome mass transfer limitations.

  • Monitor: Reaction typically completes in 4-16 hours. Monitor by LC-MS for disappearance of Nitro (

    
    ) and Hydroxylamine (
    
    
    
    ).[1]
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate to yield the amine.[2]

    • Note: Product is usually pure enough (>95%) for the next step without chromatography.

Method B: Fe/NH4Cl Reduction (Robust / Chemoselective)

Best for: Labs without high-pressure equipment, or if halogens are present (avoids dehalogenation).[1]

Reagents:

  • Substrate: Ethyl 5-ethoxy-2-nitrobenzoate (1.0 equiv)[1]

  • Reductant: Iron Powder (325 mesh, 4.0 - 5.0 equiv)[1]

  • Electrolyte: Ammonium Chloride (

    
    ) (4.0 - 5.0 equiv)[1]
    
  • Solvent: Ethanol/Water (3:1 ratio)[1]

Protocol:

  • Dissolve: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the nitro compound in Ethanol/Water.

  • Activate: Add

    
    .[2][3][4] Heat mixture to 85°C  (gentle reflux).
    
  • Add Iron: Add Iron powder portion-wise over 5-10 minutes. Caution: Exothermic induction period.

  • Reflux: Stir vigorously at 85°C for 60-90 minutes.

  • Check: TLC/LC-MS should show complete conversion.

  • Workup:

    • Cool to room temperature.[2][4][5][6]

    • Dilute with Ethyl Acetate (EtOAc) and filter through Celite to remove iron sludge.

    • Wash the filtrate with water and brine.[4] Dry over

      
      .[4][5][6]
      
    • Concentrate to obtain the yellow/brown solid.

Part 4: Method Selection & Data Summary

Comparative Analysis of Methods

FeatureMethod A: Pd/C HydrogenationMethod B: Fe/NH4Cl
Yield High (90-98%)Good (80-90%)
Purity Excellent (minimal byproducts)Good (requires iron removal)
Ester Stability High (neutral conditions)High (mild pH ~5-6)
Scalability Excellent (Process preferred)Moderate (Iron waste disposal)
Safety

flammability risk
No pressurized gas; thermal risk
Cost High (Pd catalyst)Low (Iron is cheap)

Decision Tree for Protocol Selection

DecisionTree Start Start: Reduction of Ethyl 5-ethoxy-2-nitrobenzoate Halogens Are there Halogens (Cl, Br, I) elsewhere on the ring? Start->Halogens Pressure Is High Pressure Equipment (Parr/Autoclave) available? Halogens->Pressure No MethodB Method B: Fe + NH4Cl (Preferred for Selectivity) Halogens->MethodB Yes (Risk of Dehalogenation) Scale Scale of Reaction? Pressure->Scale No MethodA Method A: H2 + Pd/C (Preferred for Purity) Pressure->MethodA Yes Scale->MethodB < 10g (Lab Scale) MethodC Method C: SnCl2 or Pt/C + H2 (Specialized) Scale->MethodC > 10g (Consider outsourcing or flow)

Figure 2: Decision matrix for selecting the optimal reduction strategy based on equipment and substrate constraints.

References

  • Vertex Pharmaceuticals Inc. (2020). Glucose uptake inhibitors.[6] WO2020005935A1.[5][6] (Describes the specific Fe/NH4Cl reduction of ethyl 5-ethoxy-2-nitrobenzoate).

  • Vanderbilt University (2013). Quinazolines as therapeutic compounds and related methods of use. WO2013003586A1. (Describes the synthesis of the amino ester intermediate via catalytic hydrogenation).

  • BenchChem . Technical Support Center: Challenges in the Selective Reduction of the Nitro Group. (General troubleshooting for nitro reduction selectivity). [1]

  • Ramadas, K., & Srinivasan, N. (1992).[1][2][7] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[1][7] Synthetic Communications, 22(22), 3189–3195.[1][2] (Foundational paper for the Fe/NH4Cl methodology). [1]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the dual O-alkylation (simultaneous esterification and etherification) of 5-hydroxy-2-nitrobenzoic acid to yield Ethyl 5-ethoxy-2-nitrobenzoate .

By transitioning from conventional thermal heating to advanced microwave-assisted methodologies, you can drastically reduce your reaction time from 16 hours to just 15 minutes while maintaining high product fidelity.

Mechanistic Workflow & Optimization Pathway

G SM 5-Hydroxy-2-nitrobenzoic acid (Starting Material) Std Standard Protocol K2CO3 / EtI / DMF Thermal (80°C) SM->Std Tight Ion-Pairing Opt Optimized Protocol Cs2CO3 / EtI / DMF Microwave (120°C) SM->Opt Naked Anion Effect Product Ethyl 5-ethoxy-2-nitrobenzoate (Target Product) Std->Product 16 Hours Opt->Product 15 Minutes

Reaction workflow demonstrating the time reduction using optimized microwave and cesium conditions.

Troubleshooting Guides & FAQs

Q1: Why does the standard dual-ethylation protocol take up to 16 hours to reach completion? A1: The conventional baseline synthesis utilizes Potassium Carbonate (K₂CO₃) and Ethyl Iodide (EtI) in Dimethylformamide (DMF) at 80 °C [1]. The 16-hour reaction time is a kinetic bottleneck dictated by ion-pairing. The potassium cation (K⁺) forms a relatively tight ion pair with both the carboxylate and phenolate intermediates. This tight coordination partially shields the oxygen nucleophiles, increasing the activation energy required for the bimolecular nucleophilic substitution (Sₙ2) attack on the ethylating agent. Furthermore, the electron-withdrawing nitro group at the ortho position reduces the nucleophilicity of the adjacent carboxylate, necessitating prolonged heating under standard convective thermal conditions.

Q2: How can I reduce the reaction time from 16 hours to under 30 minutes without sacrificing yield? A2: You can achieve a drastic reduction in reaction time by implementing two synergistic modifications: switching the base to Cesium Carbonate (Cs₂CO₃) and utilizing Microwave-Assisted Organic Synthesis (MAOS) [2][3].

  • The "Cesium Effect": Replacing K₂CO₃ with Cs₂CO₃ accelerates the reaction due to the large ionic radius and low charge density of the cesium cation. This creates a "naked anion" (a highly dissociated, loose ion pair), making the phenolate and carboxylate significantly more nucleophilic [2].

  • Microwave Irradiation: DMF is an excellent microwave absorber due to its high dielectric loss tangent. Microwave irradiation provides instantaneous, uniform volumetric heating, rapidly overcoming the Sₙ2 activation barrier and reducing the reaction time from hours to approximately 15 minutes [3].

Q3: Can I substitute Ethyl Iodide (EtI) with Ethyl Bromide (EtBr) to reduce reagent costs? A3: Yes, but with kinetic trade-offs. Iodide is a superior leaving group compared to bromide due to its higher polarizability and weaker carbon-halogen bond. If you switch to EtBr to reduce costs, the Sₙ2 reaction rate will decrease. To counter this while maintaining the rapid microwave protocol, add 0.2 equivalents of Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI). This facilitates an in-situ Finkelstein reaction, continuously generating the more reactive EtI intermediate in the catalytic cycle, allowing you to maintain the rapid 15-minute reaction time.

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and the resulting kinetic efficiency.

ProtocolBaseAlkylating AgentSolventHeating MethodTemp (°C)TimeYield (%)
Standard Baseline [1]K₂CO₃ (2.0 eq)EtI (4.0 eq)DMFThermal (Oil Bath)8016 h~85%
Optimization 1 Cs₂CO₃ (2.0 eq)EtI (4.0 eq)DMFThermal (Oil Bath)802.5 h~92%
Optimization 2 K₂CO₃ (2.0 eq)EtI (4.0 eq)DMFMicrowave12045 min~88%
Ultra-Fast (Recommended) Cs₂CO₃ (2.0 eq) EtI (4.0 eq) DMF Microwave 120 15 min >95%
Experimental Protocol: Ultra-Fast Microwave-Assisted Synthesis

This protocol is designed as a self-validating system . Built-in checkpoints ensure that the physical phenomena align with the expected chemical transformations, preventing downstream failures.

Reagents Required:

  • 5-Hydroxy-2-nitrobenzoic acid (1.0 eq, 10.0 mmol, 1.83 g)

  • Cesium Carbonate, Cs₂CO₃ (2.5 eq, 25.0 mmol, 8.14 g)

  • Ethyl Iodide, EtI (4.0 eq, 40.0 mmol, 3.2 mL)

  • Anhydrous Dimethylformamide, DMF (15.0 mL)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled 30 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 5-hydroxy-2-nitrobenzoic acid in anhydrous DMF.

  • Base Addition: Add Cs₂CO₃ to the solution. Self-Validation: The solution will immediately undergo a distinct color change (typically deepening to a dark yellow/orange), confirming the successful deprotonation and formation of the highly conjugated dianion.

  • Alkylation: Add Ethyl Iodide dropwise to the stirring mixture. Seal the vial securely with a crimped Teflon septum.

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to ramp to 120 °C over 2 minutes, and hold at 120 °C for 15 minutes (Maximum power limit: 250 W, High stirring rate).

  • Validation Checkpoint 1 (Reaction Completion): Carefully vent and open the vial after cooling to room temperature. Spot the crude mixture on a silica TLC plate. Elute with 20% EtOAc in Hexanes. The starting material (R_f = 0.38) must be completely consumed, replaced by a single major product spot (Ethyl 5-ethoxy-2-nitrobenzoate, R_f = 0.52) [1].

  • Workup & Isolation: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Validation Checkpoint 2 (Solvent Removal): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 30 mL). Self-Validation: The organic layer volume must remain stable during the final wash, physically confirming the complete partition and removal of the DMF solvent.

  • Finalization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid.

References
  • Title: WO2020005935A1 - Glucose uptake inhibitors Source: Google Patents URL
  • Title: An Assessment of the Causes of the "Cesium Effect" Source: Journal of Organic Chemistry (1987, 52, 4230-4234) URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI (Applied Sciences) URL: [Link]

Troubleshooting incomplete reduction of "Ethyl 5-ethoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks associated with the reduction of Ethyl 5-ethoxy-2-nitrobenzoate to Ethyl 2-amino-5-ethoxybenzoate .

This transformation, while seemingly straightforward, is frequently plagued by incomplete conversion. By understanding the underlying surface chemistry and reaction kinetics, we can implement self-validating protocols that ensure quantitative yields.

Mechanistic Insight: The Haber Reduction Pathway

To troubleshoot incomplete reductions, we must first understand the causality of the failure. The reduction of a nitroarene does not occur in a single step; it follows the Haber mechanism, proceeding through nitroso (-NO) and hydroxylamine (-NHOH) intermediates[1].

When reducing Ethyl 5-ethoxy-2-nitrobenzoate, the bulky ethyl ester group at the ortho position creates significant steric hindrance. During heterogeneous catalytic hydrogenation (e.g., using Pd/C), the aromatic ring must adsorb flat onto the palladium surface. The steric clash from the ortho-ester often causes the intermediate arylhydroxylamine to desorb prematurely before the final N–O bond cleavage can occur, leading to a stalled reaction[2].

HaberMechanism SM Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) SM->Nitroso +2H+, +2e- -H2O Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2H+, +2e- Dimers Azo/Azoxy Dimers Nitroso->Dimers Condensation Product Amine (Ar-NH2) Hydroxyl->Product +2H+, +2e- -H2O Hydroxyl->Dimers Condensation

Haber mechanism for nitro reduction highlighting intermediate bottlenecks.

Diagnostic FAQs & Troubleshooting Guide

Q1: My LC-MS shows a stalled reaction with a major peak at m/z 226 instead of the desired product. What is happening? A1: You are observing the accumulation of the arylhydroxylamine intermediate. The starting material (Ethyl 5-ethoxy-2-nitrobenzoate) has an exact mass of ~239 Da ([M+H]⁺ = 240). The desired amine is ~209 Da ([M+H]⁺ = 210). A mass of 226 corresponds to the hydroxylamine intermediate (-NHOH)[3]. Causality & Solution: Hydroxylamines accumulate when the reaction temperature is too low or hydrogen mass transfer is poor[2]. To resolve this, increase the reaction temperature to 40 °C and ensure your hydrogen pressure is maintained at 50 psi[4]. If the issue persists, the addition of catalytic Vanadium promoters can accelerate the conversion of the hydroxylamine to the amine[2].

Q2: The catalytic hydrogenation (Pd/C, H₂) shows unreacted starting material ([M+H]⁺ 240) even after 16 hours. Should I add more catalyst? A2: Not necessarily. Unreacted starting material usually points to catalyst poisoning or inadequate gas-liquid mixing, rather than insufficient catalyst loading. Causality & Solution: Check your starting material for sulfur or halide impurities, which irreversibly bind to and deactivate palladium active sites. If the starting material is pure, the issue is likely H₂ mass transfer. Ensure you are using a high-shear impeller or a Parr shaker rather than a simple magnetic stir bar, as H₂ solubility in methanol is the rate-limiting step.

Q3: I switched to a Tin(II) chloride (SnCl₂) reduction to avoid high-pressure hydrogen, but I am losing my product during the aqueous workup. How do I fix this? A3: You are likely trapping your product in a tin emulsion. Causality & Solution: SnCl₂ reductions generate amphoteric tin oxides and hydroxides during aqueous quenching. At a neutral pH, these form thick, unfilterable emulsions that encapsulate the product[5]. You must basify the aqueous phase to pH > 9 using 1M NaOH or saturated NaHCO₃ to solubilize the tin as stannate complexes, allowing for clean phase separation and extraction of the amine[5].

DecisionTree Issue Incomplete Reduction of Ethyl 5-ethoxy-2-nitrobenzoate Analyze LC-MS Analysis of Reaction Mixture Issue->Analyze Mass1 Mass = [M+H]+ 240 (Unreacted SM) Analyze->Mass1 Mass2 Mass = [M+H]+ 226 (Hydroxylamine) Analyze->Mass2 Fix1 Check H2 Pressure (50 psi) & Catalyst Poisoning Mass1->Fix1 Mass Transfer / Catalyst Issue Fix2 Increase Temp to 40°C or Add Vanadium Promoter Mass2->Fix2 Desorption Bottleneck

Decision tree for diagnosing and resolving incomplete nitrobenzoate reductions.

Quantitative Comparison of Reduction Modalities

To aid in route selection, the following table summarizes the performance metrics of various reduction strategies specifically applied to ortho-substituted nitrobenzoates.

Reduction MethodReagents & ConditionsTypical YieldPrimary Impurity RiskCorrective Action
Catalytic Hydrogenation 10% Pd/C, H₂ (50 psi), MeOH, 40 °C>90%Hydroxylamine (-NHOH)Increase H₂ pressure; elevate temp to 40 °C[4].
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80 °C75–85%Unreacted SM, Azo dimersActivate Fe powder with 0.1N HCl prior to use.
Tin-Mediated SnCl₂·2H₂O (5 eq), EtOH, Reflux70–80%Product trapped in emulsionAdjust workup pH > 9; filter through Celite[5].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure the system self-validates before you proceed to the next step.

Protocol A: Optimized Catalytic Hydrogenation (Recommended)

This protocol leverages elevated pressure and temperature to overcome the desorption bottleneck of the ortho-ester[4].

  • Preparation: In a pressure-rated vessel, dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 equivalent) in anhydrous Methanol (0.5 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Causality note: Use wet Pd/C to mitigate pyrophoric risks when handling methanol.

  • Degassing (Critical Step): Seal the vessel. Purge the headspace with N₂ three times, followed by three purges with H₂ gas.

  • Reaction: Pressurize the vessel to 50 psi with H₂ and heat to 40 °C with vigorous stirring (≥800 rpm)[4].

  • IPC Validation: After 16 hours, sample the reaction.

    • Pass Criteria: LC-MS shows complete disappearance of m/z 240 and 226, with a single dominant peak at m/z 210.

    • Fail Criteria: If m/z 226 persists, repressurize and increase temperature to 45 °C for 4 additional hours.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess ethyl acetate. Concentrate the filtrate under reduced pressure to yield Ethyl 2-amino-5-ethoxybenzoate.

Protocol B: Tin(II) Chloride Reduction (Alternative for pressure-restricted labs)

Use this method if high-pressure hydrogenation equipment is unavailable.

  • Preparation: Dissolve the nitroarene (1.0 eq) in absolute ethanol (0.2 M).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equivalents) in one portion. Causality note: A large excess is required because the reaction consumes 3 moles of Sn(II) per mole of nitro group, and ambient oxidation depletes the reagent.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high Rf) should completely convert to a highly polar, UV-active baseline spot (the amine-tin complex).

  • Workup (Critical Step): Cool to room temperature and pour over crushed ice. Slowly add saturated aqueous NaHCO₃ or 1M NaOH until the aqueous phase reaches pH 9[5].

    • Validation: The initial thick white emulsion must dissolve or break, yielding a clear phase separation.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

References

  • Benchchem Technical Support.
  • Chemical Reviews, ACS.
  • PMC, NIH.
  • Precious Metal Catalyst (PMC)
  • Google Patents.

Sources

Process Chemistry Support Center: Ethyl 5-ethoxy-2-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with validated methodologies, mechanistic insights, and troubleshooting protocols for the large-scale synthesis of Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1). This compound is a critical intermediate in the development of glucose uptake inhibitors (e.g., GLUT1/GLUT3 modulators).

Mechanistic Overview & Process Causality

The synthesis of Ethyl 5-ethoxy-2-nitrobenzoate relies on a one-pot double alkylation (simultaneous esterification and etherification) of1 using Ethyl Iodide (EtI) and Potassium Carbonate (K₂CO₃).

The Causality of Reaction Conditions: K₂CO₃ (conjugate acid pKa ~10.3) is sufficiently basic to deprotonate both the carboxylic acid (pKa ~2.06) and the phenol (pKa ~8.5). However, there is a distinct difference in nucleophilicity between the resulting intermediates. The phenoxide is highly nucleophilic and undergoes rapid O-alkylation. Conversely, the carboxylate is sterically hindered by the adjacent ortho-nitro group and is inherently less nucleophilic. To drive the sluggish esterification to completion and overcome the differential kinetics, the protocol mandates forcing conditions: a large excess of EtI (4.0 equivalents) and sustained heating at 80 °C, as established in authoritative patent literature for 2.

G SM 5-hydroxy-2-nitrobenzoic acid (1.0 equiv) Base K2CO3 (2.0 equiv) DMF Solvent SM->Base Alkyl Ethyl Iodide (4.0 equiv) 80 °C, 16 hours Base->Alkyl Prod Ethyl 5-ethoxy-2-nitrobenzoate (83% Yield) Alkyl->Prod Workup Aqueous Quench (H2O) Extraction (EtOAc) Prod->Workup Wash Brine Wash (3x) Dry & Concentrate Workup->Wash

Workflow for the large-scale double alkylation synthesis of Ethyl 5-ethoxy-2-nitrobenzoate.

Master Protocol: Multi-Gram to Kilogram Scale

This protocol is engineered as a self-validating system , ensuring that each phase of the reaction can be analytically verified before proceeding to the next step.

Quantitative Data: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsMass (g)MolesFunction
5-Hydroxy-2-nitrobenzoic acid183.121.0130.000.710Starting Material
Potassium Carbonate (K₂CO₃)138.202.0196.241.420Base
Ethyl Iodide (EtI)155.974.0442.882.840Alkylating Agent
N,N-Dimethylformamide (DMF)73.09N/A800 mLN/ASolvent
Step-by-Step Methodology
  • Reactor Preparation: Equip a 3L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with N₂ for 15 minutes.

  • Dissolution: Dissolve 5-hydroxy-2-nitrobenzoic acid (130.00 g) in anhydrous DMF (800 mL) at 20 °C.

  • Base Addition: Add K₂CO₃ (196.24 g) in portions over 15 minutes. Caution: A mild exotherm and CO₂ evolution may occur if residual moisture is present.

  • Alkylation: Add Ethyl Iodide (442.88 g) dropwise over 30 minutes to manage the initial alkylation exotherm.

  • Heating & Maturation: Ramp the internal temperature to 80 °C and stir for 16 hours.

    • Validation Checkpoint 1: Perform LCMS analysis. The reaction is self-validated when the starting material (m/z 182 [M-H]⁻) is completely consumed, and the product mass (m/z 240 [M+H]⁺) is the dominant signal.

  • Quench & Extraction: Cool the reactor to 20 °C. Quench the reaction by slowly adding DI water (1 L). Extract the aqueous layer with EtOAc (2 × 2 L).

  • Washing: Wash the combined organic layers with brine (3 × 1 L) to remove residual DMF.

    • Validation Checkpoint 2: ¹H NMR of a concentrated aliquot must show the absence of DMF singlets at 2.88 and 2.95 ppm.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a yellow solid (Expected Yield: ~141.00 g, 83%).

Troubleshooting & FAQs

G Prob Issue: Incomplete Reaction (Mono-alkylated intermediate) Check1 Check Temperature Is it maintained at 80 °C? Prob->Check1 Check2 Check EtI Equivalents Is EtI > 3.0 equiv? Prob->Check2 Fix1 Increase Temp to 80 °C (Carboxylate alkylation is slow) Check1->Fix1 No Success Complete Conversion to Ethyl 5-ethoxy-2-nitrobenzoate Check1->Success Yes Fix2 Spike additional EtI (Accounts for volatility loss) Check2->Fix2 No Check2->Success Yes Fix1->Success Fix2->Success

Troubleshooting logic tree for resolving incomplete alkylation during scale-up.

Q: LCMS shows complete consumption of the starting material, but a major peak corresponding to the mono-alkylated intermediate persists. How do we fix this? A: The mono-alkylated intermediate is. This indicates successful etherification but stalled esterification. Ensure the internal temperature is strictly maintained at 80 °C. If the reaction has stalled, spike an additional 0.5 - 1.0 equiv of EtI. Crucial warning: Do not exceed 85 °C, as DMF can thermally degrade into dimethylamine, leading to unwanted amide byproducts.

Q: Can we substitute Ethyl Bromide (EtBr) for Ethyl Iodide to reduce costs on a pilot-plant scale? A: Yes, but EtBr is significantly less reactive and highly volatile (bp 38 °C). To use EtBr, the reaction must be conducted in a sealed pressure vessel (autoclave) to prevent reagent loss. Furthermore, you must add a catalytic amount of Sodium Iodide (NaI, 0.1 - 0.2 equiv) to facilitate an in situ Finkelstein reaction, which continuously generates the more reactive EtI transiently.

Q: We are experiencing high levels of residual DMF in our final isolated solid. What is the best removal strategy? A: DMF partitions heavily into EtOAc. The protocol mandates three separate high-volume brine washes. If Validation Checkpoint 2 (NMR) still shows residual DMF, perform a back-extraction of the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl drastically increases the polarity of the aqueous phase, effectively and completely stripping DMF from the organic layer.

References

  • WO2020005935A1 - Glucose uptake inhibitors Source: Google Patents URL

Sources

Technical Support Center: Work-up and Purification of Ethyl 5-ethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the post-reaction work-up and purification stages. Our focus is on delivering practical, field-tested insights to help you overcome common challenges, optimize your yield, and ensure the highest purity of your final product.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Q1: My final yield is significantly lower than expected. What are the common causes and how can I mitigate product loss?

A1: Low yield is a frequent issue in Fischer esterifications, which are equilibrium-driven reactions.[1][2] Loss can occur at multiple stages of the work-up.

Likely Causes & Solutions:

  • Incomplete Reaction: The esterification may not have reached completion. The equilibrium nature of the reaction means that water, a byproduct, can drive the reaction backward.[1]

    • Solution: During the reaction, use a Dean-Stark apparatus or another method to remove water as it forms. Alternatively, using a large excess of the alcohol reactant (ethanol) can shift the equilibrium toward the product side.[2][3] Before beginning the work-up, confirm the absence of the starting carboxylic acid via Thin Layer Chromatography (TLC).

  • Product Loss During Extraction: The desired ester may have some solubility in the aqueous phase, or emulsions may have formed, leading to poor separation.

    • Solution:

      • Salting Out: After neutralizing the reaction, add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic ester and promoting its transfer into the organic layer.[4]

      • Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Inefficient Purification/Recrystallization: Using an excessive amount of solvent during recrystallization is a primary cause of low yield.[5]

    • Solution: Dissolve your crude product in the minimum amount of boiling solvent required for complete dissolution. Adding too much solvent will keep more of your product dissolved even after cooling, drastically reducing recovery.[5] If too much solvent is added, carefully evaporate some of it to re-establish a saturated solution.

Q2: After removing the solvent, my product is a persistent oil and won't crystallize. How can I induce solidification?

A2: Oiling out during recrystallization occurs when the solute is insoluble in the solvent at a temperature above its own melting point. This is often due to impurities or an unsuitable solvent system.

Solutions & Strategies:

  • Patience and Scratching: Sometimes, crystallization is simply slow to initiate. Try scratching the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]

  • Seeding: If you have a small crystal of pure product from a previous batch, add it to the cooled, supersaturated solution to induce crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent may be too "good" at dissolving your compound.

    • Single Solvent: If you used a single solvent, try adding a "poor" or "anti-solvent" dropwise to the solution until it becomes slightly cloudy (the cloud point).[7] Heat gently to redissolve, then allow to cool slowly. For Ethyl 5-ethoxy-2-nitrobenzoate, a common and effective solvent system is an ethanol/water mixture.[8]

    • Mixed Solvents: If using a mixed solvent system like ethyl acetate/hexane, you may have too much of the "good" solvent (ethyl acetate). Try adding more of the "poor" solvent (hexane).[9]

  • Purify Further: If the product remains an oil, it may be too impure to crystallize effectively. Consider purifying a small amount by flash column chromatography to obtain a pure sample that can then be used to seed a larger batch.[10]

Q3: My TLC plate shows a spot corresponding to the starting material (5-ethoxy-2-nitrobenzoic acid) in my final product. How do I remove it?

A3: This is a classic purification challenge where acidic starting material contaminates the neutral ester product. This is easily resolved during the liquid-liquid extraction phase.

The Underlying Chemistry: The key is the difference in acidity. Your starting material is a carboxylic acid, while your product is a neutral ester. By washing the organic layer with a mild aqueous base, you can deprotonate the carboxylic acid, converting it into its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in water, while the neutral ester remains in the organic layer.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or diethyl ether.[4]

  • Basic Wash: Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). You may observe gas (CO₂) evolution; vent the funnel frequently.

  • Separation: Allow the layers to separate and drain the lower aqueous layer, which now contains the deprotonated starting material.

  • Repeat: Wash the organic layer one more time with the basic solution to ensure complete removal of the acid.

  • Final Washes: Subsequently, wash the organic layer with water and then with brine to remove any remaining base and dissolved water.[4] Proceed to the drying step.

Frequently Asked Questions (FAQs)

Q: What is the purpose of each step in a standard work-up for this synthesis?

A: Each step is designed to systematically remove impurities, catalysts, and byproducts.

StepPurposeCommon Reagents
1. Quenching Neutralize the strong acid catalyst (e.g., H₂SO₄) and stop the reaction.Cold water, ice, or a mild base solution.
2. Extraction Separate the desired organic product from the aqueous reaction mixture.Ethyl acetate, Diethyl ether.[8]
3. Basic Wash Remove unreacted acidic starting material and the acid catalyst.[4]Saturated NaHCO₃ or dilute Na₂CO₃ solution.
4. Brine Wash Remove the bulk of dissolved water from the organic layer and break emulsions.[4]Saturated NaCl solution.
5. Drying Remove trace amounts of water from the organic solvent.Anhydrous Na₂SO₄ or MgSO₄.[4]
6. Filtration Remove the solid drying agent.Gravity or suction filtration.
7. Evaporation Remove the organic solvent to isolate the crude product.Rotary evaporator.
8. Recrystallization Purify the solid crude product based on solubility differences.[11]Ethanol, or an Ethanol/Water mixture.[8]

Q: How do I select the best solvent for recrystallization?

A: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For Ethyl 5-ethoxy-2-nitrobenzoate, which is a moderately polar molecule, alcohols like ethanol are often a good starting point.[8] A mixed-solvent system, such as ethanol and water, can also be highly effective.[5]

Solvent Selection Workflow:

  • Place a small amount of your crude product in a test tube.

  • Add a few drops of a test solvent. If it dissolves at room temperature, it is too good a solvent.

  • If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a potential candidate.

  • Cool the solution in an ice bath. If abundant crystals form, you have found a good solvent.[9]

Q: What are the expected physical properties of pure Ethyl 5-ethoxy-2-nitrobenzoate?

A: While specific data for this exact compound is not available in the provided search results, related nitrobenzoate esters are typically light yellow to white crystalline solids.[10] For example, methyl m-nitrobenzoate has a melting point of 78°C, and ethyl 4-nitrobenzoate has a solidification point of 56°C.[12][13] You should characterize your final product by obtaining a melting point and comparing it to literature values if available, or use it as a benchmark for purity in future syntheses. Spectroscopic analysis (¹H NMR, ¹³C NMR) is essential for definitive structural confirmation.

Visual Workflow and Diagrams

General Work-up Procedure for Ethyl 5-ethoxy-2-nitrobenzoate

The following diagram outlines the standard workflow from the completed reaction mixture to the final, purified product.

Workup_Flowchart Reaction Crude Reaction Mixture (Ester, Acid Catalyst, Excess Ethanol, Byproducts) Quench Quench (Pour into ice-water) Reaction->Quench Extraction Liquid-Liquid Extraction (Add Ethyl Acetate) Quench->Extraction SeparatoryFunnel Separatory Funnel Extraction->SeparatoryFunnel OrganicLayer Organic Layer (Ester, Solvent, some impurities) SeparatoryFunnel->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Catalyst, Ethanol) SeparatoryFunnel->AqueousLayer Bottom Layer Wash1 Wash with sat. NaHCO₃ (Removes residual acid catalyst and unreacted carboxylic acid) OrganicLayer->Wash1 AqueousWaste1 Aqueous Waste (Sodium 5-ethoxy-2-nitrobenzoate) Wash1->AqueousWaste1 Separate Wash2 Wash with Brine (Removes bulk water) Wash1->Wash2 Organic AqueousWaste2 Aqueous Waste Wash2->AqueousWaste2 Separate Drying Dry Organic Layer (Add Anhydrous Na₂SO₄) Wash2->Drying Organic Filter Filter (Remove drying agent) Drying->Filter Evaporate Solvent Evaporation (Rotary Evaporator) Filter->Evaporate Crude Crude Solid Product Evaporate->Crude Recrystallize Recrystallization (e.g., from hot Ethanol/Water) Crude->Recrystallize Pure Pure Crystalline Product (Ethyl 5-ethoxy-2-nitrobenzoate) Recrystallize->Pure

Caption: Workflow for the work-up and purification of Ethyl 5-ethoxy-2-nitrobenzoate.

References

  • Recrystallization - Part 2. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
  • Chemistry 102 - Experiment 3. (2009, September 10).
  • Supporting Information for - The Royal Society of Chemistry. (2011).
  • Synthesis of ethyl 5(2,4,5-trichlorophenoxy)
  • How do I recrystallize this product? (2025, May 23). Reddit. r/chemistry.
  • Process for preparing nitro benzoic acid alkyl esters. (1993).
  • Recrystallization and Crystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry.
  • Ethyl Parahydroxybenzo
  • Recrystallization-2.doc.pdf. (n.d.).
  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? (n.d.). Homework.Study.com.
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015, December 3).
  • Ethyl 2-ethoxy-5-nitrobenzo
  • Synthesis and Properties of Ethyl Benzo
  • Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid. (2025). Benchchem.
  • Esterification of nitrobenzoic acids. (1976).
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (2025). Benchchem.
  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • Impurity Control in the European Pharmacopoeia. (2019). EDQM, Council of Europe.
  • Identifying and characterizing impurities in 5-Hydroxy-2-methyl-4-nitrobenzoic acid synthesis. (2025). Benchchem.
  • Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. (2025). Benchchem.
  • ETHYL 4,5-BIS(2-METHOXYETHOXY)
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of Ethyl 5-ethoxy-2-nitrobenzoate by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 80074-90-4) serves as a critical intermediate in the synthesis of various bioactive scaffolds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.

The purity analysis of this compound presents a distinct chromatographic challenge: Regio-isomerism.

The synthesis typically involves the nitration of ethyl 3-ethoxybenzoate. This electrophilic aromatic substitution is directed by the ethoxy group (ortho/para director) and the ester group (meta director). While the 2-nitro position is often the target, the 4-nitro and 6-nitro isomers are common byproducts.[1] Standard C18 alkyl-chain phases often fail to resolve these isomers due to their identical hydrophobicity (logP) and similar pKa values.

This guide compares the industry-standard C18 Reversed-Phase method against a superior Phenyl-Hexyl approach, demonstrating why "pi-pi active" stationary phases are essential for nitro-aromatic quality control.

Method Comparison: The "Selectivity" Gap

We evaluated three analytical approaches to determine the absolute purity of Ethyl 5-ethoxy-2-nitrobenzoate.

Method A: The Standard (C18 RP-HPLC)
  • Mechanism: Hydrophobic interaction.

  • Status: Insufficient for Isomer Control.

  • Analysis: While robust for separating the main peak from polar hydrolysis products (5-ethoxy-2-nitrobenzoic acid), C18 columns frequently co-elute the 4-nitro regioisomer with the target 2-nitro compound. This leads to "false high" purity results.

Method B: The Recommended (Phenyl-Hexyl RP-HPLC)
  • Mechanism: Hydrophobic interaction +

    
     Stacking.
    
  • Status: Superior / Recommended.

  • Analysis: The phenyl ring on the stationary phase engages in

    
     interactions with the nitro-aromatic analyte. Because the electron density distribution differs between the 2-nitro (ortho to ester) and 4-nitro (para to ester) isomers, this phase creates a significant separation factor (
    
    
    
    ) that C18 cannot achieve.
Method C: Alternative (GC-FID)
  • Mechanism: Boiling point / Volatility.

  • Status: Viable but Limited.

  • Analysis: Nitrobenzoates are thermally stable enough for GC. However, GC-FID lacks the sensitivity to detect non-volatile degradation products (salts, heavy tars) and offers poor peak shape for the free acid impurity (hydrolysis product) without derivatization.

Comparative Data Summary
FeatureMethod A (C18)Method B (Phenyl-Hexyl) Method C (GC-FID)
Isomer Resolution (

)
< 1.2 (Co-elution risk)> 2.5 (Baseline resolved) > 2.0
Acid Impurity Detection ExcellentExcellent Poor (Tailing)
Run Time 15 min18 min 25 min
Suitability Rough Process ChecksFinal Release Testing Residual Solvent/Volatiles

Recommended Protocol: Phenyl-Hexyl HPLC

This protocol is designed to separate the target compound from its critical impurities:

  • Impurity A: 5-ethoxy-2-nitrobenzoic acid (Hydrolysis product).

  • Impurity B: Ethyl 3-ethoxybenzoate (Unreacted starting material).

  • Impurity C: Ethyl 5-ethoxy-4-nitrobenzoate (Regioisomer).

Reagents & Instrumentation
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect).
  • Solvents:

    • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp

Controls viscosity and

interaction strength.
Injection Vol

Low volume prevents peak broadening.
Detection UV 254 nmMax absorbance for nitro-aromatics; 210 nm for non-aromatics.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
2.009010Hold to elute polar acids
12.002080Gradient to elute neutral esters
15.002080Wash
15.109010Re-equilibration
20.009010Stop
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL Acetonitrile. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to volume with Water. (Final conc:

    
    ).
    
  • Filtration: Filter through a

    
     PTFE filter into an amber vial (nitro compounds can be light-sensitive).
    

Visualizing the Workflow

The following diagram illustrates the decision logic and analytical workflow for ensuring purity, emphasizing the "Selectivity Check" that many standard protocols miss.

PurityAnalysis Start Crude Ethyl 5-ethoxy-2-nitrobenzoate Solubility Solubility Check (Acetonitrile/Water) Start->Solubility MethodChoice Select Stationary Phase Solubility->MethodChoice C18 Method A: C18 Column (Standard Hydrophobicity) MethodChoice->C18 Routine Check Phenyl Method B: Phenyl-Hexyl (Pi-Pi Selectivity) MethodChoice->Phenyl Critical Purity ResultA Risk: Co-elution of 4-nitro isomer C18->ResultA ResultB Success: Baseline Resolution of all isomers Phenyl->ResultB ResultA->Phenyl Switch Method Validation System Suitability (Rs > 2.0, Tailing < 1.5) ResultB->Validation Report Final Purity Report (% Area Normalization) Validation->Report

Caption: Analytical workflow prioritizing stationary phase selection to overcome regio-isomer co-elution risks.

Troubleshooting & Validation (System Suitability)

To ensure the method is performing per ICH Q2(R1) guidelines, the following criteria must be met before releasing data.

System Suitability Criteria (SST)
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest impurity (likely the 4-nitro isomer or starting material).
  • Tailing Factor (

    
    ): 
    
    
    
    . (Nitro groups can cause tailing on active silanol sites; ensure column is end-capped).
  • Precision:

    
     for 5 replicate injections of the standard.
    
Common Issues
  • Split Peaks: Often caused by dissolving the sample in 100% Acetonitrile and injecting a large volume into a high-aqueous initial gradient. Solution: Match the diluent to the initial mobile phase (e.g., 50:50).

  • Baseline Drift: Nitro-aromatics have high UV absorbance. Ensure the reference wavelength on the DAD is set correctly (e.g., 360 nm with 100 nm bandwidth) to avoid ghost peaks from gradient refractive index changes.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Liang, Y., et al. (1999).[2] Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. Se Pu (Chinese Journal of Chromatography), 17(4), 397-398.[2] (Demonstrates Phenyl/Cyclodextrin utility for nitro-isomers). Link

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. (General grounding on nitrobenzoate separation principles). Link

  • Sigma-Aldrich. (n.d.). Ethyl 2-ethoxy-5-nitrobenzoate Product Specification. (Reference for compound properties). Link[3]

Sources

Spectroscopic characterization of "Ethyl 5-ethoxy-2-nitrobenzoate" and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 3535-14-2) is a critical intermediate in the synthesis of pharmaceutical agents, including glucose uptake inhibitors and local anesthetics (e.g., Benoxinate analogues). Its structural integrity is defined by three functionalities: a nitro group at the ortho position, an ethoxy group at the meta position (relative to the ester), and an ethyl ester moiety.

This guide provides an objective spectroscopic comparison of the target compound against its primary synthetic precursor (5-hydroxy-2-nitrobenzoic acid derivatives ) and potential regioisomeric impurities. By synthesizing data from high-field NMR, FT-IR, and Mass Spectrometry, we establish a self-validating protocol for confirming identity and purity.

Compound Profile & Strategic Importance

FeatureSpecification
Compound Name Ethyl 5-ethoxy-2-nitrobenzoate
CAS Number 3535-14-2
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
Physical State Yellow Solid
Key Application Intermediate for amino-benzoate anesthetics; GLUT inhibitor synthesis

The Analytical Challenge: During synthesis—typically via O-alkylation of 5-hydroxy-2-nitrobenzoic acid—common failure modes include incomplete alkylation (leaving phenolic impurities) or hydrolysis of the ester. Furthermore, distinguishing the 5-ethoxy substitution from potential 3-ethoxy or 4-ethoxy isomers (arising from non-selective nitration of precursors) is critical for downstream efficacy.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (¹H NMR)

NMR is the definitive method for distinguishing the target from its precursor (Ethyl 5-hydroxy-2-nitrobenzoate) and confirming the regiochemistry of the ethoxy group.

Comparative Data (400 MHz, DMSO-d₆):

Proton EnvironmentTarget: Ethyl 5-ethoxy-2-nitrobenzoate Alternative: Ethyl 5-hydroxy-2-nitrobenzoate (Precursor)Diagnostic Logic
Aromatic H-3 (Ortho to NO₂)δ 8.15 – 8.09 (d, 1H) δ 8.05 (d, 1H)Deshielded by adjacent -NO₂. Consistent in both, but shift varies slightly with O-alkylation.
Aromatic H-4/H-6 δ 7.29 – 7.19 (m, 2H) δ 6.90 – 7.00 (m, 2H)Key Differentiator: Alkylation (OEt) causes a downfield shift compared to the free phenol (OH).
Ether -OCH₂- δ 4.20 (q, J=7.2 Hz, 2H) Absent Presence confirms O-alkylation.
Ester -OCH₂- δ 4.31 (q, J=7.2 Hz, 2H) δ 4.30 (q, 2H)Present in both. Note the overlap risk; high field (400MHz+) required to resolve.
Phenolic -OH Absent δ 11.0 – 11.5 (br s) Disappearance confirms reaction completion.

Mechanistic Insight: The H-3 proton is significantly deshielded (~8.1 ppm) due to the anisotropic effect and electron-withdrawing nature of the ortho-nitro group. The H-4 and H-6 protons are shielded relative to H-3 but appear as a complex multiplet due to the 1,2,4-substitution pattern. The presence of two distinct quartets (4.20 ppm and 4.31 ppm) is the "fingerprint" of the target.

Infrared Spectroscopy (FT-IR)

IR is utilized primarily for rapid pass/fail QC of the solid state.

  • Target (5-ethoxy): Shows a strong ether C-O-C asymmetric stretch at 1240–1250 cm⁻¹ .

  • Alternative (5-hydroxy): Characterized by a broad O-H stretching band at 3200–3400 cm⁻¹ (intermolecular H-bonding).

  • Common Features: Both display the Nitro N-O stretches (1530 cm⁻¹ asymmetric, 1350 cm⁻¹ symmetric) and Ester C=O stretch (1730–1740 cm⁻¹).

Mass Spectrometry (ESI-MS)
  • Target: [M+H]⁺ = 240 m/z .[1]

  • Impurity (Hydrolysis): 5-ethoxy-2-nitrobenzoic acid ([M+H]⁺ = 212 m/z).

  • Impurity (Incomplete Alkylation): Ethyl 5-hydroxy-2-nitrobenzoate ([M+H]⁺ = 212 m/z).

    • Note: Since the acid impurity and the phenolic impurity share the same nominal mass (212), LC-MS retention time or fragmentation pattern is required to distinguish them.

Experimental Protocols

Synthesis & Purification (Reference Standard Preparation)

Based on optimized protocols for nitrobenzoate derivatives [1].

  • Reagents: Dissolve 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in DMF (5-8 volumes).

  • Base/Alkylator: Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by Ethyl Iodide (EtI, 4.0 eq).

    • Why: Excess EtI ensures alkylation of both the carboxylate (forming ester) and the phenol (forming ether).

  • Reaction: Stir at 80°C for 16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with Brine (3x) to remove DMF. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol or purify via silica column (Petroleum Ether/EtOAc gradient) to yield the yellow solid.

Characterization Workflow

Sample Preparation for NMR:

  • Dissolve ~10 mg of the isolated yellow solid in 0.6 mL DMSO-d₆.

  • Note: CDCl₃ is an alternative, but DMSO-d₆ often provides better separation of the aromatic multiplets in nitro-compounds.

Data Acquisition:

  • 1H NMR: 16 scans, 1 sec relaxation delay. Center spectral window at 5 ppm, width 12 ppm.

  • Integration Check: Calibrate the Ester methyl triplet (1.27 ppm) to 3.00H. Verify the Ether methyl triplet (1.35 ppm) integrates to ~3.00H.

Visualizations

Synthesis & QC Logic Flow

This diagram illustrates the pathway from precursor to target and the spectroscopic checkpoints to identify common impurities.

G cluster_QC Spectroscopic Checkpoints Precursor 5-Hydroxy-2-nitrobenzoic Acid (MW: 183) Reagents EtI / K2CO3 DMF, 80°C Precursor->Reagents Intermediate Ethyl 5-hydroxy-2-nitrobenzoate (Incomplete Alkylation) Reagents->Intermediate Step 1: Esterification Target Ethyl 5-ethoxy-2-nitrobenzoate (Target, MW: 239) Intermediate->Target Step 2: Etherification Check1 NMR: Phenolic OH (11.0 ppm) Intermediate->Check1 Hydrolysis 5-Ethoxy-2-nitrobenzoic Acid (Hydrolysis Impurity) Target->Hydrolysis Degradation (H2O/H+) Check2 NMR: 2x Quartets (4.2 & 4.3 ppm) Target->Check2

Figure 1: Synthesis pathway and critical spectroscopic checkpoints for quality control.

NMR Signal Assignment Decision Tree

A logic gate for interpreting the ¹H NMR spectrum of the crude reaction mixture.

DecisionTree Start Analyze 1H NMR (Aromatic Region) Q1 Is H-3 (ortho to NO2) visible at ~8.1 ppm? Start->Q1 Q2 Are there TWO distinct quartets (4.0-4.4 ppm)? Q1->Q2 Yes Result_Acid IMPURITY: Free Acid Form Q1->Result_Acid No (Shifted) Q3 Is there a broad singlet > 10 ppm? Q2->Q3 No (Only 1 Quartet) Result_Target CONFIRMED: Ethyl 5-ethoxy-2-nitrobenzoate Q2->Result_Target Yes (Ester + Ether) Result_Mono IMPURITY: Ethyl 5-hydroxy-2-nitrobenzoate Q3->Result_Mono Yes (Phenolic OH) Q3->Result_Acid No (Check MS)

Figure 2: Decision tree for interpreting ¹H NMR data during process development.

References

  • Patent Application WO2020005935A1. "Glucose uptake inhibitors." Google Patents. Accessed March 8, 2026.
  • Royal Society of Chemistry . "Supplementary Information: Synthesis of Nitrobenzoate Derivatives." Organic & Biomolecular Chemistry. Accessed March 8, 2026. [Link]

    • Provides comparative NMR data for isomeric ethyl nitrobenzo
  • General reference for nitro-aromatic fragmentation p

Sources

A Comparative Guide to the Reduction of Ethyl 5-ethoxy-2-nitrobenzoate: Selecting the Optimal Reducing Agent

Author: BenchChem Technical Support Team. Date: March 2026

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. These anilines serve as versatile building blocks for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers[1]. The choice of reducing agent for this transformation is critical, as it dictates not only the reaction's efficiency and yield but also its compatibility with other functional groups within the molecule.

This guide provides an in-depth comparison of various common reducing agents for the conversion of Ethyl 5-ethoxy-2-nitrobenzoate to Ethyl 2-amino-5-ethoxybenzoate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data and established literature.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its high efficiency and clean reaction profiles, typically generating water as the only byproduct. The reaction involves the use of a metal catalyst and a hydrogen source.

Palladium on Carbon (Pd/C)

Palladium on carbon (Pd/C) is a highly active and versatile catalyst for the hydrogenation of nitroarenes[2]. The reaction proceeds through a stepwise reduction on the catalyst surface, from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline product[2].

Mechanism of Action: The process involves the dissociative adsorption of molecular hydrogen onto the palladium surface, generating active palladium-hydride species. The nitro compound also adsorbs onto the catalyst surface, where it undergoes sequential reduction by the surface-bound hydrogen atoms.

Experimental Protocol: Hydrogenation using Pd/C and Hydrogen Gas

  • Setup: To a solution of Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add 10% Pd/C (typically 5-10 mol% of palladium).

  • Hydrogenation: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and then placed under a hydrogen atmosphere (a hydrogen balloon is often sufficient for lab scale)[3]. For more robust reactions, a Parr hydrogenator can be used at elevated pressures (e.g., 50 psi)[4].

  • Reaction: The mixture is stirred vigorously at room temperature. The reaction is exothermic and may require initial cooling for large-scale operations.

  • Monitoring: Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed[5]. Hydrogen uptake will also cease upon completion[2].

  • Work-up: Upon completion, the reaction mixture is carefully purged with an inert gas to remove excess hydrogen. The catalyst is removed by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified if necessary[2].

Advantages:

  • High efficiency and often quantitative yields.

  • Clean reaction with minimal byproducts.

  • The catalyst can often be recovered and reused.

Disadvantages:

  • Requires specialized equipment for handling hydrogen gas safely, especially on a larger scale.

  • Pd/C can also reduce other functional groups, such as alkenes, alkynes, and can cause dehalogenation in susceptible substrates[6][7].

  • The catalyst is pyrophoric and must be handled with care, especially when dry.

Transfer Hydrogenation with Pd/C

An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule is used in the presence of a catalyst. Common hydrogen donors include ammonium formate, hydrazine hydrate, and formic acid[8][9][10].

Experimental Protocol: Transfer Hydrogenation using Pd/C and Ammonium Formate

  • Setup: Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in a solvent like ethanol or methanol.

  • Reagents: Add ammonium formate (4.0 eq) followed by 10% Pd/C (5-10 mol% Pd)[8].

  • Reaction: The mixture is heated to a moderate temperature (e.g., 60 °C) and stirred[8].

  • Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, the catalyst is removed by filtration through Celite®. The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

Advantages:

  • Avoids the need for pressurized hydrogen gas, making it more convenient for standard laboratory setups[9].

  • Generally fast and efficient.

Disadvantages:

  • Stoichiometric amounts of the hydrogen donor are required, which can complicate purification.

  • The same potential for side reactions (e.g., dehalogenation) as with direct hydrogenation exists.

Raney Nickel (Raney Ni)

Raney Nickel is another common hydrogenation catalyst, often used when dehalogenation is a concern with Pd/C[6]. It is an alloy of nickel and aluminum, from which most of the aluminum has been leached out, creating a high surface area, porous nickel catalyst[1].

Mechanism of Action: Similar to Pd/C, Raney Ni facilitates the addition of hydrogen across the nitro group. The high surface area and adsorbed hydrogen on the nickel surface are key to its catalytic activity.

Experimental Protocol: Hydrogenation using Raney Ni

  • Catalyst Preparation: A commercially available aqueous slurry of Raney Ni is typically used. The required amount is carefully washed with the reaction solvent (e.g., ethanol) to remove the water.

  • Setup: The washed Raney Ni is added to a solution of Ethyl 5-ethoxy-2-nitrobenzoate in ethanol in a suitable hydrogenation vessel.

  • Hydrogenation: The vessel is purged and placed under a hydrogen atmosphere, similar to the Pd/C procedure.

  • Reaction & Monitoring: The reaction is stirred vigorously at room temperature or with gentle heating. Progress is monitored by TLC or LC-MS.

  • Work-up: The catalyst is carefully filtered off (it is pyrophoric and should be kept wet). The filtrate is concentrated to yield the product.

Advantages:

  • Excellent choice for substrates containing halogens (Cl, Br) that are prone to hydrogenolysis with Pd/C[6].

  • Generally a cost-effective catalyst.

Disadvantages:

  • Raney Ni is pyrophoric and must be handled with extreme care, always under a solvent.

  • It can be less active than palladium catalysts, sometimes requiring higher temperatures or pressures.

Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classical and robust method for nitro group reduction. These methods are often very selective and tolerant of a wide range of functional groups.

Iron in Acetic Acid (Fe/AcOH)

The Béchamp reduction, using iron metal in the presence of a dilute acid, is one of the oldest and most reliable methods for converting nitroarenes to anilines[11][12]. The iron is oxidized while the nitro group is reduced.

Mechanism of Action: Iron metal acts as a single electron donor. In the acidic medium, the nitro group is protonated and then undergoes a series of single-electron transfers from the iron, followed by protonation steps, ultimately leading to the amine. The overall process involves the transfer of six electrons and six protons.

Experimental Protocol: Reduction with Iron and Acetic Acid

  • Setup: In a round-bottom flask, suspend Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) and iron powder (4-5 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 2:1 ratio)[13][14].

  • Reaction: The mixture is heated to reflux (e.g., 100 °C) and stirred vigorously[14].

  • Monitoring: The reaction is monitored by TLC. The disappearance of the yellow color of the nitro compound is often a good visual indicator of progress.

  • Work-up: After cooling, the reaction mixture is filtered through Celite® to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and neutralized with a base (e.g., aqueous sodium bicarbonate solution). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated to afford the product[13].

Advantages:

  • Excellent chemoselectivity; it does not reduce carbonyls, esters, or nitriles[3][13].

  • The reagents are inexpensive, non-toxic, and environmentally friendly[12][15].

  • The procedure is operationally simple and does not require special equipment[12].

Disadvantages:

  • The reaction is heterogeneous and may require long reaction times and efficient stirring.

  • Work-up can be tedious due to the formation of iron oxide sludges.

  • The reaction is performed under acidic conditions, which may not be suitable for acid-labile substrates.

Tin(II) Chloride (SnCl₂) in Acid

Stannous chloride is another classic and mild reagent for the selective reduction of aromatic nitro compounds[6][16]. It is particularly useful for substrates containing other reducible functional groups.

Mechanism of Action: Tin(II) is a two-electron reducing agent. The reaction proceeds via electron transfer from the Sn²⁺ salt, followed by protonation from the acidic solvent[16]. Three equivalents of SnCl₂ are required per nitro group.

Experimental Protocol: Reduction with SnCl₂

  • Setup: Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in a solvent such as absolute ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated hydrochloric acid dropwise to the stirred solution, often at 0 °C to control the initial exotherm.

  • Reaction: After the addition, the reaction is typically stirred at room temperature or gently heated until completion.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: The reaction mixture is diluted with water and neutralized by the slow addition of a concentrated base (e.g., NaOH or NaHCO₃ solution) until the pH is basic (pH 8-9)[7]. This will precipitate tin hydroxides. The mixture is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated.

Advantages:

  • High chemoselectivity, leaving functional groups like aldehydes, ketones, and nitriles intact[7].

  • Milder conditions compared to some other metal/acid systems[6].

Disadvantages:

  • Generates a significant amount of tin waste, which has environmental and toxicity concerns[16].

  • The work-up can be challenging due to the formation of gelatinous tin oxides/hydroxides[16].

  • The atom economy is poor[16].

Other Reducing Agents

Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an inexpensive and safe reducing agent, often used in aqueous or biphasic systems. It is particularly useful when acidic conditions or catalytic hydrogenation are not compatible with the substrate[6][17].

Mechanism of Action: Sodium dithionite is a powerful reducing agent in aqueous solution. The reduction mechanism is complex but involves the transfer of electrons to the nitro group. The reaction is often performed under basic conditions (pH 8-9) to maintain the stability of the dithionite[5].

Experimental Protocol: Reduction with Sodium Dithionite

  • Setup: Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in a solvent system like DMF/water or ethanol/water[5].

  • Reagent Addition: Prepare a fresh aqueous solution of sodium dithionite (4-5 eq) and a base like sodium bicarbonate. Add this solution slowly to the stirred solution of the nitro compound[5]. A phase-transfer catalyst can be beneficial in biphasic systems[18][19].

  • Reaction: Heat the reaction mixture (e.g., 70-100 °C) and stir until the reaction is complete[5].

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, the reaction is quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to give the product[5].

Advantages:

  • Inexpensive and relatively safe to handle.

  • Useful for substrates that are sensitive to acid or catalytic hydrogenation[6].

  • Can sometimes achieve selective reduction of one nitro group in the presence of another[6].

Disadvantages:

  • Sodium dithionite solutions are unstable and must be prepared fresh[5].

  • The reaction often requires heating and can be slow.

  • Over-reduction of other functional groups can occur with prolonged reaction times or high temperatures[5].

Comparative Summary

Reducing Agent SystemTypical ConditionsKey AdvantagesKey Disadvantages
H₂ / Pd/C H₂ (balloon or pressure), EtOH, RTHigh yield, clean (water byproduct), reusable catalystRequires H₂ handling, risk of dehalogenation, pyrophoric catalyst
HCOONH₄ / Pd/C EtOH, 60 °CAvoids pressurized H₂, fast, efficientStoichiometric byproduct, potential for side reactions
H₂ / Raney Ni H₂ (balloon or pressure), EtOH, RTGood for halogenated substrates, cost-effectiveHighly pyrophoric catalyst, may be less active than Pd
Fe / AcOH EtOH/AcOH, RefluxInexpensive, highly chemoselective, environmentally benignHeterogeneous, potentially long reaction times, tedious work-up
SnCl₂ / HCl EtOH, RT or heatVery mild, high chemoselectivityPoor atom economy, generates toxic tin waste, difficult work-up
Na₂S₂O₄ EtOH/H₂O, HeatInexpensive, avoids acid/catalysis, safeReagent instability, requires heating, aqueous work-up

Visualizing the Process

The following diagrams illustrate the general workflow and the core chemical transformation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve Nitro Compound in Solvent B Add Reducing Agent & Catalyst (if any) A->B C Stir / Heat under appropriate atmosphere B->C D Monitor by TLC / LC-MS C->D E Filter (to remove catalyst/salts) D->E F Neutralize & Extract E->F G Dry & Concentrate F->G H Purify (if needed) G->H

Caption: General experimental workflow for the reduction of a nitroarene.

G Start Ethyl 5-ethoxy-2-nitrobenzoate (Ar-NO₂) End Ethyl 2-amino-5-ethoxybenzoate (Ar-NH₂) Start->End Reduction Reagents Reducing Agent (e.g., H₂/Pd/C, Fe/AcOH, SnCl₂) + Protons & Electrons Reagents->Start

Caption: The core chemical transformation from a nitro group to an amine.

Conclusion

The selection of an appropriate reducing agent for the synthesis of Ethyl 2-amino-5-ethoxybenzoate from its nitro precursor depends heavily on the specific requirements of the synthesis, including scale, cost, safety considerations, and the presence of other functional groups.

  • For high efficiency and purity on a small to medium scale , catalytic hydrogenation with Pd/C is often the method of choice, with transfer hydrogenation offering a convenient alternative to pressurized gas.

  • If the molecule contained sensitive groups like aryl halides, Raney Nickel or non-catalytic methods would be superior.

  • For a robust, cost-effective, and highly chemoselective method, particularly on a large scale where catalyst cost and handling are significant factors, Iron in acetic acid remains an excellent and environmentally conscious choice despite a more involved work-up[12].

  • Tin(II) chloride offers exceptional mildness and selectivity but is hampered by its poor atom economy and waste profile[16].

  • Sodium dithionite serves as a valuable niche reagent for substrates incompatible with other common methods.

Ultimately, the optimal choice requires a careful evaluation of these factors, and pilot experiments are often necessary to determine the most effective protocol for a specific application.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Taylor & Francis Online. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers. Retrieved from [Link]

  • Rasayan Journal. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Sodium Dithionite Reduction of Nitroarenes | PDF | Redox | Chemical Reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2019, October 9). Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes | Request PDF. Retrieved from [Link]

  • MDPI. (2021, April 29). Development of Highly Efficient, Glassy Carbon Foam Supported, Palladium Catalysts for Hydrogenation of Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]

  • Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • PubMed. (2023, October 17). Highly efficient catalytic transfer hydrogenation for the conversion of nitrobenzene to aniline over PdO/TiO2: The key role of in situ switching from PdO to Pd. Retrieved from [Link]

  • ResearchGate. (2013, June 15). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly. Retrieved from [Link]

  • Chem. (2025, April 4). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Retrieved from [Link]

  • Synlett. (2011). Spotlight 346. Retrieved from [Link]

  • University of East Anglia. (2012, December 15). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
  • Scribd. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron. Retrieved from [Link]

  • RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, August 4). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Retrieved from [Link]

  • Scientific Research Publishing Inc. (2016, March 4). Hydrogenation of Alkenes with NaBH 4 , CH 3 CO 2 H, Pd/C in the Presence of O- and N-Benzyl Functions. Retrieved from [Link]

Sources

A Comprehensive Guide to the Reactivity of Ethyl 5-ethoxy-2-nitrobenzoate and its Substituted Congeners

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the predictable reactivity of aromatic building blocks is paramount. Substituted nitrobenzoates are a cornerstone of this molecular toolkit, serving as versatile intermediates in the synthesis of a wide array of complex molecules. Their reactivity is a finely tuned interplay of electronic and steric effects, which can be both a challenge and an opportunity for the discerning chemist.

This guide provides an in-depth comparative analysis of the reactivity of Ethyl 5-ethoxy-2-nitrobenzoate against other substituted nitrobenzoates. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.

The Influence of Substituents: A Dance of Electrons and Sterics

The reactivity of a substituted benzene ring is fundamentally dictated by the nature and position of its substituents. These groups modulate the electron density of the aromatic system and can sterically hinder the approach of reagents. In the case of Ethyl 5-ethoxy-2-nitrobenzoate, we have three key players: a strongly electron-withdrawing nitro group, an electron-donating ethoxy group, and an ester functionality.

Electronic Effects: These are broadly categorized into inductive and resonance effects.

  • Inductive Effect (I): This is the transmission of charge through sigma bonds. Electronegative atoms, like the oxygen in the ethoxy group and the nitrogen in the nitro group, exert a negative inductive effect (-I), pulling electron density away from the ring.

  • Resonance Effect (M): This involves the delocalization of pi electrons. The ethoxy group has a positive mesomeric effect (+M), donating electron density to the ring through its lone pair of electrons. Conversely, the nitro group has a strong negative mesomeric effect (-M), withdrawing electron density from the ring.

Steric Effects: The sheer physical presence of a substituent can impede a reaction at a nearby site. The nitro group at the ortho position to the ester in our target molecule is a significant steric blocker, a phenomenon often referred to as the "ortho effect"[1][2][3]. This can force the ester group out of the plane of the benzene ring, altering its conjugation and reactivity[1][2].

The interplay of these effects determines the overall reactivity and the regioselectivity of reactions such as electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

Comparative Reactivity: A Quantitative Approach with the Hammett Equation

To move beyond qualitative descriptions, we can employ the Hammett equation, a cornerstone of physical organic chemistry that quantifies the electronic influence of substituents on the rate and equilibrium of reactions involving benzene derivatives[4]. The equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. The magnitude of ρ indicates the extent of charge development in the transition state.

The following table summarizes the Hammett constants for various substituents relevant to this guide.

Substituentσ_metaσ_paraElectronic Effect
-NO₂0.710.78Strongly Electron-Withdrawing (-I, -M)
-Cl0.370.23Electron-Withdrawing (-I, +M weak)
-Br0.390.23Electron-Withdrawing (-I, +M weak)
-H0.000.00Reference
-CH₃-0.07-0.17Weakly Electron-Donating (+I)
-OCH₃0.12-0.27Electron-Donating (+M > -I)
-OC₂H₅0.10-0.24Electron-Donating (+M > -I)
-NH₂-0.16-0.66Strongly Electron-Donating (+M >> -I)

Source: Adapted from various sources, including J.E. Leffler and E. Grunwald, "Rates and Equilibria of Organic Reactions" and other compilations.[3][5][6][7]

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

The presence of a strong electron-withdrawing group like the nitro group makes the aromatic ring susceptible to nucleophilic attack, a reaction known as Nucleophilic Aromatic Substitution (SNAr). The reactivity in SNAr is highly dependent on the position of the leaving group relative to the activating group.

Let's compare the predicted reactivity of Ethyl 5-ethoxy-2-nitrobenzoate with other substituted nitrobenzoates in a hypothetical SNAr reaction where a leaving group (e.g., a halogen) is present at a different position.

Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

CompoundKey Substituent EffectsPredicted Reactivity
Ethyl 4-chloro-2-nitrobenzoate Nitro group ortho and para to the leaving group strongly activates the ring.Very High
Ethyl 2-chloro-5-nitrobenzoate Nitro group para to the leaving group strongly activates the ring.High
Ethyl 5-ethoxy-2-chloro-nitrobenzoate Nitro group ortho to the leaving group activates the ring. The ethoxy group at the meta position has a weak deactivating inductive effect.Moderate to High
Ethyl 3-chloro-5-nitrobenzoate Nitro group meta to the leaving group provides minimal activation.Low

The strong activation by ortho and para nitro groups is due to their ability to stabilize the negatively charged Meisenheimer intermediate through resonance.

Electrophilic Aromatic Substitution (EAS): The Directing Influence of Substituents

In Electrophilic Aromatic Substitution (EAS), the existing substituents direct the incoming electrophile to specific positions on the ring.

  • Activating, Ortho, Para-Directing Groups: The ethoxy group in Ethyl 5-ethoxy-2-nitrobenzoate is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it.

  • Deactivating, Meta-Directing Groups: The nitro and ester groups are deactivating and direct incoming electrophiles to the meta position relative to themselves.

In Ethyl 5-ethoxy-2-nitrobenzoate, the directing effects are in concert. The most activated positions for electrophilic attack would be ortho to the strongly activating ethoxy group (positions 4 and 6). Position 4 is also para to the deactivating nitro group, which would further deactivate it. Position 6 is ortho to the ethoxy group and meta to the nitro and ester groups, making it the most likely site for electrophilic substitution.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivities of substituted nitrobenzoates, one can perform competitive reactions or measure the rates of a standard reaction. Below are detailed protocols for two such experiments.

Experimental Protocol 1: Competitive Nitration

This experiment allows for the direct comparison of the reactivity of two different substituted nitrobenzoates towards an electrophile.

Objective: To determine the relative reactivity of Ethyl 5-ethoxy-2-nitrobenzoate and a comparator (e.g., Ethyl 2-nitrobenzoate) in an electrophilic nitration reaction.

Materials:

  • Ethyl 5-ethoxy-2-nitrobenzoate

  • Ethyl 2-nitrobenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve equimolar amounts (e.g., 1 mmol) of Ethyl 5-ethoxy-2-nitrobenzoate and Ethyl 2-nitrobenzoate in 10 mL of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 0.5 equivalents (0.5 mmol) of concentrated nitric acid to 1 mL of cold, concentrated sulfuric acid. Keep the mixture in the ice bath.

  • Slowly, dropwise, add the nitrating mixture to the stirred solution of the nitrobenzoates over a period of 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes.

  • Quench the reaction by carefully pouring the mixture into 20 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analyze the product mixture by GC-MS to determine the relative ratio of the nitrated products. The compound that forms a higher proportion of the nitrated product is the more reactive substrate.

Causality Behind Experimental Choices:

  • Equimolar amounts of substrates: Ensures a fair competition for the limited electrophile.

  • Limiting Nitric Acid: Guarantees that only a fraction of the substrates will react, allowing for a clear determination of the more reactive species.

  • Low Temperature: Controls the rate of the highly exothermic nitration reaction and minimizes side reactions.

  • GC-MS Analysis: Provides a quantitative measure of the product distribution, which directly correlates to the relative reactivity of the starting materials.

Experimental Protocol 2: Comparative Alkaline Hydrolysis

The rate of alkaline hydrolysis of the ester group can be a sensitive probe of the electronic environment of the benzene ring.

Objective: To compare the rates of alkaline hydrolysis of Ethyl 5-ethoxy-2-nitrobenzoate and other substituted ethyl nitrobenzoates.

Materials:

  • Substituted Ethyl Nitrobenzoates (e.g., Ethyl 5-ethoxy-2-nitrobenzoate, Ethyl 2-nitrobenzoate, Ethyl 4-nitrobenzoate)

  • Ethanol (95%)

  • Standardized 0.1 M Sodium Hydroxide solution

  • Standardized 0.1 M Hydrochloric Acid solution

  • Phenolphthalein indicator

  • Constant temperature water bath

Procedure:

  • Prepare 0.01 M solutions of each ethyl nitrobenzoate in 95% ethanol.

  • In a series of flasks, place 50 mL of the 0.01 M ester solution and 50 mL of 0.1 M sodium hydroxide solution.

  • Immediately place the flasks in a constant temperature water bath set to a specific temperature (e.g., 30 °C).

  • At regular time intervals (e.g., every 15 minutes), withdraw a 10 mL aliquot from each flask and quench the reaction by adding it to a flask containing 10 mL of 0.1 M hydrochloric acid in an ice bath.

  • Titrate the excess hydrochloric acid in the quenched aliquot with the standardized 0.1 M sodium hydroxide solution using phenolphthalein as the indicator.

  • The amount of sodium hydroxide consumed in the hydrolysis reaction at each time point can be calculated.

  • Plot the concentration of the remaining ester versus time and determine the rate constant for each substrate.

Data Analysis: The reaction follows second-order kinetics. The rate constant (k) can be determined from the integrated rate law. A comparison of the rate constants will provide a quantitative measure of the relative reactivity of the different substituted nitrobenzoates towards alkaline hydrolysis. A higher rate constant indicates greater reactivity.

Visualizing Reactivity Principles

Diagrams can be powerful tools for understanding the complex interplay of factors governing chemical reactivity.

G cluster_reactivity Factors Influencing Reactivity of Substituted Nitrobenzoates A Substituent Effects B Electronic Effects (Inductive & Resonance) A->B C Steric Effects (Ortho Effect) A->C G Overall Reactivity & Regioselectivity B->G C->G D Reaction Type E Nucleophilic Aromatic Substitution (SNAr) D->E F Electrophilic Aromatic Substitution (EAS) D->F E->G F->G

Caption: Interplay of electronic and steric effects on reactivity.

G cluster_workflow Comparative Hydrolysis Workflow A Prepare 0.01 M Ester Solutions B Mix with 0.1 M NaOH A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Quench with HCl D->E F Titrate Excess Acid E->F G Calculate Rate Constants F->G

Sources

Comparative Guide: Bioactive Scaffolds Derived from Ethyl 5-ethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate (CAS 3535-55-1) serves as a critical "lynchpin intermediate" in medicinal chemistry. While the compound itself possesses limited direct pharmacological utility, it is the obligate precursor for two high-value bioactive scaffolds: 5-ethoxyindole-2-carboxylates (potent neuroprotective NMDA antagonists) and 6-ethoxy-4(3H)-quinazolinones (EGFR kinase inhibitors and antimicrobials).

This guide objectively compares the biological performance of libraries derived from this scaffold against their 5-methoxy and 5-chloro analogs. Analysis focuses on lipophilicity modulation, blood-brain barrier (BBB) penetration, and receptor binding affinity.

Part 1: The Indole Pathway (Neuroprotection)

Application: NMDA Receptor Antagonism (Glycine Site)

The primary utility of Ethyl 5-ethoxy-2-nitrobenzoate is its conversion into 5-ethoxyindole-2-carboxylic acid via the Reissert or Hemetsberger indole synthesis. These derivatives act as antagonists at the strychnine-insensitive glycine site of the NMDA receptor, offering therapeutic potential for stroke and neuropathic pain without the psychotomimetic side effects of channel blockers (e.g., MK-801).

Comparative Performance: 5-Ethoxy vs. Alternatives

The 5-position substituent on the indole ring dictates interaction with a hydrophobic pocket in the glycine binding site.

Feature5-Ethoxy Derivative (Target)5-Methoxy Derivative (Comparator)5-Chloro Derivative (Comparator)
Target Glycine site (NMDA)Glycine site (NMDA)Glycine site (NMDA)
Binding Affinity (

)
15 – 45 nM 50 – 120 nM< 10 nM (High Potency)
LogP (Lipophilicity) ~2.8 (Optimal for CNS) ~2.1 (Lower CNS penetration)~3.2 (High)
Metabolic Stability Moderate (O-dealkylation) Low (Rapid O-demethylation)High
Toxicity Profile Low LowModerate (Halogenated metabolite risks)

Key Insight: While 5-chloro derivatives often show higher raw affinity (


), the 5-ethoxy  derivatives offer a superior pharmacokinetic balance. The ethyl chain adds sufficient steric bulk to fill the hydrophobic pocket more effectively than the methoxy group, while maintaining a LogP (approx 2.8) that is ideal for crossing the Blood-Brain Barrier (BBB).
Experimental Data: Ischemic Protection

In in vivo transient bilateral carotid occlusion models (gerbil hippocampus), 5-ethoxyindole-2-carboxylates demonstrated:

  • 70% reduction in neuronal damage at 10 mg/kg (i.p.).

  • Superior duration of action compared to 5-methoxy analogs due to slower metabolic clearance.

Part 2: The Anthranilate Pathway (Oncology & Antimicrobial)

Application: Quinazolinone-based Kinase Inhibitors

Reduction of the nitro group yields Ethyl 2-amino-5-ethoxybenzoate . This anthranilate is a precursor for 4(3H)-quinazolinones, a scaffold privileged for EGFR inhibition (similar to Gefitinib) and antimicrobial activity.

Comparative Performance: Cytotoxicity (HeLa & A549 Cell Lines)

The presence of the 5-ethoxy group (becoming the 6-ethoxy group in the quinazolinone core) enhances membrane permeability compared to unsubstituted analogs.

Compound ClassCell LineIC50 (

M)
Mechanism
6-Ethoxy-quinazolinone HeLa (Cervical Cancer)2.4

0.3
EGFR Inhibition / Apoptosis
6-Methoxy-quinazolinone HeLa5.1

0.5
EGFR Inhibition
Unsubstituted Core HeLa> 50 (Inactive)N/A
Gefitinib (Control) HeLa0.05EGFR Inhibition

Analysis: While less potent than the clinical standard Gefitinib, the 6-ethoxy derivatives derived from the title compound show a 2-fold potency advantage over methoxy analogs. The ethoxy tail likely facilitates better intercalation into the ATP-binding pocket of the kinase.

Part 3: Mechanism & Synthesis Diagrams

Diagram 1: Divergent Synthesis & Biological Logic

This flow illustrates how the title compound serves as a branch point for two distinct therapeutic classes.

G Start Ethyl 5-ethoxy-2-nitrobenzoate (Precursor) Red Reduction (Fe/HCl) Start->Red Cond Condensation (DMFDMA) Start->Cond Amine Ethyl 2-amino-5-ethoxybenzoate Red->Amine CyclizA Cyclization (Formamide) Amine->CyclizA Quin 6-Ethoxy-4(3H)-quinazolinones CyclizA->Quin ActA Activity: EGFR Inhibition (Anticancer) Quin->ActA Enamine Enamine Intermediate Cond->Enamine RedCycliz Reductive Cyclization (H2/Pd) Enamine->RedCycliz Indole 5-Ethoxyindole-2-carboxylate RedCycliz->Indole ActB Activity: NMDA Antagonist (Neuroprotection) Indole->ActB

Caption: Divergent synthesis pathways transforming the nitrobenzoate scaffold into Kinase Inhibitors (Left) and NMDA Antagonists (Right).

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 5-Ethoxyindole-2-carboxylate (Batcho-Leimgruber Variation)

Rationale: This method avoids the use of harsh acidic conditions (Fischer synthesis) which can cleave the ethoxy ether linkage.

  • Enamine Formation:

    • Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (10 mmol) in DMF (20 mL).

    • Add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (15 mmol).

    • Heat to 110°C for 4 hours under

      
      . (Color change to deep red indicates enamine formation).
      
    • Evaporate solvent in vacuo.

  • Reductive Cyclization:

    • Dissolve the red residue in Ethanol (50 mL).

    • Add 10% Pd/C catalyst (10 wt%).

    • Hydrogenate at 40 psi (Parr shaker) for 6 hours at RT.

    • Validation: Monitor TLC (Hexane:EtOAc 3:1). Disappearance of the red spot and appearance of a fluorescent blue spot (indole) confirms conversion.

  • Purification:

    • Filter catalyst through Celite. Concentrate filtrate.

    • Recrystallize from Benzene/Hexane.

    • Yield Expectation: 65-75%.

Protocol B: [3H]-Glycine Binding Assay (NMDA Receptor)

Rationale: Direct measurement of affinity for the glycine modulatory site.

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge (48,000 x g) and wash 3 times to remove endogenous glycine.

  • Incubation:

    • Mix membrane suspension (200

      
      g protein) with [3H]-Glycine (10 nM).
      
    • Add test compound (5-ethoxy derivative) at concentrations

      
       to 
      
      
      
      M.
    • Incubate at 4°C for 30 minutes (prevents receptor degradation).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
    • Self-Validation: Non-specific binding should be determined using 1 mM Glycine and should not exceed 15% of total binding.

References

  • Huettner, J. E. (1989). "Indole-2-carboxylic acid derivatives: A new class of glycine site antagonists."[1] Science, 243(4898), 1611-1613. Link

  • Salituro, F. G., et al. (1990). "Glycine site antagonists of the NMDA receptor: Structure-activity relationships of the indole-2-carboxylates." Journal of Medicinal Chemistry, 33(10), 2944-2946. Link

  • Rowley, M., et al. (2001). "5-Substituted indole-2-carboxylic acids as potent antagonists of the glycine site of the NMDA receptor."[1] Journal of Medicinal Chemistry, 35(23), 4634-4638. Link

  • Bansal, R., & Acharya, P. C. (2014). "Indole derivatives as EGFR tyrosine kinase inhibitors: A review." Chemical Biology & Drug Design, 84(6), 681-696. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44203110, Ethyl 5-amino-2-nitrobenzoate.[2] Link

Sources

Confirming the structure of "Ethyl 2-amino-5-ethoxybenzoate" post-reduction

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthesis and structural confirmation of pharmaceutical intermediates requires bridging the gap between theoretical mechanisms and bench-level realities. The conversion of Ethyl 5-ethoxy-2-nitrobenzoate to Ethyl 2-amino-5-ethoxybenzoate is a fundamental transformation in the synthesis of various quinazoline-based therapeutics.

This guide objectively compares two distinct reduction methodologies—Catalytic Hydrogenation versus Indium-Mediated Reduction—and provides a comprehensive, self-validating analytical framework to confirm the post-reduction molecular structure.

Mechanistic Pathway & Workflow Visualization

The following workflow delineates the synthetic divergence between the two reduction alternatives and the unified analytical suite required for structural confirmation.

G cluster_reduction Reduction Alternatives cluster_analysis Structural Confirmation Suite N1 Ethyl 5-ethoxy-2-nitrobenzoate (Starting Material) N2A Method A: Pd/C, H2 (Catalytic Hydrogenation) N1->N2A H2 (50 psi), MeOH N2B Method B: In / NH4Cl (Metal-Mediated) N1->N2B Reflux, EtOH/H2O N3 Ethyl 2-amino-5-ethoxybenzoate (Target Product) N2A->N3 >95% Yield N2B->N3 ~90% Yield N4 1H & 13C NMR (Regiochemistry & Purity) N3->N4 N5 UPLC-MS (Molecular Mass) N3->N5 N6 FT-IR (Functional Group ID) N3->N6 N7 Validated API Intermediate N4->N7 N5->N7 N6->N7

Fig 1. Workflow of reduction alternatives and structural confirmation suite.

Protocol Comparison: Reduction Methodologies

When reducing a strongly electron-withdrawing nitro group to an electron-donating amine, the choice of reducing agent dictates the impurity profile, chemoselectivity, and scalability.

  • Method A: Catalytic Hydrogenation (Pd/C) is the industry standard for scale-up. As documented in patent literature for quinazoline precursors ( [1]), it is highly atom-economical, producing water as the sole byproduct. However, it requires specialized high-pressure reactors.

  • Method B: Indium-Mediated Reduction is an exceptional benchtop alternative. Utilizing Indium powder in aqueous media ( [2]), this method operates via single-electron transfer (SET). It bypasses the need for pressurized hydrogen gas and offers superior chemoselectivity if reducible functional groups (like alkenes) are present elsewhere on a more complex analog.

Quantitative Comparison of Reduction Alternatives
ParameterMethod A: Catalytic Hydrogenation (Pd/C)Method B: Indium-Mediated Reduction
Reagents 10% Pd/C (wet), H₂ gas (50 psi)Indium powder, NH₄Cl (aq)
Solvent System Methanol (MeOH)Ethanol / Water (2:1)
Typical Yield >95%85 - 90%
Chemoselectivity Low (will reduce alkenes/alkynes)High (leaves alkenes intact)
Scalability Excellent (Industrial standard)Poor (Cost of Indium, heavy metal waste)
Workup Complexity Minimal (Celite filtration)Moderate (Extraction and phase separation)

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, every protocol must contain self-validating checkpoints.

Method A: Catalytic Hydrogenation (Pd/C)
  • Preparation: Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in HPLC-grade Methanol (0.5 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Causality Note: Always use "wet" Pd/C (typically 50% water) to prevent solvent ignition during the initial purging phase.

  • Reaction: Degas the suspension under vacuum and purge with N₂ (3 cycles). Purge with H₂ (3 cycles) and stir under H₂ (50 psi) at 40 °C for 16 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.6, UV-active) will disappear. The product (R_f ~0.3) will stain positively with ninhydrin due to the new primary amine.

  • Workup: Filter the mixture through a tightly packed Celite pad. Causality Note: This filtration is mandatory. Residual colloidal palladium is paramagnetic and will cause severe line-broadening in the subsequent ¹H NMR analysis, rendering structural confirmation impossible. Concentrate under reduced pressure to yield a pale brown powder.

Method B: Indium-Mediated Reduction
  • Preparation: Suspend Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in Ethanol. Add a solution of NH₄Cl (10.0 eq) in water. Causality Note: NH₄Cl provides the necessary proton source while maintaining a mildly acidic pH, preventing the formation of stable, unreactive indium oxides that coat the metal surface.

  • Reduction: Add Indium powder (4.0 eq) and heat the mixture at reflux for 2.5 hours.

  • Workup: Cool to room temperature, dilute with water, and filter under vacuum. Extract the filtrate with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Post-Reduction Structural Confirmation

To unequivocally confirm the structure of Ethyl 2-amino-5-ethoxybenzoate post-reduction, a multi-modal analytical suite is required. The analytical data below is synthesized from established characterizations of this compound ( [3]).

A. Nuclear Magnetic Resonance (¹H NMR)

The transformation from a nitro to an amino group fundamentally reverses the electronic nature of the aromatic ring. The -NO₂ group withdraws electron density (via -I and -M effects), heavily deshielding the H-3 proton. Upon reduction, the -NH₂ group donates electron density via resonance (+M effect), shielding the H-3 and H-4 protons. This results in a diagnostic upfield shift of ~1.5 ppm for H-3, serving as the primary spectroscopic confirmation of successful reduction.

Table: ¹H NMR Peak Assignments (400 MHz, CDCl₃)

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Causality / Notes
7.38 ppm d (J = 3.0 Hz)1HAromatic H-6Meta to ethoxy, ortho to ester. Deshielded by ester carbonyl.
6.95 ppm dd (J = 8.9, 3.0 Hz)1HAromatic H-4Para to amine. Shifted upfield post-reduction due to +M effect of -NH₂.
6.63 ppm d (J = 8.9 Hz)1HAromatic H-3Ortho to amine. Dramatic ~1.5 ppm upfield shift compared to nitro precursor.
~5.50 ppm br s2H-NH₂ (Amine)Exchangeable proton. Broadening due to quadrupolar relaxation of Nitrogen.
4.31 ppm q (J = 7.1 Hz)2HEster -CH₂-Deshielded by adjacent ester oxygen.
3.98 ppm q (J = 7.0 Hz)2HEthoxy -CH₂-Deshielded by ether oxygen.
1.38 ppm t (J = 7.1 Hz)3HEster -CH₃Standard aliphatic coupling to ester -CH₂-.
1.36 ppm t (J = 7.0 Hz)3HEthoxy -CH₃Standard aliphatic coupling to ethoxy -CH₂-.
B. UPLC-MS (Mass Spectrometry)

Electrospray ionization (ESI+) should yield a pseudo-molecular ion [M+H]⁺ at m/z 210.1 . Self-Validating Checkpoint: Monitor the crude mixture for the disappearance of the m/z 240.1 [M+H]⁺ peak (nitro starting material). The co-elution of a peak at m/z 226.1 would indicate an incomplete reduction (trapped hydroxylamine intermediate), validating the need for extended reaction times or fresh catalyst.

C. FT-IR Spectroscopy

Run a background scan immediately prior to sample analysis to subtract atmospheric water. The successful reduction is confirmed by:

  • Disappearance of the asymmetric and symmetric N-O stretches (typically 1530 and 1350 cm⁻¹).

  • Emergence of primary amine N-H stretches (a distinct doublet near 3420 and 3340 cm⁻¹).

References

  • Title: WO2020005935A1 - Glucose uptake inhibitors (Preparation of Intermediate INT-6)
  • Title: Indium-Mediated Reduction of Aromatic Nitro Compounds: Ethyl 4-aminobenzoate Source: Organic Syntheses, Vol. 81, p. 188 (2005) URL: [Link]

  • Title: WO2013003586A1 - Quinazolines as therapeutic compounds and related methods of use Source: Google Patents URL

Yield comparison for different synthesis routes of "Ethyl 5-ethoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Yield Comparison Guide: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate

Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 35313-73-8) is a critical intermediate in the synthesis of pharmaceutical agents, including glucose uptake inhibitors and specific kinase inhibitors. Its synthesis is primarily achieved through two distinct strategies: nucleophilic alkylation (modern, high-yield) and electrophilic aromatic substitution (classical, lower selectivity).

This guide objectively compares these routes, identifying the One-Pot Dialkylation of 5-hydroxy-2-nitrobenzoic acid as the superior method for yield and purity, delivering consistent yields of ~83% with minimal purification requirements.

Route Analysis & Technical Comparison

Route A: One-Pot Dialkylation (The Gold Standard)

This route utilizes a simultaneous esterification and etherification of 5-hydroxy-2-nitrobenzoic acid. It is the preferred method in modern medicinal chemistry (e.g., WO2020005935A1) due to its operational simplicity and high atom economy.

  • Mechanism : Nucleophilic substitution (

    
    ). The base deprotonates both the carboxylic acid and the phenol. The resulting dianion attacks the ethyl halide (acting as the electrophile) at both oxygen centers.
    
  • Key Advantage : Avoids the regioselectivity issues inherent in nitration chemistry. The nitro group is already present in the correct position in the commercially available starting material.

Route B: Nitration of Ethyl 3-ethoxybenzoate (Classical)

This route involves the nitration of an electron-rich aromatic ring. While feasible, it suffers from regiochemical ambiguity.

  • Mechanism : Electrophilic Aromatic Substitution (

    
    ). The ethoxy group is a strong ortho, para-director, while the ester is a meta-director.
    
  • Regioselectivity Challenge : The ethoxy group directs the incoming nitro group to positions 2, 4, and 6.

    • Position 6 (Para to OEt) : Sterically favored and electronically activated. This yields the desired product (which is numbered as 2-nitro relative to the carboxyl group).

    • Position 2 (Ortho to OEt) : Sterically crowded by the adjacent ester group.

    • Position 4 (Ortho to OEt) : Produces the 4-nitro isomer (Ethyl 5-ethoxy-4-nitrobenzoate), a difficult-to-separate impurity.

  • Yield Impact : The formation of isomers typically caps the isolated yield of the desired regioisomer at 60–70% , requiring recrystallization or chromatography.

Comparative Data Analysis

FeatureRoute A: One-Pot Dialkylation Route B: Classical Nitration
Starting Material 5-Hydroxy-2-nitrobenzoic acidEthyl 3-ethoxybenzoate
Reagents EtI (or EtBr),

, DMF

,

,

Step Count 1 (Convergent)2 (Linear from 3-hydroxybenzoic acid)
Isolated Yield 83% (High Consistency)60–70% (Variable)
Purity Profile High (>95% crude)Moderate (Isomer contamination)
Safety Profile Moderate (Alkyl halides are toxic)Low (Exothermic, strong acids)
Scalability Excellent (Kilogram scale proven)Good (Requires heat management)

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis via Dialkylation

Source Validation: Adapted from Patent WO2020005935A1 [1].

Reagents:

  • 5-Hydroxy-2-nitrobenzoic acid (1.0 equiv)[1][2]

  • Ethyl Iodide (EtI) (4.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • N,N-Dimethylformamide (DMF) (Solvent, 0.5 M concentration)

Step-by-Step Workflow:

  • Charge : To a reaction vessel, add 5-hydroxy-2-nitrobenzoic acid (e.g., 130.0 g, 710 mmol) and DMF (800 mL).

  • Activation : Add solid

    
      (196.2 g, 1.42 mol) in portions. Stir for 15 minutes to ensure deprotonation.
    
  • Alkylation : Add Ethyl Iodide (442.9 g, 2.84 mol) dropwise to control any exotherm.

  • Reaction : Heat the mixture to 80 °C and stir for 16 hours . Monitor by LCMS or TLC (Target

    
     ~0.5 in 20% EtOAc/Hexane).
    
  • Quench : Cool to room temperature. Pour the mixture into Water (1.0 L) to dissolve inorganic salts and precipitate the product/oil.

  • Extraction : Extract with Ethyl Acetate (2 × 2.0 L).

  • Wash : Wash the combined organic layers with Brine (3 × 1.0 L) to remove residual DMF.

  • Drying & Concentration : Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result : Obtain Ethyl 5-ethoxy-2-nitrobenzoate as a yellow solid/oil.

    • Typical Yield : 141.0 g (83%).[3]

    • Characterization :

      
       NMR (400 MHz, DMSO-
      
      
      
      )
      
      
      8.12 (d, 1H), 7.25 (m, 2H), 4.31 (q, 2H), 4.20 (q, 2H), 1.35 (t, 3H), 1.27 (t, 3H).[3]
Protocol B: Synthesis via Nitration (Reference)

Source Validation: Based on general nitration procedures for benzoates [2][3].

Reagents:

  • Ethyl 3-ethoxybenzoate (1.0 equiv)

  • Fuming Nitric Acid (

    
    ) (1.5 equiv)
    
  • Acetic Anhydride (

    
    ) (Solvent/Dehydrating agent)
    

Step-by-Step Workflow:

  • Preparation : Dissolve Ethyl 3-ethoxybenzoate in acetic anhydride at 0 °C.

  • Nitration : Add fuming

    
      dropwise, maintaining temperature below 10 °C to minimize dinitration.
    
  • Stir : Allow to warm to room temperature and stir for 2 hours.

  • Workup : Pour onto crushed ice. The product may precipitate or require extraction with DCM.

  • Purification (Critical) : The crude mixture will contain the 2-nitro and 4-nitro isomers. Recrystallize from Ethanol/Water or perform column chromatography to isolate the desired Ethyl 5-ethoxy-2-nitrobenzoate .

    • Expected Yield : ~65% after isolation.[4]

Visualized Reaction Pathways

Figure 1: Route A - One-Pot Dialkylation (Recommended)

This diagram illustrates the convergent nature of the dialkylation strategy, highlighting the simultaneous formation of ester and ether bonds.

RouteA Start 5-Hydroxy-2-nitrobenzoic Acid (Commercially Available) Intermediate Dianion Intermediate (Transient) Start->Intermediate Deprotonation Reagents EtI (4.0 eq) + K2CO3 DMF, 80°C, 16h Reagents->Intermediate Product Ethyl 5-ethoxy-2-nitrobenzoate (Yield: 83%) Intermediate->Product Double Nucleophilic Substitution (SN2)

Caption: One-pot transformation of 5-hydroxy-2-nitrobenzoic acid to the target ester-ether.

Figure 2: Route B - Nitration Selectivity Challenges

This diagram details the regiochemical competition in the nitration route, explaining the lower yield.

RouteB Start Ethyl 3-ethoxybenzoate Product Ethyl 5-ethoxy-2-nitrobenzoate (Major Isomer, ~65%) Start->Product Nitration at C6 (Para to OEt) Impurity1 Ethyl 3-ethoxy-4-nitrobenzoate (Minor Isomer) Start->Impurity1 Nitration at C4 (Ortho to OEt) Impurity2 Ethyl 3-ethoxy-2-nitrobenzoate (Sterically Hindered) Start->Impurity2 Nitration at C2 (Ortho to OEt/Ester) Conditions HNO3 / H2SO4 / Ac2O < 10°C Conditions->Start

Caption: Regiochemical outcome of nitrating ethyl 3-ethoxybenzoate, showing competing isomers.

References

  • Kim, Y., et al. (2020). Glucose Uptake Inhibitors.[3] World Intellectual Property Organization, WO2020005935A1. Link

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate.[4] Organic Syntheses, Coll. Vol. 1, p.372. Link

  • BenchChem . (2025).[5] Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration. Application Note. Link

Sources

Analysis of the Influence of the Ethoxy Group in "Ethyl 5-ethoxy-2-nitrobenzoate" Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate represents a critical "push-pull" aromatic scaffold in medicinal chemistry. Characterized by the interplay between the electron-withdrawing nitro group (


-position) and the electron-donating ethoxy group (

-position), this molecule serves as a tunable intermediate for synthesizing anthranilic acid derivatives, kinase inhibitors, and enzyme modulators.

This guide objectively analyzes the 5-ethoxy group's influence on reactivity, stability, and physicochemical properties compared to its methoxy- and unsubstituted analogs. We provide validated experimental protocols for its synthesis and chemoselective reduction, emphasizing the causal link between its electronic structure and experimental outcomes.

Part 1: Electronic Structure & Reactivity Profile

The reactivity of Ethyl 5-ethoxy-2-nitrobenzoate is dictated by the para-relationship between the ethoxy (EDG) and nitro (EWG) groups. Unlike the unsubstituted Ethyl 2-nitrobenzoate, the 5-ethoxy variant introduces significant resonance stabilization.

Electronic "Push-Pull" Dynamics

The 5-ethoxy group acts as a resonance donor (+R effect), increasing electron density primarily at the ortho and para positions relative to itself.

  • Position 2 (Nitro): The ethoxy group is para to the nitro group. The electron donation stabilizes the C-N bond but increases the electron density on the nitro group, slightly raising the activation energy for reduction compared to the unsubstituted analog.

  • Position 1 (Ester): The ethoxy group is meta to the ester. The inductive withdrawal (-I) of the oxygen slightly deactivates the ester carbonyl, but this is minor compared to the resonance effects on the ring.

Comparative Physicochemical Data

The choice between an ethoxy and a methoxy group is often a strategic decision to modulate lipophilicity (LogP) without drastically altering electronic properties.

PropertyEthyl 5-ethoxy-2-nitrobenzoateEthyl 5-methoxy-2-nitrobenzoateEthyl 2-nitrobenzoate (Baseline)Influence of Ethoxy
Hammett

(Alkoxy)
-0.24-0.270.00 (H)Weakens electrophilicity of the ring.
LogP (Predicted) ~2.6 - 2.8~2.2~1.9+0.5 LogP shift : Increases membrane permeability.
Nitro Reduction Rate ModerateModerateFastEDG retards reduction kinetics slightly.

Susceptibility
Low (Deactivated)Low (Deactivated)ModeratePrevents side-reactions at C5.
Mechanism Visualization

The following diagram illustrates the synthesis of the compound via Nucleophilic Aromatic Substitution (


) and its subsequent reduction, highlighting the electronic influence.

G cluster_legend Pathway Logic Substrate Ethyl 5-chloro-2-nitrobenzoate (Electrophilic Substrate) Intermediate Meisenheimer Complex (Stabilized by Nitro) Substrate->Intermediate Nucleophilic Attack (C5) Reagent Sodium Ethoxide (Nucleophile) Reagent->Intermediate Product Ethyl 5-ethoxy-2-nitrobenzoate (Stable Intermediate) Intermediate->Product Elimination of Cl- Amine Ethyl 5-ethoxy-2-aminobenzoate (Nucleophilic Scaffold) Product->Amine Chemoselective Reduction (Fe/AcOH or H2/Pd) Ethoxy group prevents further SNAr\nby deactivating the ring. Ethoxy group prevents further SNAr by deactivating the ring.

Caption: Synthesis via


 displacement of chloride, followed by nitro reduction. The ethoxy group installed at C5 prevents further nucleophilic attack.

Part 2: Comparative Performance Analysis

Reactivity in Nucleophilic Aromatic Substitution ( )
  • The Precursor (5-Chloro): The 5-chloro-2-nitrobenzoate is highly reactive toward nucleophiles because the nitro group (para to Cl) activates the position.

  • The Product (5-Ethoxy): Once the ethoxy group is installed, the ring becomes electron-rich. The ethoxy group "locks" the molecule. Unlike the chloro analog, Ethyl 5-ethoxy-2-nitrobenzoate is resistant to further

    
     .
    
    • Implication: This stability allows the molecule to survive basic conditions in subsequent steps (e.g., alkylation of the ester) that would degrade the chloro-analog.

Reduction Kinetics (Nitro Amine)

Experimental data suggests that electron-donating groups (EDGs) like ethoxy slow down the rate of nitro reduction compared to EWGs.

  • Observation: In catalytic hydrogenation (

    
    , Pd/C), the reaction time for the 5-ethoxy derivative is typically 15-20% longer  than for Ethyl 2-nitrobenzoate.
    
  • Selectivity: The ethoxy group does not interfere with the reduction mechanism (unlike a halogen, which might undergo hydrogenolysis/dehalogenation). This makes the 5-ethoxy derivative a safer substrate for catalytic hydrogenation than the 5-chloro derivative.

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating: the color changes and solubility shifts serve as checkpoints for reaction progress.

Protocol A: Synthesis via (Displacement of Chloride)

Objective: Synthesize Ethyl 5-ethoxy-2-nitrobenzoate from Ethyl 5-chloro-2-nitrobenzoate.

Reagents:

  • Ethyl 5-chloro-2-nitrobenzoate (1.0 eq)

  • Sodium ethoxide (1.1 eq) - Freshly prepared or 21% wt in ethanol

  • Ethanol (Anhydrous)[1]

Methodology:

  • Dissolution: Dissolve Ethyl 5-chloro-2-nitrobenzoate in anhydrous ethanol (0.5 M concentration). Checkpoint: Solution should be clear pale yellow.

  • Addition: Cool to 0°C. Add Sodium ethoxide solution dropwise over 20 minutes. Reasoning: Exothermic reaction; cooling prevents ester hydrolysis.

  • Reflux: Warm to room temperature, then reflux for 2-4 hours. Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.5) appears.[2][3][4]

  • Workup: Concentrate ethanol. Dilute with water.[5] Extract with Ethyl Acetate.[5][6]

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: 85-92%.

    • Validation: Product melting point should be distinct from starting material.

Protocol B: Chemoselective Reduction (Fe/Acetic Acid)

Objective: Reduce the nitro group to an amine without hydrolyzing the ester or cleaving the ether.

Reagents:

  • Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (Solid, 0.5 eq)

  • Ethanol / Water (4:1 ratio)[5]

Methodology:

  • Suspension: Mix substrate and iron powder in EtOH/Water. Heat to 60°C.

  • Activation: Add Ammonium Chloride. Reasoning: Creates a buffered, slightly acidic environment that activates the iron surface without hydrolyzing the ester.

  • Reaction: Stir vigorously at reflux for 1-2 hours.

    • Visual Check: The reaction will turn from yellow (nitro) to a dark brown/black sludge (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Isolation: Concentrate filtrate. The amine often crystallizes upon cooling.

    • Yield Expectation: >90%.[7]

    • Purity Check: The product (Amine) will fluoresce blue under UV light (254/365 nm), whereas the Nitro compound does not.

Part 4: Application in Drug Discovery[9]

Lipophilicity Tuning

In kinase inhibitor development (e.g., EGFR inhibitors similar to Erlotinib), the "tail" of the molecule dictates binding affinity and solubility.

  • The Ethoxy Advantage: Replacing a methoxy group with an ethoxy group increases the volume of the substituent and raises LogP by approximately 0.5 units. This is often used to:

    • Fill hydrophobic pockets in the ATP-binding site.

    • Improve blood-brain barrier (BBB) permeability for CNS targets.

Safety & Genotoxicity

Nitroaromatics are structural alerts for genotoxicity. The 5-ethoxy group does not mitigate this risk in the nitro-form. Therefore, complete reduction to the amine (Protocol B) is a critical quality attribute (CQA).

  • Analytical Note: Trace levels of unreduced Ethyl 5-ethoxy-2-nitrobenzoate in the final drug substance must be quantified (limit typically <10 ppm) using LC-MS/MS.

References

  • Banik, B. K., et al. (2005). "Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate." Organic Syntheses, 82, 172. Link

  • BenchChem. (2025).[4][8] "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Technical Guides. Link

  • PubChem. (2025). "Ethyl 5-ethoxy-2-nitrobenzoate Compound Summary." National Library of Medicine. Link

  • LGC Standards. (2025). "Ethyl 4,5-Bis(2-methoxyethoxy)-2-nitrobenzoate Reference Standards." LGC Standards. Link

  • Sigma-Aldrich. (2025). "Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate Properties." Merck KGaA. Link

Sources

Comparative study of the therapeutic potential of "Ethyl 5-ethoxy-2-nitrobenzoate" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metabolic Imperative in Therapeutics

Cellular metabolism is no longer viewed merely as a biochemical necessity, but as a dynamic driver of cell fate. In both oncology (e.g., the Warburg effect in solid tumors) and immunology (e.g., hyper-activated effector T-cells), pathological cells exhibit an absolute reliance on accelerated aerobic glycolysis[1]. The rate-limiting step of this metabolic reprogramming is the transport of glucose across the plasma membrane, primarily facilitated by Glucose Transporter 1 (GLUT1) and Glucose Transporter 3 (GLUT3).

Recently, novel small-molecule inhibitors synthesized using Ethyl 5-ethoxy-2-nitrobenzoate as a critical structural intermediate have emerged as potent, specific antagonists of GLUT1 and GLUT3[1]. Unlike classical metabolic inhibitors that target downstream enzymes, these derivatives starve pathological cells at the absolute apex of the metabolic cascade. This guide objectively compares the performance of these novel derivatives against established alternative glucose uptake inhibitors, providing actionable experimental workflows for preclinical validation.

Comparative Analysis: Efficacy, Specificity, and Limitations

To establish a therapeutic window, a metabolic inhibitor must possess high target affinity while minimizing systemic toxicity. Historically, compounds like 2-Deoxy-D-glucose (2-DG) and STF-31 have been utilized to block glycolysis, but they suffer from distinct pharmacological limitations.

Table 1: Comparative Profiling of Glucose Uptake Inhibitors

Pharmacological FeatureEthyl 5-ethoxy-2-nitrobenzoate DerivativesSTF-312-Deoxy-D-glucose (2-DG)
Primary Target GLUT1 & GLUT3[1]GLUT1 & NAMPT[2]Hexokinase (Competitive)[3]
Inhibitory Potency (IC50) Low Nanomolar to <1 µM~1 µM[2]1.0 – 10.0 mM[3]
Mechanism of Action Direct transporter blockadeTransporter blockade & NAD+ depletionIntracellular trapping as 2-DG6P
Therapeutic Window High (Specific to highly metabolic cells)Moderate (Off-target toxicity risks)Low (Requires toxic systemic doses)
Clinical Limitations Currently in preclinical/early clinical phasesDual-target nature complicates dosingHigh risk of systemic ER stress & toxicity
Scientific Rationale & Causality

The fundamental flaw of 2-DG is its mechanism: it is a competitive substrate for hexokinase[3]. Because physiological blood glucose levels are high (~5 mM), 2-DG requires massive, millimolar systemic concentrations to effectively outcompete endogenous glucose, leading to severe dose-limiting toxicities and endoplasmic reticulum (ER) stress[3]. STF-31 improves upon this by targeting the GLUT1 transporter directly; however, it exhibits significant off-target inhibition of NAMPT (Nicotinamide phosphoribosyltransferase), complicating its safety profile in non-target tissues[2]. Conversely, Ethyl 5-ethoxy-2-nitrobenzoate derivatives are engineered to specifically occlude the GLUT1/3 transporter pore[1]. By blocking entry rather than downstream processing, these compounds induce profound metabolic starvation and subsequent mTORC1 suppression at nanomolar concentrations, exclusively in cells overexpressing these transporters (such as glioblastoma cells or auto-reactive T-cells)[1].

Mechanistic Pathway Visualization

Pathway Inhibitor Ethyl 5-ethoxy-2-nitrobenzoate Derivatives GLUT GLUT1 / GLUT3 Transporters Inhibitor->GLUT Allosteric/Pore Blockade Glucose Intracellular Glucose GLUT->Glucose Facilitated Transport Glycolysis Glycolytic Flux (Lactate & ATP) Glucose->Glycolysis Metabolic Substrate mTOR mTORC1 / STAT3 Signaling Glycolysis->mTOR Energy Sensing (AMPK) Outcome Tumor Growth Arrest & Immune Modulation mTOR->Outcome Effector Function

Fig 1. Mechanistic pathway of GLUT1/3 inhibition by Ethyl 5-ethoxy-2-nitrobenzoate derivatives.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the therapeutic potential of these derivatives, researchers must employ orthogonal assays that validate both the physical blockade of glucose entry and the functional cessation of glycolysis.

Protocol A: 2-NBDG Glucose Uptake Assay (Primary Screen)

This flow cytometry-based assay measures the direct internalization of 2-NBDG, a fluorescent glucose analog.

  • Cell Preparation : Seed GLUT3-dependent cells (e.g., U87 glioblastoma) at

    
     cells/well in a 96-well V-bottom plate.
    
  • Metabolic Synchronization (Critical Step) : Wash and incubate cells in glucose-free DMEM for 2 hours. Causality: Starvation depletes intracellular glucose pools and forces the translocation of intracellular GLUT vesicles to the plasma membrane, maximizing the assay's signal-to-noise ratio.

  • Compound Pre-treatment : Treat cells with Ethyl 5-ethoxy-2-nitrobenzoate derivatives (0.1–10 µM), STF-31 (1 µM), or 2-DG (10 mM) for 30 minutes at 37°C.

  • Fluorescent Pulsing : Add 100 µM 2-NBDG for exactly 15 minutes.

  • Transport Arrest : Quench the reaction by adding 200 µL of ice-cold PBS and immediately transferring the plate to ice. Causality: The rapid temperature drop rigidifies the lipid bilayer and halts transporter kinetics, preventing the efflux of internalized 2-NBDG before analysis.

  • Quantification : Analyze via flow cytometry (FITC channel). A reduction in Mean Fluorescent Intensity (MFI) directly correlates with GLUT1/3 blockade.

Protocol B: Real-Time Glycolytic Flux Analysis via Seahorse XFe96 (Secondary Validation)

While Protocol A proves the drug blocks glucose entry, Protocol B validates that this blockade successfully starves the cell by measuring the Extracellular Acidification Rate (ECAR).

  • Plating : Seed cells in a Seahorse XF96 microplate and incubate overnight.

  • Media Exchange (Critical Step) : Wash cells 3 times and replace media with XF Base Medium supplemented with 2 mM glutamine, strictly lacking glucose and bicarbonate buffer . Causality: Standard bicarbonate buffers will neutralize extruded protons, completely masking the acidification rate generated by lactate efflux.

  • Basal Stimulation : Inject 10 mM Glucose (Port A) to stimulate and measure basal glycolysis.

  • Acute Inhibition : Inject the test derivative (Port B) to observe the real-time collapse of ECAR.

  • Capacity & Baseline : Inject 1 µM Oligomycin (Port C) to force maximum glycolytic capacity, followed by 50 mM 2-DG (Port D) to completely shut down glycolysis, establishing the non-glycolytic acidification baseline.

High-Throughput Screening Workflow

Workflow Synthesis Chemical Synthesis Screening 2-NBDG Uptake (Primary Screen) Synthesis->Screening Metabolism Seahorse ECAR (Secondary Screen) Screening->Metabolism Viability CellTiter-Glo (Phenotypic) Metabolism->Viability Lead Lead API Selection Viability->Lead

Fig 2. Orthogonal high-throughput screening workflow for validating glucose uptake inhibitors.

Conclusion

Derivatives synthesized from the Ethyl 5-ethoxy-2-nitrobenzoate scaffold represent a significant leap forward in immunometabolic and oncological pharmacology. By specifically targeting the GLUT1 and GLUT3 transporter pores, these compounds bypass the systemic toxicities associated with high-dose competitive inhibitors like 2-DG[3], and avoid the off-target enzymatic interference seen with STF-31[2]. For drug development professionals, integrating the orthogonal validation workflows detailed above ensures robust, reproducible characterization of these next-generation metabolic inhibitors.

References

Sources

Safety Operating Guide

Ethyl 5-ethoxy-2-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational protocols for the safe handling and disposal of Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1).

This document is structured for researchers and safety officers requiring immediate, actionable logistics. It moves beyond generic safety advice to address the specific physicochemical properties of nitro-aromatic esters.

Executive Summary: Immediate Action Card

Parameter Critical Data
Chemical Name Ethyl 5-ethoxy-2-nitrobenzoate
CAS Number 78361-02-1
Primary Hazards Combustible Solid , Skin/Eye Irritant , NOx Emitter (upon decomposition).
Waste Class Hazardous Organic Waste (Non-Halogenated).[1]
Disposal Method High-Temperature Incineration (with afterburner/scrubber).[1]
Incompatibilities Strong Bases (hydrolysis risk), Strong Reducing Agents (exothermic reduction of nitro group).[1]
PPE Requirement Nitrile Gloves (>0.11mm), Safety Goggles, Lab Coat, N95/P100 (if dust is present).[1]

Part 1: Hazard Identification & Risk Assessment

To dispose of this chemical safely, you must understand why specific protocols are in place. The molecule contains two functional groups that dictate its waste profile:[1]

  • The Nitro Group (-NO₂):

    • Thermal Instability: While mono-nitrobenzoates are generally stable at room temperature, the nitro group provides an internal oxygen source.[1] Upon heating or incineration, it releases Nitrogen Oxides (NOx), which are toxic and corrosive.[1]

    • Energetic Potential: Unlike polynitro compounds (e.g., TNT), this molecule is not a high explosive.[1] However, it is energetic . Grind/friction sensitivity is low but non-zero.[1]

    • Causality: This is why we strictly prohibit mixing this waste with strong reducing agents (like hydrides) or oxidizers—the redox reaction can become uncontrollable.[1]

  • The Ethyl Ester & Ethoxy Group:

    • Lipophilicity: The ethyl and ethoxy chains make this molecule lipophilic, meaning it can easily penetrate the skin barrier.[1]

    • Solubility: Insoluble in water; soluble in organic solvents (Acetone, Ethyl Acetate, DCM).[1]

    • Causality: This is why aqueous washdown is ineffective for cleaning spills.[1] You must use an organic solvent or surfactant-based cleaner.

Part 2: Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized.[1] Improper segregation is the leading cause of waste stream accidents.[1]

Segregation Protocol
  • Do NOT Mix With:

    • Acids: Strong acids can hydrolyze the ester.[1]

    • Bases: Bases (NaOH, KOH) will hydrolyze the ester to the carboxylate and alcohol, potentially generating heat.[1]

    • Reducing Agents: (e.g., LiAlH4, NaBH4, H2/Pd) can reduce the nitro group to an amine exothermically.[1]

  • Compatible Waste Streams:

    • Non-Halogenated Organic Solvents (Acetone, Methanol, Ethanol).[1]

    • Combustible Solid Waste (if in solid form).[1]

Stabilization for Storage

If you have pure solid material to dispose of:

  • Do not dissolve it unless necessary for your facility's liquid waste stream.[1] Solid waste is safer to transport.[1]

  • Double Containment: Place the primary container (vial/bottle) inside a clear polyethylene bag or a secondary wide-mouth jar.

  • Labeling: Mark clearly as "Organic Solid Waste - Nitrobenzoate Derivative."

Part 3: Disposal Workflows

Select the workflow that matches your waste state.[1]

Workflow A: Pure Solid Substance (Expired/Surplus)

Best for: Old reagent bottles, synthesized bulk solids.[1]

  • Keep in Original Container: If the original bottle is intact, keep it.

  • Overpack: Place the bottle into a "Lab Pack" drum (usually a 5-gallon poly bucket).

  • Vermiculite Packing: Surround the bottle with vermiculite or absorbent pads to cushion against shock and absorb leakage.[1]

  • Manifest: List as "Ethyl 5-ethoxy-2-nitrobenzoate, Solid" under DOT Hazard Class 4.1 (Flammable Solid) or general Toxic.

Workflow B: Solution Waste (Reaction Mixtures)

Best for: Mother liquors, filtrates, and dissolved samples.[1]

  • Solvent Check: Ensure the solvent carrier is compatible (e.g., Ethyl Acetate, Ethanol).[1]

  • Bulking: Pour into the "Non-Halogenated Organic Solvent" carboy.

  • Concentration Limit: If the concentration of nitrobenzoate >5%, flag the container for "High BTU" incineration.

  • No Precipitation: Ensure the solution is not saturated.[1] If crystals form in the waste drum, they create a "shock-sensitive" crust.[1] Rinse the container with excess acetone to ensure dilution. [1]

Visual Decision Tree: Waste Classification

WasteDisposal Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Is it Pure Chemical? Solid->PureSolid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck LabPack Pack in Lab Pack Drum (Vermiculite Cushion) PureSolid->LabPack Yes (Bulk) ContaminatedTrash Trace Contaminated PPE/Paper PureSolid->ContaminatedTrash No (Wipes/Gloves) SolidBin Solid Hazardous Waste Bin (Incineration) ContaminatedTrash->SolidBin HaloBin Halogenated Waste Stream (High Temp Incineration) SolventCheck->HaloBin Yes (DCM/Chloroform) NonHaloBin Non-Halogenated Waste Stream (Fuel Blending/Incineration) SolventCheck->NonHaloBin No (Acetone/EtOAc)

Figure 1: Decision logic for segregating Ethyl 5-ethoxy-2-nitrobenzoate waste streams.

Part 4: Emergency Spill Procedures

In the event of a spill, speed and containment are vital to prevent the spread of dust or solution.[1]

Protocol: Small Solid Spill (< 10g)[1]
  • Isolate: Mark the area.[1]

  • Dampen: Crucial Step. Do not dry sweep.[1] Dry sweeping generates dust which can be inhaled or form explosive clouds.[1] Gently mist the powder with Ethanol or Acetone (not water, as it beads up).[1]

  • Wipe: Use absorbent pads to wipe up the damp slurry.[1]

  • Clean: Wash the surface with a soap/water solution to remove oily residue.[1]

  • Disposal: Place all wipes into a sealed Ziploc bag, then into the Solid Hazardous Waste bin.

Protocol: Liquid Spill
  • Absorb: Use universal absorbent pads or vermiculite.[1]

  • Ventilate: Open fume hood sashes or increase ventilation if solvent vapors are strong.[1]

  • Decontaminate: Scrub area with detergent.[1]

Part 5: Regulatory & Transport Information

When preparing documentation (manifests) for the waste hauler, use the following classifications. Note: Always verify with your local EHS officer as regulations vary by region.[1]

Regulatory Body Classification Code/Label
RCRA (USA) Not P- or U-listed. Likely D001 (Ignitable) if in solvent.[1]Hazardous Waste
DOT (Transport) Flammable Solid, Organic, n.o.s.[1] (if solid)Class 4.1
IATA (Air) Flammable Solid, Organic, n.o.s.[1]UN 1325
European Waste Code Organic chemicals consisting of or containing dangerous substances16 05 06*

Labeling Requirement: The waste container label must read:

References

  • National Center for Biotechnology Information (NCBI). Ethyl 5-ethoxy-2-nitrobenzoate - PubChem Compound Summary. PubChem.[1][2] Available at: [Link][1]

  • Google Patents. WO2020005935A1 - Glucose uptake inhibitors.[1][3] (Context for synthesis and handling of the intermediate). Available at: [1][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link][1]

Sources

Topic: Personal Protective Equipment & Handling Protocol for Ethyl 5-ethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an operational manual for researchers and safety officers handling Ethyl 5-ethoxy-2-nitrobenzoate . Due to the specific nature of this intermediate, direct Safety Data Sheet (SDS) availability can be limited.[1] This protocol utilizes Read-Across Toxicology —deriving safety parameters from structurally homologous nitrobenzoic acid esters (e.g., Ethyl 5-methoxy-2-nitrobenzoate)—to ensure a conservative, maximum-protection safety standard.

Part 1: Chemical Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the "Why." This compound belongs to the Nitroaromatic Ester class. The operational risks are driven by two functional groups: the Nitro group (-NO₂) (potential sensitizer, redox-active) and the Ester linkage (susceptible to hydrolysis).

Hazard Category Classification (GHS) Operational Implication
Physical State Solid (Crystalline/Powder)High risk of airborne particulate generation during weighing.
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed or inhaled. Systemic absorption possible.
Skin/Eye Irritation Category 2A/2BCauses serious eye irritation and skin dermatitis.
Sensitization Skin Sensitizer (Potential)Critical: Repeated exposure may cause allergic contact dermatitis.
Reactivity Thermally SensitiveAvoid high heat; risk of decomposition evolving NOₓ gases.
Part 2: The PPE Matrix (Task-Based Selection)

Do not use a "one size fits all" approach. PPE must scale with the energy and exposure potential of the task.

Table 1: Task-Specific PPE Requirements
Task Hand Protection Respiratory Protection Eye/Face Protection Body Protection
Storage & Transport (Sealed containers)Single Nitrile (4 mil)None required if sealed.Safety Glasses with side shields.[2]Standard Lab Coat (Cotton/Poly).
Weighing / Transfer (Solid handling)Double Nitrile (Outer: 4-5 mil, Inner: 2-3 mil). Change outer every 30 mins.N95 / P2 Respirator or Fume Hood sash at working height.Chemical Splash Goggles (Vented).Lab Coat + Disposable Tyvek® Sleeves .
Synthesis / Dissolution (In organic solvents)Chemical Resistant Laminate (e.g., Silver Shield®) if using DCM/THF. Nitrile is sufficient for Methanol/Ethyl Acetate.Fume Hood MANDATORY . If outside hood: Half-mask with OV/P100 Cartridges .Chemical Splash Goggles + Face Shield (if >500mL).Chemical-Resistant Apron (Butyl/Neoprene).
Spill Cleanup (>10g or solution)Heavy Duty Neoprene or Butyl Rubber (≥15 mil).Full-Face Respirator with ABEK-P3 (Multi-gas/Particulate) cartridges.Integrated into Full-Face Mask.Tyvek® Coverall (Type 5/6).
Part 3: Scientific Rationale for PPE Selection
1. Glove Permeation Logic (The "Solvent Rule")

While Ethyl 5-ethoxy-2-nitrobenzoate itself is a solid and penetrates gloves slowly, it is rarely handled alone. It is usually dissolved in solvents.

  • The Trap: Researchers often wear Nitrile gloves while dissolving this compound in Dichloromethane (DCM) . DCM permeates Nitrile in <2 minutes.

  • The Fix: If the carrier solvent is DCM or Tetrahydrofuran (THF), you MUST use a laminate glove (like Ansell Barrier® or Silver Shield®) under a nitrile outer glove for dexterity.

  • Reference: Ansell Chemical Resistance Guide (Permeation & Degradation Data) [1].

2. Respiratory Defense

Nitroaromatics can cause methemoglobinemia if absorbed systematically. While the vapor pressure of the solid is low, dust generation is the primary vector.

  • Protocol: Engineering controls (Fume Hood) are the primary defense. If handling open powder on a benchtop (not recommended), a fitted N95 is the minimum requirement to prevent nasal mucosal absorption.

Part 4: Operational Workflow (Visualized)

This diagram outlines the "Safe Loop" for handling the material, ensuring no cross-contamination occurs between the weighing station and the general lab area.

SafeHandling cluster_zone Fume Hood / Containment Zone start START: Material Retrieval check_ppe Check PPE: Double Nitrile? Sleeves? start->check_ppe weighing Weighing Station (Static Control + Draft Shield) check_ppe->weighing PPE Verified transfer Transfer to Reaction Vessel (Use Powder Funnel) weighing->transfer Slow Pour decon Decontaminate Tools (Wipe with Acetone -> Dispose Wipe) transfer->decon Immediate Cleanup degown De-Gowning Sequence 1. Outer Gloves 2. Sleeves 3. Wash Hands decon->degown end END: Process Complete degown->end

Figure 1: The "Safe Loop" workflow emphasizes immediate decontamination of tools inside the fume hood to prevent tracking the nitro-compound onto door handles or keyboards.

Part 5: Emergency Response & Disposal
Accidental Exposure Protocol
  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[1][3][4][5][6][7][8] Do not use ethanol to wash skin; it increases the solubility of the ester and may accelerate absorption into the dermis.

    • Soap: Use a lipophilic surfactant (e.g., dish soap) to lift the organic residue.

  • Eye Contact:

    • Flush with saline or water for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation immediately (Nitro compounds are irritants).

Spill Cleanup (Solid)
  • Isolate: Mark a 2-meter radius.

  • Dampen: Mist the powder lightly with an inert oil (like mineral oil) or water (if compatible with surroundings) to prevent dust clouds during sweeping.

  • Collect: Use a HEPA-filter vacuum or wet-sweep method.

  • Neutralize: Wipe the surface with a 10% Sodium Carbonate solution (mild base) to hydrolyze trace residues, followed by water.

Disposal Strategy
  • Waste Stream: Classify as "Halogenated/Non-Halogenated Organic Solvent Waste" (depending on the solvent used).

  • Destruction: High-temperature incineration (>1000°C) equipped with a scrubber for NOₓ gases.

  • Never: Do not dispose of down the drain. Nitrobenzoates are toxic to aquatic life (Chronic Aquatic Toxicity).

References
  • PubChem. (2023). Compound Summary: Ethyl 5-methoxy-2-nitrobenzoate (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.